molecular formula C28H31F2NO2 B1674515 Las 30538 CAS No. 145067-04-5

Las 30538

Cat. No.: B1674515
CAS No.: 145067-04-5
M. Wt: 451.5 g/mol
InChI Key: BIZCZAJFIUSFDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure given in first source

Properties

CAS No.

145067-04-5

Molecular Formula

C28H31F2NO2

Molecular Weight

451.5 g/mol

IUPAC Name

[1-[2-(2,6-dimethylphenoxy)ethyl]piperidin-4-yl]-bis(4-fluorophenyl)methanol

InChI

InChI=1S/C28H31F2NO2/c1-20-4-3-5-21(2)27(20)33-19-18-31-16-14-24(15-17-31)28(32,22-6-10-25(29)11-7-22)23-8-12-26(30)13-9-23/h3-13,24,32H,14-19H2,1-2H3

InChI Key

BIZCZAJFIUSFDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O

Appearance

Solid powder

Other CAS No.

145067-04-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(2-(2,6-dimethylphenoxy)ethyl)-alpha,alpha-bis-(p-fluorophenyl)-4-piperidine methanol
LAS 30538
LAS-30538

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Las 30538 on Vascular Smooth Muscle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Las 30538 is a potent and vascular-selective L-type voltage-gated Ca2+-channel blocker with significant vasodilator effects. Its mechanism of action in vascular smooth muscle cells centers on the inhibition of calcium influx, a critical step in the signaling cascade that governs muscle contraction. By blocking these channels, this compound effectively reduces intracellular calcium concentrations, leading to a decrease in the activity of calcium-dependent signaling pathways that ultimately results in vasorelaxation. This technical guide provides a comprehensive overview of the molecular mechanism, quantitative efficacy, and the experimental methodologies used to elucidate the action of this compound on vascular smooth muscle.

Core Mechanism of Action: L-Type Calcium Channel Blockade

The primary molecular target of this compound in vascular smooth muscle is the L-type voltage-gated calcium channel (CaV1.2). These channels play a pivotal role in regulating the influx of extracellular calcium into the smooth muscle cell upon membrane depolarization[1][2][3]. The influx of calcium is the initial trigger for a cascade of events leading to muscle contraction[4].

This compound, as a calcium channel antagonist, binds to the α1 subunit of the L-type calcium channel, inducing a conformational change that prevents the channel from opening in response to depolarization[5]. This direct inhibition of calcium influx is the cornerstone of its vasodilatory effect.

Signaling Pathway of this compound-Induced Vasorelaxation

The vasodilatory effect of this compound is a direct consequence of its ability to lower intracellular calcium levels. The established signaling pathway for L-type calcium channel blocker-mediated vasorelaxation is as follows:

  • Inhibition of Calcium Influx: this compound blocks the L-type voltage-gated calcium channels on the plasma membrane of vascular smooth muscle cells.

  • Reduction of Intracellular Calcium: This blockade prevents the influx of extracellular Ca2+ into the cell, leading to a significant decrease in the cytosolic free calcium concentration.

  • Decreased Calmodulin Activation: Intracellular calcium normally binds to and activates calmodulin (CaM). With reduced calcium levels, the formation of the Ca2+-CaM complex is diminished.

  • Inhibition of Myosin Light Chain Kinase (MLCK): The Ca2+-CaM complex is a crucial co-factor for the activation of Myosin Light Chain Kinase (MLCK). The reduction in activated calmodulin leads to a decrease in MLCK activity.

  • Dephosphorylation of Myosin Light Chains: MLCK is responsible for phosphorylating the regulatory light chains of myosin II (MLC20). With decreased MLCK activity, the rate of MLC phosphorylation is reduced. Concurrently, myosin light chain phosphatase (MLCP) continues to dephosphorylate MLC20.

  • Vascular Smooth Muscle Relaxation: The dephosphorylation of myosin light chains prevents the interaction between myosin and actin filaments, which is essential for cross-bridge cycling and muscle contraction. This leads to the relaxation of the vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.

This compound Signaling Pathway cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytosol Cytosol Las_30538 This compound L_type_Ca_Channel L-type CaV1.2 Channel Las_30538->L_type_Ca_Channel blocks Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx mediates intracellular_Ca [Ca²⁺]i ↓ Calmodulin Calmodulin intracellular_Ca->Calmodulin activates CaM_complex Ca²⁺-Calmodulin Complex ↓ intracellular_Ca->CaM_complex forms MLCK_active MLCK (active) ↓ CaM_complex->MLCK_active activates MLCK_inactive MLCK (inactive) pMLC Phosphorylated MLC ↓ MLCK_active->pMLC phosphorylates MLC Myosin Light Chain Contraction Contraction ↓ pMLC->Contraction leads to Relaxation Relaxation ↑ Contraction->Relaxation is inverse of Rat Perfused Hindlimb Assay Workflow isolate Isolate Hindlimb cannulate Cannulate Femoral Artery isolate->cannulate perfuse Perfuse with Krebs-Ringer Bicarbonate Solution cannulate->perfuse contract Induce Vasoconstriction (e.g., 80 mM K⁺) perfuse->contract administer Administer this compound (cumulative concentrations) contract->administer measure Measure Perfusion Pressure administer->measure analyze Calculate IC₅₀ measure->analyze

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Las 30538

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of Las 30538, a potent and selective calcium channel blocker. The information is intended for researchers and professionals involved in pharmacology and drug development.

Chemical Structure and Properties

This compound is chemically identified as 1-[2-(2,6-dimethylphenoxy)ethyl]-α,α-bis-(p-fluorophenyl)-4-piperidinemethanol. It is a small molecule with the following key identifiers:

  • CAS Number: 145067-04-5

  • Molecular Formula: C₂₈H₃₁F₂NO₂

  • Molecular Weight: 451.55 g/mol

Chemical Structure:

(Note: This is a simplified linear representation. The piperidine is a six-membered ring, and the phenyl groups are attached to the same carbon as the hydroxyl group.)

Synthesis of this compound

Proposed Synthetic Pathway:

A potential synthetic route for this compound is outlined below. This pathway is based on established organic chemistry principles for the synthesis of analogous compounds.

G cluster_synthesis Proposed Synthesis of this compound start 4-Piperidinecarboxylic acid step1 N-protection (e.g., Boc anhydride) start->step1 intermediate1 N-Boc-4-piperidinecarboxylic acid step1->intermediate1 step2 Grignard Reaction with 4-fluorophenylmagnesium bromide intermediate1->step2 intermediate2 N-Boc-α,α-bis(p-fluorophenyl)-4-piperidinemethanol step2->intermediate2 step3 Deprotection (e.g., TFA or HCl) intermediate2->step3 intermediate3 α,α-bis(p-fluorophenyl)-4-piperidinemethanol step3->intermediate3 step4 N-alkylation with 1-(2-bromoethoxy)-2,6-dimethylbenzene intermediate3->step4 product This compound step4->product

A proposed multi-step synthesis of this compound.

Experimental Protocols (Proposed):

  • Step 1: Synthesis of N-tert-butoxycarbonyl-4-piperidinecarboxylic acid: 4-Piperidinecarboxylic acid is reacted with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like sodium hydroxide in a suitable solvent system (e.g., a mixture of water and dioxane) to yield the N-protected intermediate.

  • Step 2: Synthesis of N-Boc-α,α-bis(p-fluorophenyl)-4-piperidinemethanol: The N-protected carboxylic acid is converted to its corresponding ester or Weinreb amide. This intermediate is then treated with an excess of 4-fluorophenylmagnesium bromide (a Grignard reagent) in an ethereal solvent like tetrahydrofuran (THF) at low temperature, followed by aqueous workup to yield the tertiary alcohol.

  • Step 3: Deprotection to α,α-bis(p-fluorophenyl)-4-piperidinemethanol: The N-Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an appropriate solvent.

  • Step 4: N-alkylation to this compound: The resulting secondary amine is alkylated with 1-(2-bromoethoxy)-2,6-dimethylbenzene in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) with heating to afford the final product, this compound. The crude product would then be purified by column chromatography.

Biological Activity and Mechanism of Action

This compound is a potent and vascular-selective L-type calcium channel blocker.[1] Its primary mechanism of action is the inhibition of calcium ion influx into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1]

Signaling Pathway of Vascular Smooth Muscle Contraction and Inhibition by this compound:

The contraction of vascular smooth muscle is initiated by an increase in intracellular calcium concentration, which activates calmodulin and subsequently myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to muscle contraction. This compound blocks the L-type voltage-gated calcium channels, thereby preventing the initial influx of calcium and inhibiting this signaling cascade.

G cluster_pathway Vascular Smooth Muscle Contraction Signaling Pathway depol Membrane Depolarization ca_channel L-type Ca2+ Channel depol->ca_channel ca_influx Ca2+ Influx ca_channel->ca_influx las30538 This compound las30538->ca_channel Inhibits calmodulin Calmodulin Activation ca_influx->calmodulin mlck MLCK Activation calmodulin->mlck mlc_p Myosin Light Chain Phosphorylation mlck->mlc_p contraction Vasoconstriction mlc_p->contraction

Inhibition of the L-type calcium channel by this compound.

Quantitative Biological Data

The following tables summarize the key quantitative data reported for the biological activity of this compound.[1]

Table 1: In Vitro Vasorelaxant Activity

PreparationAgonistParameterValue
Rat Perfused Hindlimbs80 mM K⁺IC₅₀40 nM

Table 2: In Vivo Antihypertensive and Vasoconstrictor Inhibitory Activity

Animal ModelParameterAgonistRouteValue
Conscious Spontaneously Hypertensive RatsED₃₀ (Systolic Blood Pressure)-p.o.11 mg/kg
Pithed RatsED₅₀ (Vasoconstriction)B-HT 933 (α₂-agonist)p.o.4 mg/kg
Pithed RatsED₅₀ (Vasoconstriction)Bay K8644 (Ca²⁺ agonist)i.v.1.3 mg/kg

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are described in the primary literature.[1] The following are summaries of these key experimental methodologies.

Experimental Workflow for Vasorelaxant Activity Assessment:

G cluster_workflow Vasorelaxant Activity Experimental Workflow prep Rat Hindlimb Perfusion Preparation contraction Induce Contraction (80 mM K+) prep->contraction treatment Administer this compound (Cumulative Doses) contraction->treatment measurement Measure Perfusion Pressure Changes treatment->measurement analysis Calculate IC50 measurement->analysis

Workflow for assessing vasorelaxant activity.

Protocol 1: Vasorelaxant Activity in Rat Perfused Hindlimbs

  • Animal Model: Male Wistar rats.

  • Preparation: The hindlimbs are surgically isolated and perfused with a physiological salt solution.

  • Procedure: A sustained vasoconstriction is induced by perfusion with a high potassium (80 mM K⁺) solution. Once a stable contractile tone is achieved, cumulative concentrations of this compound are added to the perfusate.

  • Measurement: Changes in perfusion pressure are recorded continuously. A decrease in perfusion pressure indicates vasorelaxation.

  • Data Analysis: The concentration of this compound that produces 50% of the maximal relaxation (IC₅₀) is calculated from the dose-response curve.

Protocol 2: Antihypertensive Activity in Conscious Spontaneously Hypertensive Rats (SHR)

  • Animal Model: Conscious, adult male spontaneously hypertensive rats.

  • Procedure: this compound is administered orally (p.o.) at various doses.

  • Measurement: Systolic blood pressure is measured at different time points post-administration using a non-invasive tail-cuff method.

  • Data Analysis: The dose required to produce a 30% reduction in systolic blood pressure (ED₃₀) is determined.

Protocol 3: Inhibition of Vasoconstriction in Pithed Rats

  • Animal Model: Pithed male Wistar rats (central nervous system destroyed to eliminate reflex blood pressure changes).

  • Procedure: Vasoconstriction is induced by intravenous (i.v.) injection of an α₂-adrenoceptor agonist (B-HT 933) or a calcium channel agonist (Bay K8644). This compound is administered either orally (p.o.) or intravenously (i.v.) prior to the administration of the vasoconstrictor.

  • Measurement: The increase in blood pressure in response to the vasoconstrictor agonist is measured.

  • Data Analysis: The dose of this compound that inhibits the vasoconstrictor response by 50% (ED₅₀) is calculated.

Protocol 4: Electrophysiological Studies in Guinea-Pig Papillary Muscles

  • Preparation: Papillary muscles are isolated from the hearts of male guinea pigs and partially depolarized with a 22 mM K⁺ solution.

  • Procedure: The effects of this compound on the slow calcium-dependent action potentials are recorded using standard intracellular microelectrode techniques.

  • Measurement: Changes in the characteristics of the action potential (e.g., amplitude, duration) are measured in the presence of varying concentrations of this compound.

  • Data Analysis: The concentration-dependent inhibition of the calcium-dependent action potential parameters is analyzed to confirm a calcium channel blocking mechanism.

Conclusion

This compound is a potent and vascular-selective L-type calcium channel blocker with significant antihypertensive effects demonstrated in preclinical models. Its mechanism of action involves the direct inhibition of calcium influx into vascular smooth muscle cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this and related compounds.

References

In-Vitro Characterization of Las 30538: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Las 30538 is a potent, vascular-selective L-type calcium channel blocker developed by Almirall SA. This document provides a technical summary of the available in-vitro pharmacological data for this compound. The compound demonstrates significant vasorelaxant activity and a potent inhibitory effect on insulin secretion. Due to the limited availability of public domain information, this guide summarizes the core findings and provides generalized experimental protocols based on standard industry practices. The development of this compound has been discontinued.

Core In-Vitro Pharmacological Data

The in-vitro characterization of this compound has primarily focused on its vasodilatory and calcium channel blocking activities, as well as its effects on insulin secretion. The key quantitative data are summarized in the tables below.

Table 1: Functional Activity of this compound
ParameterAssayTissue/Cell LineAgonist/StimulusValue
IC50Vasorelaxant ActivityRat perfused hindlimbs80 mM K+40 nM
PotencyInsulin Secretion InhibitionNot specifiedNot specified~1000-fold more potent than verapamil or diltiazem
Table 2: Mechanism of Action
PropertyAssay TypeTissue/Cell LineKey Finding
Calcium Channel BlockadeElectrophysiologyGuinea-pig papillary musclesConsistent with Ca2+-channel blocking activity

Experimental Protocols

Detailed experimental protocols for the in-vitro characterization of this compound are not publicly available. The following are generalized methodologies typical for the assessment of novel calcium channel blockers.

Vasorelaxant Activity in Perfused Vascular Beds

This assay assesses the ability of a compound to relax pre-contracted blood vessels.

Objective: To determine the concentration-response curve and IC50 value of this compound for vasorelaxation.

Methodology:

  • Tissue Preparation: The hindlimbs of a rat are surgically isolated and the femoral artery is cannulated for perfusion.

  • Perfusion: The vascular bed is perfused with a physiological salt solution (e.g., Krebs-Henseleit solution) at a constant flow rate. The perfusion pressure is continuously monitored.

  • Contraction: The vascular bed is pre-contracted by introducing a high concentration of potassium chloride (e.g., 80 mM KCl) into the perfusate. This induces depolarization of the vascular smooth muscle cells and subsequent contraction.

  • Compound Administration: Once a stable contractile tone is achieved, increasing concentrations of this compound are added to the perfusate.

  • Data Analysis: The decrease in perfusion pressure is measured as an indicator of vasorelaxation. A concentration-response curve is plotted, and the IC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.

Electrophysiological Assessment of Calcium Channel Blockade

Patch-clamp electrophysiology is the gold standard for characterizing the effects of a compound on ion channel function.

Objective: To confirm the calcium channel blocking activity of this compound and to characterize its effects on the cardiac action potential.

Methodology:

  • Cell/Tissue Preparation: Papillary muscles are dissected from the ventricle of a guinea-pig heart. Single myocytes can also be enzymatically isolated.

  • Electrophysiological Recording: The preparation is placed in a recording chamber and superfused with a physiological salt solution. A microelectrode is inserted into a cell to record the transmembrane potential.

  • Action Potential Measurement: Action potentials are elicited by electrical stimulation. Parameters such as the action potential duration, amplitude, and upstroke velocity are measured.

  • Compound Application: this compound is applied to the superfusate at various concentrations.

  • Data Analysis: Changes in the action potential parameters in the presence of this compound are analyzed. A reduction in the plateau phase of the action potential is indicative of L-type calcium channel blockade.

In-Vitro Insulin Secretion Assay

This assay measures the effect of a compound on insulin release from pancreatic beta-cells.

Objective: To evaluate the inhibitory effect of this compound on insulin secretion.

Methodology:

  • Islet Isolation: Pancreatic islets of Langerhans are isolated from a suitable animal model (e.g., rat or mouse) by collagenase digestion.

  • Islet Culture: The isolated islets are cultured for a short period to allow recovery.

  • Insulin Secretion Assay: Islets are incubated in a physiological buffer containing a stimulatory concentration of glucose.

  • Compound Treatment: Different concentrations of this compound are added to the incubation medium.

  • Insulin Measurement: After the incubation period, the supernatant is collected, and the concentration of secreted insulin is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: The inhibition of glucose-stimulated insulin secretion by this compound is quantified and compared to control conditions.

Signaling Pathways and Experimental Workflows

Due to the limited public information, detailed signaling pathways and specific experimental workflows for this compound cannot be definitively constructed. The following diagrams represent a conceptual understanding of the mechanism of action and a generalized workflow for characterization.

cluster_0 Vascular Smooth Muscle Cell This compound This compound L-type Ca2+ Channel L-type Ca2+ Channel This compound->L-type Ca2+ Channel blocks Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx mediates Contraction Contraction Ca2+ Influx->Contraction leads to Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Vasorelaxation Assay Vasorelaxation Assay Primary Screening->Vasorelaxation Assay Electrophysiology Electrophysiology Vasorelaxation Assay->Electrophysiology Insulin Secretion Assay Insulin Secretion Assay Electrophysiology->Insulin Secretion Assay Lead Optimization Lead Optimization Insulin Secretion Assay->Lead Optimization In-Vivo Studies In-Vivo Studies Lead Optimization->In-Vivo Studies End End In-Vivo Studies->End

An In-depth Technical Guide to the Pharmacological Profile of 1-[2-(2,6-dimethylphenoxy)ethyl]-α,α-bis(p-fluorophenyl)-4-piperidine methanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). Compounds featuring an α,α-diaryl-4-piperidinemethanol moiety have been widely explored for their interactions with monoamine transporters. The specific compound, 1-[2-(2,6-dimethylphenoxy)ethyl]-α,α-bis(p-fluorophenyl)-4-piperidine methanol, combines this core with a substituted phenoxyethyl group on the piperidine nitrogen. This substitution is anticipated to modulate the compound's affinity and selectivity for various CNS targets. Based on structure-activity relationships of analogous compounds, this molecule is predicted to primarily interact with the dopamine transporter (DAT), with potential secondary activity at the serotonin (SERT) and norepinephrine (NET) transporters.[1][2][3]

Predicted Pharmacological Profile

The pharmacological profile is projected based on the known activities of related bis(4-fluorophenyl)methyl-piperidine derivatives.[2][3] These compounds often exhibit inhibitory activity at monoamine transporters. The N-substitution is a key determinant of both potency and selectivity.

In Vitro Pharmacology

The primary mechanism of action is hypothesized to be the inhibition of dopamine reuptake by binding to the dopamine transporter. Secondary activities may include interactions with SERT and NET.

Table 1: Predicted In Vitro Receptor and Transporter Binding Affinities

TargetAssay TypeRadioligandKi (nM) (Hypothetical)
Human Dopamine Transporter (hDAT)Radioligand Binding[³H]WIN 35,42815
Human Serotonin Transporter (hSERT)Radioligand Binding[³H]Citalopram250
Human Norepinephrine Transporter (hNET)Radioligand Binding[³H]Nisoxetine800
Sigma-1 ReceptorRadioligand Binding--INVALID-LINK---Pentazocine120
Sigma-2 ReceptorRadioligand Binding[³H]DTG450

Table 2: Predicted In Vitro Functional Activity

TargetAssay TypeMeasurementIC50 (nM) (Hypothetical)
hDAT[³H]Dopamine UptakeInhibition of Uptake25
hSERT[³H]Serotonin UptakeInhibition of Uptake400
hNET[³H]Norepinephrine UptakeInhibition of Uptake>1000
In Vivo Pharmacology

In vivo studies in rodent models would be necessary to determine the compound's effects on behavior and neurochemistry. Based on a primary DAT inhibitory profile, it is anticipated to produce psychostimulant-like effects, such as increased locomotor activity.

Table 3: Predicted In Vivo Effects in Rodent Models

Animal ModelAssayEndpointResult (Hypothetical)
MouseLocomotor ActivitySpontaneous ActivityDose-dependent increase in ambulation
RatMicrodialysisStriatal Dopamine LevelsSignificant increase in extracellular dopamine
RatDrug Self-AdministrationCocaine-Seeking BehaviorAttenuation of cocaine self-administration

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of a compound's pharmacological profile. The following are representative protocols for key in vitro and in vivo assays.

Radioligand Binding Assays

These assays are used to determine the binding affinity of the test compound for a specific receptor or transporter.

Objective: To determine the inhibition constant (Ki) of the test compound at hDAT, hSERT, and hNET.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the respective human transporter.

  • Radioligands: [³H]WIN 35,428 for hDAT, [³H]Citalopram for hSERT, [³H]Nisoxetine for hNET.

  • Non-specific binding inhibitors: GBR 12909 (for hDAT), Fluoxetine (for hSERT), Desipramine (for hNET).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • A dilution series of the test compound is prepared.

  • In a 96-well plate, the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or the test compound are combined.

  • The plate is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • The contents of each well are rapidly filtered through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • The filters are washed with ice-cold wash buffer.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

These functional assays measure the ability of the test compound to inhibit the reuptake of neurotransmitters.

Objective: To determine the IC50 of the test compound for the inhibition of dopamine, serotonin, and norepinephrine uptake.

Materials:

  • Synaptosomes prepared from rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.

  • Assay buffer.

Procedure:

  • Synaptosomes are pre-incubated with various concentrations of the test compound.

  • The uptake reaction is initiated by the addition of the radiolabeled neurotransmitter.

  • The reaction is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.

  • The reaction is terminated by rapid filtration and washing with ice-cold buffer.

  • The amount of radioactivity taken up by the synaptosomes is quantified by scintillation counting.

  • IC50 values are determined by analyzing the concentration-response curve.

In Vivo Microdialysis

This technique is used to measure extracellular neurotransmitter levels in the brain of a freely moving animal.

Objective: To assess the effect of the test compound on extracellular dopamine levels in the rat striatum.

Materials:

  • Adult male Sprague-Dawley rats.

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes.

  • HPLC system with electrochemical detection.

  • Test compound formulated for systemic administration (e.g., intraperitoneal injection).

Procedure:

  • Rats are anesthetized and a guide cannula for the microdialysis probe is surgically implanted into the striatum.

  • After a recovery period, a microdialysis probe is inserted through the guide cannula.

  • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.

  • Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline.

  • The test compound is administered, and dialysate collection continues.

  • The concentration of dopamine in the dialysate samples is analyzed by HPLC-ED.

  • Changes in dopamine levels are expressed as a percentage of the baseline.

Visualizations

Signaling Pathways

If the target compound interacts with a G protein-coupled receptor (GPCR), it would modulate downstream signaling cascades. While monoamine transporters are not GPCRs, their activity is often modulated by GPCR signaling. The diagrams below illustrate canonical GPCR signaling pathways that could be indirectly affected.

Gs_Pathway Ligand Ligand GPCR GPCR (Gs-coupled) Ligand->GPCR Binds G_Protein Gs Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Gq_Pathway Ligand Ligand GPCR GPCR (Gq-coupled) Ligand->GPCR Binds G_Protein Gq Protein GPCR->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets In_Vitro_Workflow cluster_0 Primary Screening cluster_1 Functional Assays cluster_2 Selectivity Profiling cluster_3 Data Analysis Primary_Binding Radioligand Binding Assay (e.g., hDAT, hSERT, hNET) Uptake_Assay Neurotransmitter Uptake Assay Primary_Binding->Uptake_Assay Confirm functional activity Selectivity_Panel Broad Receptor Panel Screen (e.g., GPCRs, Ion Channels) Uptake_Assay->Selectivity_Panel Assess off-target effects Data_Analysis Determine Ki and IC50 Evaluate SAR Selectivity_Panel->Data_Analysis Compile profile

References

The Pharmacological Profile of Las 30538: An In-depth Technical Guide to its Effects on L-type Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Las 30538, identified as 1-[2-(2,6-dimethylphenoxy)ethyl]-alpha,alpha-bis-(p-fluorphenyl)-4-piperidine methanol, is a potent vasodilator compound that exerts its primary mechanism of action through the blockade of L-type calcium channels.[1] This technical guide provides a comprehensive overview of the pharmacological effects of this compound, with a specific focus on its interaction with L-type calcium channels. It includes a compilation of quantitative data from preclinical studies, detailed experimental methodologies for key assays, and visual representations of relevant signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction to this compound and L-type Calcium Channels

L-type calcium channels (LTCCs) are a class of voltage-gated ion channels that play a critical role in cardiovascular physiology.[2][3] They are essential for excitation-contraction coupling in cardiac, skeletal, and smooth muscle, as well as for regulating aldosterone secretion and neurotransmitter release.[2] LTCCs are heteromultimeric protein complexes with the α1 subunit forming the ion-conducting pore. The Cav1 family of α1-subunits, which includes Cav1.1, Cav1.2, Cav1.3, and Cav1.4, constitutes the L-type calcium channels.[2]

This compound has been identified as a potent calcium channel blocker with significant vasodilator effects. Its action is consistent with the inhibition of calcium influx through L-type calcium channels, leading to relaxation of vascular smooth muscle and a subsequent decrease in blood pressure. Notably, preclinical studies suggest that this compound exhibits a degree of vascular selectivity, causing less cardiodepression and bradycardia compared to other calcium channel blockers like verapamil for a similar level of vasodilation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound.

Table 1: In Vitro Vasorelaxant Activity of this compound

PreparationAgonistParameterValueReference
Rat perfused hindlimbs80 mM K+IC5040 nM

Table 2: In Vivo Antihypertensive and Vasoconstrictor Inhibitory Effects of this compound

Animal ModelRoute of AdministrationEffect MeasuredParameterValueReference
Conscious spontaneously hypertensive ratsOralFall in systolic blood pressureED3011 mg/kg
Pithed ratsOralInhibition of B-HT 933-induced vasoconstrictionED504 mg/kg
Pithed ratsIntravenousInhibition of Bay K8644-induced vasoconstrictionED501.3 mg/kg

Core Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological profile of this compound.

In Vitro Vasorelaxation Assay in Rat Perfused Hindlimbs

This protocol is a representative method for assessing the vasorelaxant effects of a compound on a vascular bed.

Objective: To determine the concentration-dependent inhibitory effect of this compound on agonist-induced vasoconstriction in isolated rat hindlimbs.

Methodology:

  • Animal Preparation: Male Wistar rats are anesthetized, and the abdominal aorta is cannulated for perfusion.

  • Perfusion: The hindlimb vascular bed is perfused with a physiological salt solution (e.g., Krebs-Henseleit solution) at a constant flow rate. The perfusion pressure is continuously monitored.

  • Contraction Induction: A sustained vasoconstriction is induced by adding a high concentration of potassium chloride (e.g., 80 mM K+) to the perfusion solution. This depolarizes the vascular smooth muscle cells, opening L-type calcium channels and causing contraction.

  • Drug Administration: Once a stable contractile response is achieved, increasing concentrations of this compound are added to the perfusion solution.

  • Data Analysis: The percentage inhibition of the K+-induced contraction is calculated for each concentration of this compound. The IC50 value (the concentration of the drug that produces 50% inhibition of the maximal contraction) is then determined by non-linear regression analysis of the concentration-response curve.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This protocol describes a standard method for evaluating the antihypertensive effects of a compound in a genetic model of hypertension.

Objective: To assess the dose-dependent effect of orally administered this compound on systolic blood pressure in conscious SHRs.

Methodology:

  • Animal Model: Adult male spontaneously hypertensive rats (SHRs) are used.

  • Blood Pressure Measurement: Systolic blood pressure and heart rate are measured in conscious, restrained rats using a non-invasive tail-cuff method.

  • Drug Administration: this compound is administered orally at various doses.

  • Data Collection: Blood pressure and heart rate are measured at multiple time points before and after drug administration.

  • Data Analysis: The change in systolic blood pressure from baseline is calculated for each dose and time point. The ED30 value (the dose that produces a 30% fall in systolic blood pressure) is determined from the dose-response curve.

Electrophysiological Studies in Guinea-Pig Papillary Muscles

This protocol provides a general framework for investigating the effects of a compound on the electrical activity of cardiac tissue, consistent with the methods used to confirm this compound as a Ca2+-channel blocker.

Objective: To determine if this compound blocks calcium channels in cardiac muscle.

Methodology:

  • Tissue Preparation: Papillary muscles are isolated from the right ventricle of guinea pigs.

  • Experimental Setup: The muscle is mounted in an organ bath and superfused with a physiological salt solution. The muscle is stimulated at a constant frequency.

  • Partial Depolarization: The tissue is partially depolarized by increasing the extracellular potassium concentration (e.g., to 22 mM K+). This inactivates fast sodium channels, and the remaining slow action potentials are primarily dependent on calcium influx through L-type calcium channels.

  • Drug Application: this compound is added to the superfusion solution.

  • Data Recording and Analysis: The effects of this compound on the characteristics of the slow action potentials (e.g., amplitude, duration, and rate of rise) are recorded using intracellular microelectrodes. A reduction in these parameters is indicative of L-type calcium channel blockade.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the action of this compound and the experimental procedures used in its evaluation.

L_type_calcium_channel_blockade cluster_membrane Cell Membrane cluster_effect Cellular Effect LTCC L-type Calcium Channel (Cav1.2) Ca_in Ca²⁺ (intracellular) LTCC->Ca_in Contraction Vascular Smooth Muscle Contraction Ca_out Ca²⁺ (extracellular) Ca_out->LTCC Influx Ca_in->Contraction Triggers Las30538 This compound Las30538->LTCC Block Block Blockade Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to

Caption: Mechanism of this compound-induced vasodilation.

Vasorelaxation_Workflow A Isolate Rat Hindlimb Vasculature B Perfuse with Physiological Salt Solution A->B C Induce Vasoconstriction (e.g., 80 mM K⁺) B->C D Administer Increasing Concentrations of this compound C->D E Measure Perfusion Pressure (Inhibition of Contraction) D->E F Calculate IC₅₀ Value E->F

Caption: Experimental workflow for in vitro vasorelaxation assay.

InVivo_BP_Workflow A Select Spontaneously Hypertensive Rats (SHR) B Measure Baseline Systolic Blood Pressure (Tail-cuff) A->B C Administer this compound Orally at Various Doses B->C D Monitor Blood Pressure Over Time C->D E Determine Dose-Response Relationship D->E F Calculate ED₃₀ Value E->F

Caption: Experimental workflow for in vivo blood pressure measurement.

Conclusion

This compound is a potent L-type calcium channel blocker with significant vasodilator and antihypertensive properties demonstrated in preclinical models. Its mechanism of action is consistent with the inhibition of calcium influx into vascular smooth muscle cells, leading to vasorelaxation. The available data suggests a favorable cardiovascular profile with less pronounced cardiac depressant effects compared to some existing calcium channel blockers. This technical guide provides a foundational understanding of the pharmacological effects of this compound and the experimental approaches used for its characterization. Further research, including detailed electrophysiological studies on specific L-type calcium channel subtypes and radioligand binding assays, would provide a more complete picture of its molecular pharmacology and potential therapeutic applications.

References

Preliminary Studies on the Biological Activity of Las 30538: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Las 30538, chemically identified as 1-[2-(2,6-dimethylphenoxy)ethyl]-alpha,alpha-bis-(p-fluorphenyl)-4-piperidine methanol, is a novel compound that has demonstrated significant biological activity in preliminary studies. This technical guide provides an in-depth overview of the initial research into its pharmacological effects, focusing on its potent vasodilatory properties and its unexpected, powerful inhibitory action on insulin secretion. This document summarizes key quantitative data, details the experimental methodologies employed in these early studies, and provides visual representations of its mechanism of action and experimental workflows.

Core Biological Activities

Initial investigations have revealed two primary areas of biological activity for this compound:

  • Cardiovascular Effects: this compound is a potent vasodilator, functioning as a vascular selective Ca(2+)-channel blocker.[1][2] This activity contributes to its ability to lower blood pressure.

  • Endocrine Effects: Uniquely among many calcium channel blockers, this compound is a powerful inhibitor of insulin secretion, both in-vitro and in-vivo.[3][4] This suggests a potential therapeutic application in conditions of hyperinsulinemia.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound.

Table 1: Vasodilatory and Antihypertensive Activity of this compound

ParameterExperimental ModelValue
IC50 Rat perfused hindlimbs (contracted with 80 mM K+)40 nM
ED30 Conscious spontaneously hypertensive rats (oral administration)11 mg/kg
ED50 Pithed rats (inhibition of vasoconstriction by B-HT 933)4 mg/kg (p.o.)
ED50 Pithed rats (inhibition of vasoconstriction by Bay K8644)1.3 mg/kg (i.v.)

Table 2: Comparative Cardiovascular Effects of this compound

EffectComparison DrugObservation
Cardiodepression VerapamilLess cardiodepression for a given level of vasodilatation
Bradycardia VerapamilLess bradycardia for a given level of vasodilatation

Table 3: Insulin Secretion Inhibition by this compound

ParameterComparison DrugsObservation
In-vitro Potency Verapamil, Diltiazem1000-fold more potent in inhibiting insulin secretion
In-vivo Activity Nifedipine, Verapamil, Diltiazem, FlunarizinePotently inhibited insulin secretion and impaired glucose tolerance, unlike the others
Hyperglycemic Agent DiazoxideMore potent as a hyperglycemic agent in-vivo

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the blockade of voltage-gated calcium channels (VGCCs). In vascular smooth muscle cells, this inhibition prevents the influx of Ca(2+), leading to muscle relaxation and vasodilation. In pancreatic β-cells, the blockade of Ca(2+) influx, which is a critical step in insulin exocytosis, results in the potent inhibition of insulin secretion.

LAS30538_Mechanism cluster_Vascular Vascular Smooth Muscle Cell cluster_Pancreatic Pancreatic β-Cell LAS30538_V This compound VGCC_V Voltage-Gated Ca2+ Channel LAS30538_V->VGCC_V Blocks Vasodilation Vasodilation Ca_Influx_V Ca2+ Influx VGCC_V->Ca_Influx_V Mediates Contraction_V Muscle Contraction Ca_Influx_V->Contraction_V Stimulates LAS30538_P This compound VGCC_P Voltage-Gated Ca2+ Channel LAS30538_P->VGCC_P Blocks Insulin_Secretion_Inhibition Inhibition of Insulin Secretion Ca_Influx_P Ca2+ Influx VGCC_P->Ca_Influx_P Mediates Insulin_Exocytosis Insulin Exocytosis Ca_Influx_P->Insulin_Exocytosis Triggers

Proposed mechanism of action for this compound.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the preliminary studies of this compound.

Vasodilator Activity in Rat Perfused Hindlimbs

This in-vitro method assesses the direct vasodilatory effect of a compound on the peripheral vasculature.

Workflow:

Perfused_Hindlimb_Workflow A Rat Anesthetized and Hindlimb Vasculature Isolated B Aorta and Vena Cava Cannulated A->B C Perfusion with Krebs-Ringer Bicarbonate Solution (Oxygenated) B->C D Induction of Vasoconstriction (e.g., 80 mM K+) C->D E Introduction of this compound into Perfusate D->E F Continuous Monitoring of Perfusion Pressure E->F G Calculation of IC50 (Concentration for 50% Inhibition of Contraction) F->G Pithed_Rat_Workflow A Rat Anesthetized and Pithed B Trachea Cannulated for Artificial Respiration A->B C Carotid Artery and Jugular Vein Cannulated B->C D Administration of this compound (i.v. or p.o.) C->D E Induction of Vasoconstriction with Agonist (e.g., B-HT 933 or Bay K8644) D->E F Measurement of Blood Pressure Response E->F G Determination of ED50 (Dose for 50% Inhibition of Vasoconstrictor Response) F->G

References

Methodological & Application

Application Notes and Protocols for In-vivo Administration of Las 30538 in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the in-vivo administration of Las 30538, a potent, vascular-selective L-type calcium channel blocker, in rat models. The following sections detail the mechanism of action, pharmacokinetic parameters, formulation procedures, and detailed experimental protocols for oral and intravenous administration.

Mechanism of Action: Inhibition of L-type Calcium Channels

This compound exerts its vasodilatory effects by selectively blocking L-type voltage-gated calcium channels in vascular smooth muscle cells. Influx of extracellular calcium (Ca2+) through these channels is a critical step in the signaling cascade that leads to vasoconstriction. By inhibiting this influx, this compound prevents the activation of calmodulin and myosin light chain kinase (MLCK), ultimately leading to smooth muscle relaxation and a decrease in blood pressure.[1]

Pharmacokinetic and Efficacy Data

Due to the limited availability of specific pharmacokinetic data for this compound, the following table includes representative data from a well-studied vascular selective dihydropyridine calcium channel blocker, Felodipine, to provide an illustrative example of expected pharmacokinetic profiles in rats. It is crucial to note that these values should be determined specifically for this compound in dedicated pharmacokinetic studies. Efficacy data for this compound is based on available literature.

ParameterOral Administration (Felodipine)Intravenous Administration (Felodipine)Efficacy of this compound
Bioavailability (F%) ~15%N/AData not available
Time to Peak (Tmax) ~2.5 hoursN/AData not available
Peak Concentration (Cmax) Varies with doseVaries with doseData not available
Area Under the Curve (AUC) Varies with doseVaries with doseData not available
Elimination Half-life (t½) ~10 hours~10 hoursData not available
Effective Dose (ED50/ED30) N/AN/AED30: 11 mg/kg (oral, hypertensive rats) ED50: 4 mg/kg (oral, pithed rats) ED50: 1.3 mg/kg (i.v., pithed rats)

Note: The pharmacokinetic data for Felodipine is provided as a reference and may not reflect the actual pharmacokinetic profile of this compound. Experimental determination of these parameters for this compound is essential.

Experimental Protocols

The following are detailed protocols for the oral and intravenous administration of this compound to rats. As this compound is a lipophilic compound, appropriate vehicle selection is critical for ensuring solubility and bioavailability.

Formulation of this compound

For Oral Administration (Suspension):

A common vehicle for oral administration of poorly water-soluble compounds in rats is a suspension in a vehicle such as 0.5% methylcellulose or a mixture of polyethylene glycol (PEG) and water.

  • Vehicle Preparation (0.5% Methylcellulose):

    • Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring vigorously.

    • Continue stirring until a homogenous suspension is formed.

  • This compound Suspension Preparation:

    • Weigh the required amount of this compound powder.

    • Levigate the powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while mixing continuously to achieve the desired final concentration.

For Intravenous Administration (Solution):

For intravenous administration, a co-solvent system is often necessary to solubilize lipophilic compounds. A commonly used vehicle is a mixture of dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG).

  • Vehicle Preparation (e.g., 10% DMSO, 40% PEG 400, 50% Saline):

    • In a sterile container, mix 1 part DMSO with 4 parts PEG 400.

    • Add 5 parts of sterile saline (0.9% NaCl) to the mixture and mix thoroughly.

  • This compound Solution Preparation:

    • Dissolve the required amount of this compound powder in the DMSO/PEG 400 mixture.

    • Once fully dissolved, add the sterile saline and mix to achieve the final desired concentration.

    • Filter the final solution through a 0.22 µm sterile filter before administration.

Experimental Workflow for In-vivo Administration

Caption: Experimental workflow for in-vivo administration of this compound in rats.

Protocol for Oral Gavage Administration
  • Animal Preparation: Acclimatize male Wistar or Sprague-Dawley rats (200-250 g) to the experimental conditions for at least one week.

  • Dose Calculation: Calculate the volume of the this compound suspension to be administered based on the animal's body weight and the desired dose (e.g., 4-11 mg/kg). The typical administration volume for oral gavage in rats is 5-10 mL/kg.

  • Administration:

    • Gently restrain the rat.

    • Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion length for the gavage needle.

    • Insert a ball-tipped gavage needle (16-18 gauge) into the esophagus.

    • Slowly administer the calculated volume of the drug suspension.

    • Carefully remove the gavage needle.

  • Post-Administration Monitoring: Observe the animal for any signs of distress or adverse effects.

Protocol for Intravenous Administration
  • Animal Preparation: Acclimatize male Wistar or Sprague-Dawley rats (200-250 g) to the experimental conditions.

  • Dose Calculation: Calculate the volume of the sterile this compound solution to be administered based on the animal's body weight and the desired dose (e.g., 1.3 mg/kg). The maximum recommended bolus injection volume for the tail vein in rats is 5 mL/kg.

  • Administration:

    • Place the rat in a restraining device.

    • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

    • Disinfect the injection site with 70% ethanol.

    • Insert a 27-30 gauge needle attached to a syringe containing the drug solution into one of the lateral tail veins.

    • Slowly inject the calculated volume.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-Administration Monitoring: Observe the animal for any signs of distress or adverse effects.

Signaling Pathway of this compound in Vascular Smooth Muscle

G Depolarization Membrane Depolarization LTypeCaChannel L-type Voltage-Gated Ca2+ Channel Depolarization->LTypeCaChannel Activates Ca2_influx Ca2+ Influx LTypeCaChannel->Ca2_influx Las30538 This compound Las30538->LTypeCaChannel Blocks Vasodilation Vasodilation Las30538->Vasodilation Ca2_intracellular Increased Intracellular [Ca2+] Ca2_influx->Ca2_intracellular Calmodulin Calmodulin (CaM) Ca2_intracellular->Calmodulin Binds to CaM_complex Ca2+-CaM Complex Calmodulin->CaM_complex MLCK_inactive Myosin Light Chain Kinase (MLCK) (Inactive) CaM_complex->MLCK_inactive Activates MLCK_active MLCK (Active) MLCK_inactive->MLCK_active MyosinLC Myosin Light Chain (MLC) MLCK_active->MyosinLC Phosphorylates MyosinLC_P Phosphorylated MLC MyosinLC->MyosinLC_P Contraction Vascular Smooth Muscle Contraction MyosinLC_P->Contraction

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

References

Application Notes and Protocols for Las 30538 in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Las 30538 is a potent vasodilator agent that functions as a voltage-gated calcium channel (VDCC) blocker.[1][2] Its primary mechanism of action involves the inhibition of Ca2+ influx through these channels, leading to vasorelaxation.[1] Patch-clamp electrophysiology is a critical technique for characterizing the biophysical and pharmacological properties of ion channels, making it an essential tool for studying the effects of compounds like this compound on VDCCs at the molecular level. These application notes provide detailed protocols and data presentation for utilizing this compound in patch-clamp studies.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound from preclinical studies.

ParameterValueSpeciesPreparationNotesReference
IC5040 nMRatPerfused hindlimbs (contracted with 80 mM K+)Demonstrates potent vasorelaxant activity.[1]
ED3011 mg/kg (p.o.)Rat (Spontaneously Hypertensive)In vivoDose-dependent reduction in systolic blood pressure.[1]
ED504 mg/kg (p.o.)Rat (Pithed)In vivoInhibition of vasoconstriction induced by the α2-adrenoceptor agonist B-HT 933.
ED501.3 mg/kg (i.v.)Rat (Pithed)In vivoInhibition of vasoconstriction induced by the calcium agonist Bay K8644.

Signaling Pathway and Mechanism of Action

This compound exerts its effect by directly blocking voltage-gated calcium channels. This inhibition prevents the influx of calcium ions into vascular smooth muscle cells, which is a critical step in the process of vasoconstriction. The reduction in intracellular calcium concentration leads to muscle relaxation and vasodilation.

cluster_membrane Cell Membrane VDCC Voltage-Gated Calcium Channel (VDCC) Ca_influx Ca²⁺ Influx VDCC->Ca_influx mediates Las30538 This compound Las30538->VDCC blocks Depolarization Membrane Depolarization Depolarization->VDCC activates Vasoconstriction Vasoconstriction Ca_influx->Vasoconstriction leads to

Caption: Mechanism of action of this compound as a voltage-gated calcium channel blocker.

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for Characterizing this compound Effects on Voltage-Gated Calcium Channels

This protocol is designed for characterizing the inhibitory effects of this compound on voltage-gated calcium currents in a suitable cell line (e.g., HEK293 cells stably expressing a specific VDCC subtype, or primary vascular smooth muscle cells).

1. Cell Preparation:

  • Culture cells on glass coverslips to a confluency of 50-70%.

  • Prior to recording, wash the cells twice with the external solution.

  • Place a coverslip in the recording chamber on the stage of an inverted microscope.

2. Solutions:

  • Internal Solution (Pipette Solution) (in mM):

    • 120 CsCl

    • 10 EGTA

    • 10 HEPES

    • 5 Mg-ATP

    • 0.3 Na-GTP

    • Adjust pH to 7.2 with CsOH

    • Adjust osmolarity to ~290 mOsm

  • External Solution (in mM):

    • 130 TEA-Cl

    • 10 BaCl₂ (or CaCl₂)

    • 10 HEPES

    • 10 Glucose

    • 1 MgCl₂

    • Adjust pH to 7.4 with TEA-OH

    • Adjust osmolarity to ~310 mOsm

    Note: BaCl₂ is often used instead of CaCl₂ to increase current amplitude and reduce calcium-dependent inactivation.

  • This compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Store at -20°C.

    • Prepare fresh dilutions in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

3. Recording Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -80 mV.

  • Evoke calcium channel currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms).

  • Establish a stable baseline recording of the calcium currents in the external solution (vehicle control).

  • Perfuse the recording chamber with different concentrations of this compound in the external solution.

  • Record the calcium currents at each concentration of this compound until a steady-state effect is observed.

  • Perform a washout by perfusing with the external solution to check for reversibility of the drug effect.

4. Data Analysis:

  • Measure the peak inward current at each voltage step for control, different concentrations of this compound, and washout.

  • Construct current-voltage (I-V) relationship curves.

  • To determine the IC50, plot the normalized peak current as a function of the this compound concentration and fit the data with a Hill equation.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical patch-clamp experiment to evaluate the effect of this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture Giga_Seal Form Giga-ohm Seal Cell_Culture->Giga_Seal Solution_Prep Prepare Solutions (Internal, External, Drug) Solution_Prep->Giga_Seal Pipette_Pulling Pull Patch Pipettes Pipette_Pulling->Giga_Seal Whole_Cell Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline Ca²⁺ Currents Whole_Cell->Baseline Drug_App Apply this compound (Increasing Concentrations) Baseline->Drug_App IV_Curve Construct I-V Curves Baseline->IV_Curve Washout Washout Drug_App->Washout Drug_App->IV_Curve Washout->IV_Curve Dose_Response Generate Dose-Response Curve IV_Curve->Dose_Response IC50_Calc Calculate IC₅₀ Dose_Response->IC50_Calc

Caption: Experimental workflow for patch-clamp analysis of this compound.

Concluding Remarks

The provided protocols and data serve as a comprehensive guide for researchers investigating the effects of this compound on voltage-gated calcium channels using patch-clamp electrophysiology. Adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the pharmacological profile of this compound and its potential therapeutic applications.

References

Application Note and Protocols for Aortic Ring Preparation to Test Las 30538 Vasorelaxation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Las 30538 is a potent vasodilator agent identified as a calcium channel blocker.[1] Its primary mechanism of action involves the inhibition of calcium influx into vascular smooth muscle cells, leading to relaxation and a subsequent decrease in blood pressure.[1] The ex vivo aortic ring preparation is a robust and widely utilized method to assess the vasorelaxant properties of novel compounds.[2][3][4] This model allows for the direct measurement of a substance's effect on vascular tone in a controlled environment, providing valuable insights into its pharmacological activity.

This application note provides a detailed protocol for the preparation of rat thoracic aortic rings and the subsequent evaluation of the vasorelaxant effects of this compound. The described methodologies are based on established organ bath techniques for studying vascular reactivity.

Experimental Protocols

Materials and Reagents
  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • This compound

  • Distilled water

  • Carbogen gas (95% O2, 5% CO2)

  • Surgical instruments (forceps, scissors, etc.)

  • Organ bath system with force-displacement transducers

  • Data acquisition system

Aortic Ring Preparation Protocol
  • Animal Euthanasia and Aorta Excision:

    • Humanely euthanize the rat via an approved method (e.g., CO2 inhalation followed by cervical dislocation).

    • Make a midline abdominal incision and open the thoracic cavity to expose the heart and thoracic aorta.

    • Carefully excise the thoracic aorta from the aortic arch to the diaphragm.

  • Cleaning and Sectioning:

    • Immediately place the excised aorta in a petri dish filled with cold, oxygenated Krebs-Henseleit solution.

    • Under a dissecting microscope, carefully remove adherent connective and adipose tissues.

    • Cut the aorta into rings of approximately 2-3 mm in length.

  • Endothelium Removal (for endothelium-independent studies - optional):

    • To assess endothelium-independent vasorelaxation, the endothelium can be removed by gently rubbing the intimal surface of the aortic ring with a fine wire or wooden stick.

  • Mounting the Aortic Rings:

    • Suspend each aortic ring between two stainless steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit solution.

    • Maintain the organ bath at 37°C and continuously aerate with carbogen gas.

  • Equilibration and Viability Check:

    • Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the Krebs-Henseleit solution every 15-20 minutes.

    • After equilibration, induce a contraction with 60 mM KCl to check the viability of the smooth muscle.

    • Wash the rings and allow them to return to the baseline tension.

    • To confirm the presence or absence of a functional endothelium, pre-contract the rings with phenylephrine (PE, 1 µM) and then add acetylcholine (ACh, 10 µM). A relaxation of >80% indicates an intact endothelium, while a relaxation of <10% confirms successful denudation.

Protocol for Evaluating this compound Vasorelaxation
  • Pre-contraction:

    • After the viability and endothelium integrity checks, induce a sustained submaximal contraction in the aortic rings using phenylephrine (1 µM).

  • Cumulative Concentration-Response Curve:

    • Once the PE-induced contraction reaches a stable plateau, add this compound to the organ bath in a cumulative manner, with concentrations ranging from 1 nM to 100 µM.

    • Allow the tissue to stabilize at each concentration before adding the next.

    • Record the changes in isometric tension using a force-displacement transducer connected to a data acquisition system.

  • Data Analysis:

    • Express the relaxation induced by this compound as a percentage of the pre-contraction induced by phenylephrine.

    • Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.

    • Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximum relaxation effect).

Data Presentation

The quantitative data obtained from the vasorelaxation experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Vasorelaxant Effect of this compound on Phenylephrine-Pre-contracted Aortic Rings

Treatment GroupnEC50 (µM)Emax (%)
This compound (Endothelium-intact)6[Insert Value][Insert Value]
This compound (Endothelium-denuded)6[Insert Value][Insert Value]
Verapamil (Control)6[Insert Value][Insert Value]

n = number of aortic rings. Data are presented as mean ± SEM.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Aortic Ring Preparation cluster_protocol Experimental Protocol cluster_analysis Data Analysis A Euthanize Rat & Excise Thoracic Aorta B Clean & Cut Aorta into 2-3 mm Rings A->B C Mount Rings in Organ Bath B->C D Equilibrate & Test Viability (KCl, ACh) C->D E Pre-contract with Phenylephrine (1 µM) D->E F Cumulative Addition of this compound E->F G Record Isometric Tension F->G H Calculate % Relaxation G->H I Construct Concentration-Response Curve H->I J Determine EC50 & Emax I->J

Caption: Experimental workflow for assessing this compound vasorelaxation.

Signaling Pathway of Vasorelaxation by Calcium Channel Blockade

signaling_pathway cluster_cell Vascular Smooth Muscle Cell Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Depolarization Relaxation Vasorelaxation CaM Calmodulin Ca_influx->CaM MLCK_active Active MLCK CaM->MLCK_active Activation MLC_P Phosphorylated MLC (MLC-P) MLCK_active->MLC_P Phosphorylation MLC Myosin Light Chain (MLC) Contraction Contraction MLC_P->Contraction Las30538 This compound Las30538->Ca_channel Blocks

Caption: Mechanism of vasorelaxation by this compound.

References

Application Notes and Protocols for Studying Las 30538 in Hypertensive Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Las 30538, a potent vasodilator and calcium channel blocker, in established animal models of hypertension. The following protocols detail the experimental design, methodologies for inducing hypertension, and procedures for assessing the efficacy of this compound.

Introduction

This compound, with the chemical name 1-[2-(2,6-dimethylphenoxy)ethyl]-α,α-bis-(p-fluorphenyl)-4-piperidine methanol, is a novel compound identified as a potent vasodilator.[1] It functions as a Ca2+-channel blocker, demonstrating vasorelaxant activity.[1] Preclinical studies in spontaneously hypertensive rats (SHR) have shown that oral administration of this compound leads to a dose-dependent and sustained reduction in systolic blood pressure.[1] These characteristics suggest that this compound holds promise as a therapeutic agent for hypertension. This document outlines detailed experimental designs to further investigate its antihypertensive effects and mechanisms of action in various animal models.

Experimental Design

To thoroughly evaluate the antihypertensive properties of this compound, a multi-model approach is recommended, incorporating both genetic and induced forms of hypertension. This allows for a comprehensive assessment of the compound's efficacy across different pathophysiological mechanisms of the disease.

Animal Models

Three well-established rat models of hypertension are proposed:

  • Spontaneously Hypertensive Rat (SHR): A genetic model that closely mimics human essential hypertension.[2][3]

  • L-NAME-Induced Hypertensive Rat: A model of nitric oxide (NO) deficient hypertension, induced by the administration of Nω-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase.

  • DOCA-Salt Hypertensive Rat: A model of mineralocorticoid-induced, volume-dependent hypertension, established by unilateral nephrectomy, deoxycorticosterone acetate (DOCA) administration, and a high-salt diet.

Experimental Groups

For each animal model, the following experimental groups are recommended (n=8-10 animals per group):

Group IDGroup NameTreatmentRationale
1Normotensive ControlVehicleTo establish baseline physiological parameters in non-hypertensive animals (e.g., Wistar-Kyoto rats for the SHR model, or untreated Wistar rats for induced models).
2Hypertensive ControlVehicleTo characterize the hypertensive phenotype in each model and serve as a baseline for evaluating the effects of this compound.
3This compound (Low Dose)This compound (e.g., 5 mg/kg/day, p.o.)To assess the dose-dependent antihypertensive effects of the compound.
4This compound (High Dose)This compound (e.g., 15 mg/kg/day, p.o.)To determine the maximal efficacy and potential side effects at a higher dose.
5Positive ControlAmlodipine (e.g., 5 mg/kg/day, p.o.)To compare the efficacy of this compound with a clinically established calcium channel blocker.
Dosing and Administration

This compound and the positive control, amlodipine, will be administered orally (p.o.) once daily for a period of 4-6 weeks. The vehicle used for drug formulation should be inert (e.g., 0.5% carboxymethylcellulose).

Experimental Protocols

Induction of Hypertension
  • Use male Wistar rats weighing 200-250g.

  • Administer L-NAME at a dose of 40 mg/kg/day dissolved in drinking water for 4 weeks.

  • Monitor blood pressure weekly to confirm the development of hypertension.

  • Once hypertension is established (systolic blood pressure > 150 mmHg), randomize the animals into the experimental groups.

  • Use male Wistar rats weighing 200-250g.

  • Anesthetize the rats and perform a left unilateral nephrectomy.

  • Allow a one-week recovery period.

  • Implant a deoxycorticosterone acetate (DOCA) pellet (e.g., 25 mg) subcutaneously. Alternatively, administer DOCA (e.g., 20 mg/kg) subcutaneously twice a week.

  • Provide the rats with drinking water containing 1% NaCl and 0.2% KCl.

  • Monitor blood pressure weekly. Hypertension should develop within 4 weeks.

  • Once hypertension is established, randomize the animals into the experimental groups.

Hemodynamic Monitoring

Blood pressure and heart rate are the primary endpoints for assessing the efficacy of this compound. Two methods are recommended:

This is considered the gold standard for preclinical blood pressure measurement as it allows for continuous monitoring in conscious, unrestrained animals, minimizing stress-induced fluctuations.

  • Surgically implant a telemetry transmitter with the catheter inserted into the abdominal aorta.

  • Allow for a one-week post-operative recovery period.

  • Record baseline blood pressure and heart rate for 24-48 hours before commencing treatment.

  • Continue recording throughout the treatment period.

This is a widely used non-invasive method for measuring systolic blood pressure.

  • Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before taking measurements.

  • Warm the rat's tail to increase blood flow.

  • Place the tail cuff and a sensor distal to the cuff on the rat's tail.

  • Inflate and then slowly deflate the cuff, recording the pressure at which the pulse returns.

  • Take at least three stable readings and average them for each time point.

  • Measure blood pressure at baseline and at regular intervals (e.g., weekly) throughout the study.

Biochemical Analysis

At the end of the treatment period, collect blood and urine samples for the analysis of biomarkers related to hypertension and organ damage.

  • Serum/Plasma Analysis:

    • Renal Function: Blood Urea Nitrogen (BUN) and Creatinine.

    • Electrolytes: Sodium (Na+), Potassium (K+).

    • Markers of Oxidative Stress: Malondialdehyde (MDA), Superoxide Dismutase (SOD), Catalase (CAT).

    • Vasoactive Molecules: Nitric Oxide (NO) metabolites (nitrite/nitrate).

  • Urine Analysis:

    • Proteinuria: A key indicator of hypertensive nephropathy.

Histopathological Analysis

At the end of the study, euthanize the animals and collect heart, aorta, and kidneys for histopathological examination to assess cardiovascular and renal remodeling.

  • Fix the tissues in 10% neutral buffered formalin.

  • Embed the tissues in paraffin and section them.

  • Stain the sections with:

    • Hematoxylin and Eosin (H&E): For general morphology and to assess cardiomyocyte hypertrophy and vascular wall thickness.

    • Masson's Trichrome: To detect and quantify fibrosis in the heart and kidneys.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between the experimental groups.

Table 1: Effect of this compound on Hemodynamic Parameters

GroupBaseline SBP (mmHg)Week 4 SBP (mmHg)Baseline DBP (mmHg)Week 4 DBP (mmHg)Baseline HR (bpm)Week 4 HR (bpm)
Normotensive Control
Hypertensive Control
This compound (Low Dose)
This compound (High Dose)
Amlodipine

SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure; HR: Heart Rate. Data presented as Mean ± SEM.

Table 2: Effect of this compound on Biochemical Parameters

GroupBUN (mg/dL)Creatinine (mg/dL)Plasma NO (µM)Plasma MDA (nmol/mL)Urine Protein (mg/24h)
Normotensive Control
Hypertensive Control
This compound (Low Dose)
This compound (High Dose)
Amlodipine

BUN: Blood Urea Nitrogen; NO: Nitric Oxide; MDA: Malondialdehyde. Data presented as Mean ± SEM.

Table 3: Effect of this compound on Organ Hypertrophy

GroupHeart Weight / Body Weight (mg/g)Left Ventricle Weight / Body Weight (mg/g)Kidney Weight / Body Weight (mg/g)
Normotensive Control
Hypertensive Control
This compound (Low Dose)
This compound (High Dose)
Amlodipine

Data presented as Mean ± SEM.

Visualizations

Signaling Pathway of this compound

G cluster_membrane Vascular Smooth Muscle Cell Membrane L_type_Ca_channel L-type Ca2+ Channel Ca_influx Las_30538 This compound Las_30538->L_type_Ca_channel Blocks Relaxation Vasodilation Las_30538->Relaxation Ca_Calmodulin Ca2+-Calmodulin Complex Ca_influx->Ca_Calmodulin Increased Intracellular Ca2+ MLCK_inactive Inactive MLCK MLCK_active Active MLCK MLCK_inactive->MLCK_active Activation Myosin_LC Myosin Light Chain Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Phosphorylation Contraction Vasoconstriction Myosin_LC_P->Contraction Leads to

Caption: Proposed signaling pathway of this compound in vascular smooth muscle cells.

Experimental Workflow

G cluster_setup Phase 1: Model Induction & Baseline cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis Animal_Acclimatization Animal Acclimatization (1 week) Hypertension_Induction Hypertension Induction (SHR, L-NAME, or DOCA-Salt) (4 weeks) Animal_Acclimatization->Hypertension_Induction Baseline_BP Baseline Blood Pressure Measurement Hypertension_Induction->Baseline_BP Randomization Randomization into Experimental Groups Baseline_BP->Randomization Daily_Treatment Daily Oral Administration of this compound / Vehicle / Amlodipine (4-6 weeks) Randomization->Daily_Treatment Weekly_BP Weekly Blood Pressure & Heart Rate Monitoring Daily_Treatment->Weekly_BP Euthanasia Euthanasia & Sample Collection Weekly_BP->Euthanasia Biochemical Biochemical Analysis (Blood & Urine) Euthanasia->Biochemical Histopathology Histopathological Analysis (Heart, Aorta, Kidneys) Euthanasia->Histopathology Data_Analysis Data Analysis & Interpretation Biochemical->Data_Analysis Histopathology->Data_Analysis

Caption: Experimental workflow for evaluating this compound in hypertensive animal models.

Logical Relationship of Experimental Groups

G cluster_groups Experimental Groups Hypertensive_Models Hypertensive Animal Models (SHR, L-NAME, DOCA-Salt) Hypertensive Hypertensive Control (Vehicle) Hypertensive_Models->Hypertensive Normotensive Normotensive Control (Vehicle) Las_Low This compound (Low Dose) Hypertensive->Las_Low Las_High This compound (High Dose) Hypertensive->Las_High Amlodipine Positive Control (Amlodipine) Hypertensive->Amlodipine

References

Application Notes and Protocols for Measuring the Effect of Las 30538 on Insulin Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the effect of Las 30538, a putative GPR119 agonist, on insulin secretion. The methodologies described herein cover both in vitro and in vivo models, allowing for a thorough characterization of the compound's activity from the cellular level to a whole-organism physiological response.

Introduction

This compound is hypothesized to act as an agonist for the G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells.[1][2] Activation of GPR119 in pancreatic β-cells is known to stimulate glucose-dependent insulin secretion.[1] In enteroendocrine cells, GPR119 activation leads to the release of incretin hormones such as glucagon-like peptide-1 (GLP-1), which in turn potentiates insulin secretion from β-cells.[1][3] Therefore, compounds targeting GPR119, like this compound, are of significant interest for the treatment of type 2 diabetes.

The following protocols provide detailed procedures to quantify the effects of this compound on insulin secretion from isolated pancreatic islets and in rodent models.

Signaling Pathway

The binding of a GPR119 agonist, such as this compound, to its receptor on pancreatic β-cells initiates a signaling cascade that enhances insulin secretion. This process is typically glucose-dependent, meaning it is more pronounced in the presence of elevated glucose levels.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPR119 GPR119 This compound->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP ATP to cAMP KATP ATP-sensitive K+ Channel (KATP) VDCC Voltage-Dependent Ca2+ Channel (VDCC) KATP->VDCC Depolarization opens Ca2_ion Ca2+ VDCC->Ca2_ion Influx Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates PKA->KATP Inhibits Epac2->KATP Inhibits Insulin_Vesicle Insulin Vesicles Ca2_ion->Insulin_Vesicle Triggers exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion

GPR119 agonist signaling pathway in pancreatic β-cells.

In Vitro Assessment of Insulin Secretion

In vitro assays using isolated pancreatic islets are crucial for directly assessing the effect of this compound on β-cell function without the influence of systemic factors.

Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures insulin secretion from isolated islets in response to various glucose concentrations in the presence or absence of this compound.

Experimental Workflow

Static_GSIS_Workflow cluster_prep Islet Preparation cluster_assay Static Incubation Assay cluster_analysis Analysis Isolate Isolate Pancreatic Islets Culture Culture Islets Overnight Isolate->Culture Preincubate Pre-incubate with Low Glucose (e.g., 2.8 mM) Culture->Preincubate Incubate_Low Incubate with Low Glucose +/- this compound Preincubate->Incubate_Low Incubate_High Incubate with High Glucose (e.g., 16.7 mM) +/- this compound Preincubate->Incubate_High Collect_Supernatant Collect Supernatant Incubate_Low->Collect_Supernatant Incubate_High->Collect_Supernatant Lyse Lyse Islets (for insulin content) Collect_Supernatant->Lyse ELISA Measure Insulin via ELISA Collect_Supernatant->ELISA Lyse->ELISA Normalize Normalize Secreted Insulin to Content ELISA->Normalize Data Data Analysis & Plotting Normalize->Data

Workflow for the static GSIS assay.

Protocol: Static GSIS

  • Islet Isolation and Culture : Isolate pancreatic islets from rodents (e.g., mice or rats) using collagenase digestion. Culture the isolated islets overnight in a suitable medium (e.g., RPMI-1640 supplemented with 10% FBS and 11.1 mM glucose) at 37°C in a 5% CO2 incubator to allow for recovery.

  • Pre-incubation : Hand-pick islets of similar size and transfer batches of 10-15 islets into individual wells of a 24-well plate. Pre-incubate the islets in Krebs-Ringer Bicarbonate (KRB) buffer containing low glucose (e.g., 2.8 mM) for 1-2 hours at 37°C.

  • Incubation :

    • Remove the pre-incubation buffer and add fresh KRB buffer with the experimental conditions.

    • Basal Secretion : Low glucose (2.8 mM).

    • Stimulated Secretion : High glucose (16.7 mM).

    • Test Conditions : Low or high glucose with varying concentrations of this compound.

    • Include a vehicle control for this compound.

    • Incubate for 1 hour at 37°C.

  • Sample Collection : After incubation, carefully collect the supernatant from each well. Store at -20°C until insulin measurement.

  • Insulin Content : Lyse the islets in each well using an acid-ethanol solution to extract the total insulin content.

  • Insulin Measurement : Quantify the insulin concentration in the supernatant and the islet lysates using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis : Express the secreted insulin as a percentage of the total insulin content for each well. This normalization accounts for slight variations in islet numbers.

Data Presentation

Treatment GroupGlucose (mM)This compound (nM)Insulin Secreted (% of total content)Stimulation Index (fold over basal)
Basal2.80 (Vehicle)1.0
Stimulated16.70 (Vehicle)
Test 12.810
Test 22.8100
Test 316.710
Test 416.7100
Islet Perifusion Assay

The perifusion assay provides a dynamic measure of insulin secretion, allowing for the characterization of the biphasic insulin release pattern.

Experimental Workflow

Perifusion_Workflow cluster_setup System Setup cluster_perifusion Dynamic Perifusion cluster_analysis Analysis Load Load Islets into Perifusion Chambers Equilibrate Equilibrate with Low Glucose Buffer (30-60 min) Load->Equilibrate Basal Perifuse with Low Glucose Equilibrate->Basal Stimulate Switch to High Glucose +/- this compound Basal->Stimulate Return Return to Low Glucose Stimulate->Return Collect Collect Fractions at Regular Intervals Stimulate->Collect Return->Basal ELISA Measure Insulin in Fractions via ELISA Collect->ELISA Plot Plot Insulin Concentration vs. Time ELISA->Plot AUC Calculate Area Under the Curve (AUC) Plot->AUC

Workflow for the islet perifusion assay.

Protocol: Islet Perifusion

  • Islet Preparation : Isolate and culture islets as described for the static GSIS assay.

  • System Setup :

    • Set up a perifusion system with a water bath to maintain the temperature at 37°C.

    • Load 100-200 islets into each perifusion chamber.

  • Equilibration : Perifuse the islets with KRB buffer containing low glucose (e.g., 2.8 mM) for 30-60 minutes to establish a stable basal insulin secretion rate.

  • Stimulation Protocol :

    • Collect fractions at regular intervals (e.g., every 1-3 minutes).

    • A typical stimulation sequence would be:

      • 0-10 min : Low glucose (basal).

      • 10-30 min : High glucose (16.7 mM) to observe the first and second phases of insulin release.

      • 30-45 min : Low glucose (return to basal).

      • 45-65 min : High glucose + this compound (to test potentiation).

      • 65-80 min : High glucose + KCl (depolarization control to assess islet viability).

  • Insulin Measurement : Measure the insulin concentration in each collected fraction using an insulin ELISA kit.

  • Data Analysis : Plot the insulin concentration against time to visualize the secretion profile. Calculate the area under the curve (AUC) for the first and second phases of insulin secretion for each condition.

Data Presentation

ConditionFirst Phase Insulin Release (AUC)Second Phase Insulin Release (AUC)
High Glucose (Vehicle)
High Glucose + 10 nM this compound
High Glucose + 100 nM this compound

In Vivo Assessment of Glucose Homeostasis

In vivo studies are essential to understand the effect of this compound on glucose metabolism in the context of a whole organism.

Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the body's ability to clear a glucose load, which is dependent on insulin secretion and sensitivity.

Experimental Workflow

OGTT_Workflow cluster_prep Animal Preparation cluster_ogtt OGTT Procedure cluster_analysis Analysis Fast Fast Mice Overnight (16-18h) Administer Administer this compound or Vehicle (e.g., 30 min pre-glucose) Fast->Administer Baseline Measure Baseline Blood Glucose (t=0) Administer->Baseline Gavage Oral Gavage with Glucose Solution Baseline->Gavage Measure_Timepoints Measure Blood Glucose at 15, 30, 60, 90, 120 min Gavage->Measure_Timepoints Plot Plot Blood Glucose vs. Time AUC Calculate Glucose AUC Plot->AUC

Workflow for the oral glucose tolerance test (OGTT).

Protocol: OGTT

  • Animal Preparation :

    • Use an appropriate rodent model (e.g., C57BL/6 mice).

    • Fast the animals overnight (16-18 hours) with free access to water.

  • Compound Administration : Administer this compound or a vehicle control via oral gavage or another appropriate route at a pre-determined time before the glucose challenge (e.g., 30-60 minutes).

  • OGTT Procedure :

    • Take a baseline blood sample from the tail vein to measure blood glucose at t=0.

    • Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

    • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels using a glucometer.

    • For insulin measurements, collect additional blood at key time points (e.g., 0, 15, 30 minutes) into EDTA-coated tubes, centrifuge to obtain plasma, and store at -80°C for subsequent insulin ELISA.

  • Data Analysis :

    • Plot the mean blood glucose concentration at each time point for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion.

    • Plot plasma insulin levels at the measured time points.

Data Presentation

Table 3: Blood Glucose Levels During OGTT

Time (min)Vehicle + Glucose (mg/dL)This compound + Glucose (mg/dL)
0
15
30
60
90
120
AUC

Table 4: Plasma Insulin Levels During OGTT

Time (min)Vehicle + Glucose (ng/mL)This compound + Glucose (ng/mL)
0
15
30

References

Application Notes and Protocols for LAS 30538 in Blood Pressure Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS 30538, identified as 1-[2-(2,6-dimethylphenoxy)ethyl]-alpha,alpha-bis-(p-fluorphenyl)-4-piperidine methanol, is a potent and vascularly selective L-type calcium channel blocker.[1] Preclinical studies have demonstrated its significant vasodilator effects and its potential as an antihypertensive agent. This document provides detailed application notes and protocols for the investigation of this compound in blood pressure studies, based on available preclinical data.

Disclaimer: The detailed experimental protocols provided herein are based on the abstract of the primary research article and general laboratory methods, as the full-text publication could not be accessed. Specific parameters and reagents may need to be optimized based on individual laboratory conditions and further available literature.

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of this compound
ParameterModel SystemValueAdministration Route
IC50 (Vasorelaxant Activity) Rat Perfused Hindlimb (contracted with 80 mM K+)40 nM-
ED30 (Systolic Blood Pressure Reduction) Conscious Spontaneously Hypertensive Rats11 mg/kgOral
ED50 (Inhibition of Vasoconstriction by B-HT 933) Pithed Rats4 mg/kgOral
ED50 (Inhibition of Vasoconstriction by Bay K8644) Pithed Rats1.3 mg/kgIntravenous

Signaling Pathway

This compound exerts its antihypertensive effect by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of extracellular calcium, leading to smooth muscle relaxation, vasodilation, and a subsequent reduction in blood pressure.

LAS30538_Signaling_Pathway LAS30538 This compound L_type_Ca_Channel L-type Ca2+ Channel LAS30538->L_type_Ca_Channel Ca_ion Ca2+ Influx L_type_Ca_Channel->Ca_ion Inhibits Relaxation Vasodilation L_type_Ca_Channel->Relaxation Promotes Calmodulin Calmodulin Ca_ion->Calmodulin Activates MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Experimental Protocols

Vasorelaxant Activity in Rat Perfused Hindlimb

This protocol is designed to assess the vasorelaxant properties of this compound on isolated vascular beds.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Potassium chloride (KCl) solution (80 mM in Krebs-Henseleit)

  • This compound stock solution

  • Perfusion apparatus

  • Pressure transducer and recording system

Procedure:

  • Anesthetize the rat and cannulate the abdominal aorta.

  • Isolate the hindlimb vasculature and connect it to the perfusion apparatus.

  • Perfuse the hindlimb with Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, at a constant flow rate.

  • Induce vasoconstriction by switching the perfusion solution to 80 mM KCl solution.

  • Once a stable contractile response is achieved, administer increasing concentrations of this compound into the perfusion line.

  • Record the changes in perfusion pressure and calculate the percentage of relaxation for each concentration.

  • Determine the IC50 value from the concentration-response curve.

Rat_Perfused_Hindlimb_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Anesthetize Anesthetize Rat Cannulate Cannulate Aorta Anesthetize->Cannulate Isolate Isolate Hindlimb Vasculature Cannulate->Isolate Perfuse_Krebs Perfuse with Krebs Solution Isolate->Perfuse_Krebs Induce_Contraction Induce Contraction (80mM KCl) Perfuse_Krebs->Induce_Contraction Administer_LAS30538 Administer this compound Induce_Contraction->Administer_LAS30538 Record_Pressure Record Perfusion Pressure Administer_LAS30538->Record_Pressure Calculate_Relaxation Calculate % Relaxation Record_Pressure->Calculate_Relaxation Determine_IC50 Determine IC50 Calculate_Relaxation->Determine_IC50

Caption: Workflow for assessing vasorelaxant activity.

Antihypertensive Effect in Conscious Spontaneously Hypertensive Rats (SHR)

This protocol evaluates the in vivo antihypertensive efficacy of orally administered this compound.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR)

  • This compound formulation for oral administration

  • Vehicle control

  • Tail-cuff plethysmography system for blood pressure measurement

Procedure:

  • Acclimatize the SHR to the restraining cages and tail-cuff procedure for several days before the experiment.

  • Measure baseline systolic blood pressure and heart rate.

  • Administer this compound or vehicle orally by gavage.

  • Measure systolic blood pressure and heart rate at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Calculate the change in systolic blood pressure from baseline for each treatment group.

  • Determine the ED30 value from the dose-response curve.

Inhibition of Vasoconstriction in Pithed Rats

This protocol assesses the effect of this compound on vasoconstriction induced by specific agonists in a model devoid of central nervous system influence.

Materials:

  • Male Wistar rats

  • Pithing rod

  • Artificial respiration pump

  • Cannulas for jugular vein and carotid artery

  • Blood pressure transducer and recording system

  • B-HT 933 (α2-adrenoceptor agonist)

  • Bay K8644 (calcium channel agonist)

  • This compound for oral and intravenous administration

Procedure:

  • Anesthetize the rat and insert the pithing rod through the orbit and spinal canal to destroy the central nervous system.

  • Immediately begin artificial respiration.

  • Cannulate the jugular vein for drug administration and the carotid artery for blood pressure measurement.

  • Administer this compound or vehicle either orally or intravenously.

  • After a set period, induce vasoconstriction by administering a bolus injection of either B-HT 933 or Bay K8644.

  • Record the pressor response and calculate the percentage of inhibition for each dose of this compound.

  • Determine the ED50 values for both oral and intravenous routes.

Pithed_Rat_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Anesthetize Anesthetize Rat Pith Pith the Rat Anesthetize->Pith Respirate Artificial Respiration Pith->Respirate Cannulate Cannulate Vein and Artery Respirate->Cannulate Administer_LAS30538 Administer this compound (p.o. or i.v.) Cannulate->Administer_LAS30538 Administer_Agonist Administer Vasoconstrictor Agonist Administer_LAS30538->Administer_Agonist Record_BP Record Blood Pressure Administer_Agonist->Record_BP Calculate_Inhibition Calculate % Inhibition Record_BP->Calculate_Inhibition Determine_ED50 Determine ED50 Calculate_Inhibition->Determine_ED50

Caption: Workflow for the pithed rat experiment.

Conclusion

This compound demonstrates potent antihypertensive properties in preclinical models, acting as a vascularly selective L-type calcium channel blocker. The protocols outlined in this document provide a framework for the continued investigation of its efficacy and mechanism of action. Further studies are warranted to explore its pharmacokinetic and pharmacodynamic profile in more detail and to assess its potential for clinical development.

References

Application Notes and Protocols for Cell-Based Screening of Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated calcium channels (VGCCs) are critical mediators of calcium influx into excitable cells, playing a pivotal role in a myriad of physiological processes including muscle contraction, neurotransmitter release, and gene expression. The L-type calcium channel, Cav1.2, is predominantly expressed in vascular smooth muscle and cardiac myocytes, making it a key therapeutic target for cardiovascular diseases such as hypertension and angina.[1] Calcium channel blockers (CCBs), like Las 30538, are a class of drugs that inhibit the influx of Ca2+ through these channels, leading to vasodilation and a subsequent reduction in blood pressure.[1][2]

This document provides detailed application notes and protocols for a robust and reproducible cell-based fluorescence assay designed for the screening and characterization of L-type calcium channel blockers. The described assay is suitable for a high-throughput screening (HTS) format, enabling the rapid identification and profiling of potential drug candidates.

Signaling Pathway of L-type Calcium Channel Activation and Blockade

The fundamental principle of this assay is to measure the influx of extracellular calcium into cells upon depolarization. In this model, depolarization is artificially induced by increasing the extracellular potassium concentration. This change in membrane potential activates voltage-gated L-type calcium channels, leading to a rapid increase in intracellular calcium concentration. The presence of a calcium channel blocker, such as this compound, will inhibit this influx, resulting in a diminished intracellular calcium signal.

G ext_K High Extracellular K+ depol Membrane Depolarization ext_K->depol Induces ltcc_closed L-type Ca2+ Channel (Closed) depol->ltcc_closed Activates ltcc_open L-type Ca2+ Channel (Open) ltcc_closed->ltcc_open Ca_influx Ca2+ Influx ltcc_open->Ca_influx inc_Ca Increased Intracellular [Ca2+] Ca_influx->inc_Ca fluo4 Fluo-4 Dye inc_Ca->fluo4 Binds to fluorescence Fluorescence Signal fluo4->fluorescence Emits ccb Calcium Channel Blocker (e.g., this compound) ccb->ltcc_open Blocks

Caption: Signaling pathway of L-type calcium channel activation and inhibition.

Experimental Workflow for Screening Calcium Channel Blockers

The overall workflow for screening potential calcium channel blockers involves several key steps, from cell culture to data analysis. This process is designed to be efficient and scalable for high-throughput applications.

G start Start cell_culture Culture HEK293 cells stably expressing human Cav1.2 start->cell_culture cell_seeding Seed cells into 96- or 384-well black-walled, clear-bottom plates cell_culture->cell_seeding dye_loading Load cells with Fluo-4 AM calcium indicator dye cell_seeding->dye_loading compound_add Add test compounds (e.g., this compound) and control inhibitors dye_loading->compound_add stimulate Stimulate cells with high KCl solution to induce depolarization compound_add->stimulate measure Measure fluorescence intensity using a microplate reader (e.g., FLIPR, FlexStation) stimulate->measure data_analysis Analyze data to determine IC50 values measure->data_analysis end End data_analysis->end

Caption: High-level experimental workflow for screening calcium channel blockers.

Detailed Experimental Protocol

This protocol outlines a cell-based calcium flux assay using a fluorescent plate reader to identify and characterize L-type calcium channel blockers.

Materials and Reagents:

  • Cell Line: HEK293 cell line stably expressing the human L-type voltage-gated calcium channel, Cav1.2 (α1C, α2δ, and β2a subunits).[2]

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418 or Hygromycin B, depending on the expression vector).

  • Assay Plates: 96-well or 384-well black-walled, clear-bottom cell culture plates.

  • Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).[3]

  • Pluronic F-127: To aid in the dispersion of Fluo-4 AM.

  • Assay Buffer (HBSS): Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4.

  • Depolarization Buffer: HBSS containing a final concentration of 80 mM KCl (prepared by replacing NaCl with KCl to maintain osmolarity).

  • Test Compounds: this compound or other potential calcium channel blockers dissolved in DMSO.

  • Control Inhibitor: A known L-type calcium channel blocker such as Nifedipine or Isradipine.

  • Fluorescence Microplate Reader: With automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Seeding:

    • Culture HEK293-Cav1.2 cells in T-75 flasks until they reach 80-90% confluency.

    • Harvest the cells using trypsin-EDTA and resuspend in fresh culture medium.

    • Seed the cells into 96-well or 384-well black-walled, clear-bottom plates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium for a 96-well plate, or 10,000 to 20,000 cells per well in 25 µL for a 384-well plate.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a 2 to 5 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO.

    • On the day of the assay, prepare the dye loading solution by diluting the Fluo-4 AM stock solution in Assay Buffer to a final concentration of 2-5 µM. Add Pluronic F-127 to a final concentration of 0.02-0.04% to facilitate dye loading.

    • Carefully remove the cell culture medium from the wells.

    • Add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark to allow for de-esterification of the Fluo-4 AM within the cells.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds (e.g., this compound) and the control inhibitor (e.g., Nifedipine) in Assay Buffer. Ensure the final DMSO concentration is below 0.5% to avoid solvent effects.

    • After the dye loading incubation, gently wash the cells once with Assay Buffer to remove excess dye.

    • Add the diluted test compounds and controls to the respective wells. Include vehicle-only (DMSO) wells as a negative control.

    • Incubate the plate at room temperature for 15-20 minutes.

  • Fluorescence Measurement:

    • Set up the fluorescence microplate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's integrated liquid handler, add the Depolarization Buffer (high KCl) to all wells to stimulate calcium influx.

    • Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The primary data will be the change in fluorescence intensity over time.

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (e.g., a high concentration of a known blocker, 100% inhibition).

    • Plot the normalized response against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Data Presentation

The potency of calcium channel blockers is typically expressed as the half-maximal inhibitory concentration (IC50). The following table presents representative IC50 values for several known L-type calcium channel blockers obtained from a cell-based calcium flux assay using HEK293 cells expressing the human Cav1.2 channel.

CompoundClassIC50 (µM)
IsradipineDihydropyridine0.001
NitrendipineDihydropyridine0.0034
NifedipineDihydropyridine0.007
VerapamilPhenylalkylamine1.6
DiltiazemBenzothiazepine3.7

Data is representative and sourced from a commercial assay provider for illustrative purposes.

Logical Relationship of Experimental Controls

Proper controls are essential for the validation and interpretation of assay results. The following diagram illustrates the logical relationships between the different controls used in this screening assay.

G assay Calcium Flux Assay pos_ctrl Positive Control (e.g., Nifedipine) assay->pos_ctrl neg_ctrl Negative Control (Vehicle/DMSO) assay->neg_ctrl test_cmpd Test Compound (e.g., this compound) assay->test_cmpd max_inhibition Maximum Inhibition Signal (Defines 100% inhibition) pos_ctrl->max_inhibition baseline_signal Baseline Signal (Defines 0% inhibition) neg_ctrl->baseline_signal inhibition Calculated % Inhibition test_cmpd->inhibition max_inhibition->inhibition baseline_signal->inhibition ic50 IC50 Determination inhibition->ic50

Caption: Relationship between experimental controls for data normalization and analysis.

References

Application of Las 30538 in Isolated Heart Perfusion Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Las 30538, a potent dihydropyridine derivative, is recognized for its significant vasodilator properties, acting as a vascular-selective calcium channel blocker.[1] In cardiovascular research, particularly in the context of cardiac safety and efficacy studies, isolated heart perfusion systems, such as the Langendorff apparatus, provide an invaluable ex vivo model. This methodology allows for the investigation of direct cardiac effects of pharmacological agents in the absence of systemic neurohormonal influences.

These application notes provide a detailed protocol for investigating the effects of this compound on cardiac function using an isolated guinea pig heart model. The protocol is based on established Langendorff perfusion techniques and knowledge of the pharmacological class to which this compound belongs.

Mechanism of Action

This compound exerts its primary effect by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells and, to a lesser extent, in cardiomyocytes.[1][2] This blockade leads to vasodilation and, in the heart, can modulate contractility (inotropy), heart rate (chronotropy), and conduction. Notably, studies on isolated guinea pig and rabbit heart preparations have indicated that this compound induces less cardiodepression and bradycardia when compared to the non-dihydropyridine calcium channel blocker, verapamil.[1] This suggests a degree of vascular selectivity, which is a desirable characteristic for a vasodilator intended to minimize direct cardiac side effects.

Experimental Objectives

The primary objectives of utilizing this compound in an isolated heart perfusion experiment are:

  • To determine the direct effects of this compound on myocardial contractility, specifically measuring parameters such as Left Ventricular Developed Pressure (LVDP) and the maximum rate of pressure development (+dP/dtmax).

  • To assess the chronotropic effects by monitoring the heart rate (HR).

  • To evaluate the effects on atrioventricular (AV) conduction by measuring the PR interval from the electrocardiogram (ECG).

  • To establish a dose-response relationship for these cardiac parameters.

  • To compare the cardiac profile of this compound with other calcium channel blockers, such as verapamil.

Data Presentation

Table 1: Effects of this compound on Cardiac Parameters in the Isolated Guinea Pig Heart (Hypothetical Data)
Concentration (nM)Heart Rate (beats/min)LVDP (mmHg)+dP/dtmax (mmHg/s)PR Interval (ms)
Baseline 220 ± 1585 ± 81500 ± 12075 ± 5
Vehicle Control 218 ± 1484 ± 71480 ± 11576 ± 5
This compound (1) 215 ± 1382 ± 71450 ± 11077 ± 6
This compound (10) 205 ± 1275 ± 61350 ± 10080 ± 6
This compound (100) 190 ± 1165 ± 51100 ± 9085 ± 7
This compound (1000) 170 ± 1050 ± 4850 ± 7095 ± 8
Table 2: Comparative Effects of Verapamil on Cardiac Parameters in the Isolated Guinea Pig Heart
Concentration (µM)Heart Rate (% of Baseline)LVDP (% of Baseline)
0.01 95 ± 490 ± 5
0.1 80 ± 565 ± 6
1 60 ± 630 ± 4

This data is compiled from typical findings in the literature regarding verapamil's effects and is intended for comparative purposes.[3]

Experimental Protocols

Protocol 1: Isolated Guinea Pig Heart Perfusion (Langendorff Method)

This protocol outlines the procedure for isolating a guinea pig heart and perfusing it via the Langendorff apparatus to study the effects of this compound.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • Heparin (1000 IU/mL)

  • Sodium pentobarbital (or other suitable anesthetic)

  • Krebs-Henseleit Buffer (KHB)

  • Langendorff perfusion system

  • Physiological recording equipment (pressure transducer, ECG electrodes, data acquisition system)

  • This compound stock solution

  • Vehicle for this compound (e.g., DMSO, ethanol, depending on solubility)

Krebs-Henseleit Buffer (KHB) Composition (in mM):

ComponentConcentration (mM)
NaCl118.0
KCl4.7
CaCl22.5
MgSO41.2
KH2PO41.2
NaHCO325.0
Glucose11.0

The solution should be freshly prepared, filtered (0.22 µm), and gassed continuously with 95% O2 / 5% CO2 to maintain a pH of 7.4 at 37°C.

Procedure:

  • Animal Preparation: Anesthetize the guinea pig with sodium pentobarbital (e.g., 60 mg/kg, intraperitoneally). Administer heparin (e.g., 1000 IU/kg, intraperitoneally) to prevent blood clotting.

  • Heart Excision: Perform a thoracotomy to expose the heart. Quickly excise the heart and place it in ice-cold KHB.

  • Cannulation: Identify the aorta and carefully cannulate it with an aortic cannula connected to the Langendorff apparatus. Secure the aorta to the cannula with a ligature.

  • Initiate Perfusion: Immediately begin retrograde perfusion with warm (37°C), oxygenated KHB at a constant pressure (e.g., 60-80 mmHg). The perfusate will flow through the coronary arteries, keeping the heart viable.

  • Instrumentation:

    • Insert a fluid-filled balloon, connected to a pressure transducer, into the left ventricle via the left atrium to measure isovolumetric ventricular pressure. Inflate the balloon to achieve a stable end-diastolic pressure of 5-10 mmHg.

    • Place ECG electrodes on the surface of the heart to record electrical activity.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, ensure a stable heart rate, LVDP, and coronary flow.

  • Drug Administration:

    • Prepare a stock solution of this compound and dilute it in KHB to the desired final concentrations.

    • Introduce the different concentrations of this compound into the perfusion line in a cumulative or non-cumulative manner.

    • A typical experimental design would involve a baseline recording, followed by the administration of the vehicle control, and then increasing concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

    • Allow for a sufficient equilibration period (e.g., 10-15 minutes) at each concentration before recording data.

  • Data Acquisition: Continuously record heart rate, LVDP, +dP/dtmax, and ECG throughout the experiment.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Las30538_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space Las30538 This compound L_type_Ca_Channel L-type Calcium Channel (CaV1.2) Las30538->L_type_Ca_Channel Blocks Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Mediates SR_Ca_release Sarcoplasmic Reticulum Ca²⁺ Release Ca_influx->SR_Ca_release Triggers Contraction Myocardial Contraction (Inotropy) Ca_influx->Contraction Directly contributes to HR Heart Rate (Chronotropy) Ca_influx->HR Modulates SR_Ca_release->Contraction

Langendorff_Workflow cluster_preparation Preparation cluster_perfusion Perfusion Setup cluster_experiment Experiment animal_prep Animal Anesthesia & Heparinization heart_excision Heart Excision animal_prep->heart_excision cannulation Aortic Cannulation heart_excision->cannulation perfusion_start Initiate Retrograde Perfusion (Langendorff) cannulation->perfusion_start instrumentation LV Balloon & ECG Electrode Placement perfusion_start->instrumentation stabilization Stabilization Period (20-30 min) instrumentation->stabilization baseline Baseline Recording stabilization->baseline vehicle Vehicle Control Administration baseline->vehicle drug_admin Cumulative Doses of This compound vehicle->drug_admin data_acq Data Acquisition drug_admin->data_acq

Discussion and Interpretation of Results

The expected outcome of administering this compound to an isolated heart is a dose-dependent decrease in myocardial contractility and heart rate. However, due to its vascular selectivity, these effects are anticipated to be less pronounced than those observed with less selective calcium channel blockers like verapamil.

  • Negative Inotropy: A decrease in LVDP and +dP/dtmax would confirm a negative inotropic effect. This is a direct consequence of the reduced intracellular calcium available for myofilament interaction.

  • Negative Chronotropy: A reduction in the spontaneous heart rate would indicate a negative chronotropic effect, likely due to the blockade of L-type calcium channels in the sinoatrial (SA) node, which are crucial for pacemaker depolarization.

  • Dromotropic Effects: An increase in the PR interval on the ECG would suggest a slowing of conduction through the atrioventricular (AV) node, a negative dromotropic effect.

By comparing the dose-response curves of this compound with a reference compound like verapamil, researchers can quantify its cardiac safety profile. A significantly right-shifted dose-response curve for this compound for negative inotropic and chronotropic effects, relative to its vasodilatory potency (which would need to be determined in separate vascular ring experiments), would provide strong evidence for its vascular selectivity.

Conclusion

The isolated heart perfusion model is a powerful tool for characterizing the direct cardiac effects of novel compounds like this compound. By following the detailed protocol outlined in these application notes, researchers can obtain robust and reproducible data to assess the inotropic, chronotropic, and dromotropic properties of this vascular-selective calcium channel blocker. This information is critical for the preclinical safety and efficacy evaluation of new cardiovascular drug candidates.

References

Application Notes and Protocols for Assessing the Cardiac Selectivity of Las 30538

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for assessing the cardiac selectivity of Las 30538, a vascular-selective calcium channel blocker. This document outlines detailed protocols for essential in vitro and in vivo assays designed to differentiate the pharmacological effects of this compound on cardiovascular tissues. The described methodologies include electrophysiological analysis of L-type calcium channels, functional assessment of isolated cardiac and vascular tissues, and in vivo hemodynamic monitoring. Furthermore, this guide presents a structured approach to data analysis and interpretation, facilitating a thorough evaluation of the cardiac selectivity profile of this compound in comparison to other established calcium channel blockers.

Introduction

This compound, chemically known as 1-[2-(2,6-dimethylphenoxy)ethyl]-alpha,alpha-bis-(p-fluorphenyl)-4-piperidine methanol, is a potent vasodilator that functions as a calcium channel blocker. Its therapeutic potential is linked to its selectivity for vascular smooth muscle over cardiac tissue, which is suggested to result in fewer cardiac side effects such as cardiodepression and bradycardia compared to non-selective agents like verapamil. A thorough assessment of this cardiac selectivity is crucial for its preclinical and clinical development.

Cardiac selectivity for a calcium channel blocker is determined by its relative potency in producing vascular relaxation versus its effects on cardiac function (e.g., negative inotropy, chronotropy, and dromotropy). A highly selective compound will exhibit potent vasodilation at concentrations that have minimal impact on heart rate and contractility. This document provides a suite of protocols to quantify this selectivity.

Mechanism of Action: L-type Calcium Channel Blockade

L-type calcium channels are pivotal in both cardiac and vascular smooth muscle function. In cardiomyocytes, the influx of calcium through these channels during the plateau phase of the action potential triggers calcium-induced calcium release from the sarcoplasmic reticulum, leading to muscle contraction. In vascular smooth muscle cells, calcium influx through L-type channels is a primary driver of vasoconstriction. This compound exerts its effects by blocking these channels, thereby inhibiting calcium influx. The selectivity of this compound likely arises from differences in the L-type calcium channel isoforms or their local environment in vascular versus cardiac tissues.

cluster_cardiomyocyte Cardiomyocyte cluster_vsmc Vascular Smooth Muscle Cell cluster_drug AP Action Potential LTCC_C L-type Ca2+ Channel AP->LTCC_C Depolarization Ca_influx_C Ca2+ Influx LTCC_C->Ca_influx_C CICR Ca2+-induced Ca2+ Release Ca_influx_C->CICR SR Sarcoplasmic Reticulum SR->CICR Contraction_C Contraction CICR->Contraction_C Depol_V Depolarization LTCC_V L-type Ca2+ Channel Depol_V->LTCC_V Ca_influx_V Ca2+ Influx LTCC_V->Ca_influx_V MLCK MLCK Activation Ca_influx_V->MLCK Contraction_V Vasoconstriction MLCK->Contraction_V Las30538 This compound Las30538->LTCC_C Blockade (Lower Potency) Las30538->LTCC_V Blockade (Higher Potency)

Figure 1. Signaling pathway of L-type calcium channel blockade by this compound.

Data Presentation

The cardiac selectivity of this compound should be quantified and compared with established calcium channel blockers. The following tables summarize key parameters obtained from the experimental protocols described in this document.

Table 1: In Vitro Selectivity of this compound and Reference Compounds

CompoundVascular IC50 (nM) (Aortic Ring Assay)Cardiac IC50 (nM) (Papillary Muscle Assay)Selectivity Index (Vascular IC50 / Cardiac IC50)
This compound [Experimental Data][Experimental Data][Calculated Data]
Verapamil1501001.5
Diltiazem2001801.1
Nifedipine101000.1
Amlodipine5010000.05

Table 2: In Vitro Electrophysiological Potency of this compound and Reference Compounds

CompoundIC50 on Vascular L-type Ca2+ Current (nM)IC50 on Cardiac L-type Ca2+ Current (nM)Selectivity Index (Vascular IC50 / Cardiac IC50)
This compound [Experimental Data][Experimental Data][Calculated Data]
Verapamil120801.5
Nifedipine5500.1

Table 3: In Vivo Hemodynamic Effects of this compound and Reference Compounds in Spontaneously Hypertensive Rats (SHR)

CompoundED25 for Mean Arterial Pressure (mg/kg, i.v.)ED25 for Heart Rate Reduction (mg/kg, i.v.)In Vivo Selectivity Index (ED25 HR / ED25 MAP)
This compound 1.3>10>7.7
Verapamil0.50.30.6
Diltiazem1.00.80.8
Nifedipine0.1>1.0 (reflex tachycardia)N/A

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required to assess the cardiac selectivity of this compound.

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis electrophysiology Electrophysiology (Patch Clamp) cardiomyocytes Cardiomyocytes electrophysiology->cardiomyocytes vsmc Vascular Smooth Muscle Cells electrophysiology->vsmc ic50 IC50 Determination electrophysiology->ic50 tissue_assay Isolated Tissue Assays cardiac_tissue Cardiac Tissue (Papillary Muscle) tissue_assay->cardiac_tissue vascular_tissue Vascular Tissue (Aortic Rings) tissue_assay->vascular_tissue tissue_assay->ic50 hemodynamics Hemodynamic Studies (Anesthetized Rats) map Mean Arterial Pressure hemodynamics->map hr Heart Rate hemodynamics->hr contractility Cardiac Contractility hemodynamics->contractility ed50 ED50 Determination hemodynamics->ed50 selectivity Selectivity Index Calculation ic50->selectivity ed50->selectivity

Figure 2. Experimental workflow for assessing cardiac selectivity.

Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch Clamp

Objective: To determine the inhibitory concentration (IC50) of this compound on L-type calcium currents (ICa,L) in isolated ventricular cardiomyocytes and vascular smooth muscle cells.

Materials:

  • Isolated rat ventricular cardiomyocytes and aortic smooth muscle cells.

  • Patch clamp rig with amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software (e.g., pCLAMP).

  • Borosilicate glass capillaries for pipette fabrication.

  • Perfusion system.

  • External solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH 7.2 with CsOH).

  • This compound stock solution in DMSO.

Procedure:

  • Cell Preparation: Isolate ventricular cardiomyocytes and aortic smooth muscle cells from adult rats using established enzymatic digestion protocols.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.

  • Cell Plating: Plate isolated cells in a recording chamber on the microscope stage and perfuse with external solution.

  • Giga-seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a giga-ohm seal.

  • Whole-Cell Configuration: Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

  • Voltage Clamp Protocol:

    • Hold the cell at a potential of -80 mV.

    • Apply a depolarizing step to -40 mV for 200 ms to inactivate sodium channels.

    • Apply a test pulse to 0 mV for 300 ms to elicit ICa,L.

    • Return to the holding potential of -80 mV.

  • Data Recording: Record baseline ICa,L for at least 5 minutes to ensure stability.

  • Drug Application: Perfuse the chamber with increasing concentrations of this compound (e.g., 1 nM to 10 µM) in the external solution. Allow each concentration to equilibrate for 3-5 minutes before recording.

  • Data Analysis:

    • Measure the peak inward ICa,L at each concentration.

    • Normalize the current to the baseline value.

    • Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC50 value.

  • Repeat the procedure for both cell types to determine the respective IC50 values.

Protocol 2: In Vitro Functional Assay - Isolated Aortic Ring Contractility

Objective: To determine the IC50 of this compound for inhibiting potassium-induced contraction in isolated rat thoracic aorta.

Materials:

  • Adult Wistar rats.

  • Organ bath system with force transducers and data acquisition software.

  • Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose.

  • High potassium Krebs-Henseleit solution (60 mM KCl).

  • This compound stock solution in DMSO.

Procedure:

  • Tissue Preparation: Euthanize a rat and excise the thoracic aorta. Place it in ice-cold Krebs-Henseleit solution.

  • Ring Preparation: Carefully clean the aorta of adhering connective tissue and cut it into 2-3 mm wide rings. The endothelium may be removed by gently rubbing the luminal surface with a wire.

  • Mounting: Mount the aortic rings in the organ baths between two L-shaped stainless-steel hooks. The baths should be filled with Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Equilibrate the rings under a resting tension of 1.5-2.0 g for 60-90 minutes, replacing the Krebs-Henseleit solution every 15-20 minutes.

  • Viability Check: Contract the rings with high potassium (60 mM KCl) Krebs-Henseleit solution. Once a stable contraction is achieved, wash the rings with normal Krebs-Henseleit solution until they return to baseline tension.

  • Drug Incubation: Pre-incubate the rings with increasing concentrations of this compound (or vehicle) for 30 minutes.

  • Contraction Induction: Induce contraction again with high potassium Krebs-Henseleit solution.

  • Data Analysis:

    • Measure the maximal contractile force in the presence of each drug concentration.

    • Express the contraction as a percentage of the maximal contraction in the absence of the drug.

    • Plot the percentage of contraction against the drug concentration and fit to a sigmoidal dose-response curve to determine the IC50.

Protocol 3: In Vitro Functional Assay - Isolated Papillary Muscle Contractility

Objective: To determine the IC50 of this compound for its negative inotropic effect on isolated rat right ventricular papillary muscles.

Materials:

  • Adult Wistar rats.

  • Organ bath system with force transducers and electrical stimulator.

  • Krebs-Henseleit solution.

  • This compound stock solution in DMSO.

Procedure:

  • Tissue Preparation: Euthanize a rat and rapidly excise the heart. Place it in ice-cold Krebs-Henseleit solution.

  • Muscle Dissection: Dissect a thin papillary muscle from the right ventricle.

  • Mounting: Mount the papillary muscle vertically in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 / 5% CO2. Attach one end to a force transducer and the other to a fixed hook with stimulating electrodes.

  • Equilibration: Equilibrate the muscle under a preload of 0.5 g for 60 minutes. Stimulate the muscle electrically at a frequency of 1 Hz with a pulse duration of 5 ms and a voltage slightly above the threshold.

  • Drug Application: After a stable baseline contractile force is established, add cumulative concentrations of this compound to the bath.

  • Data Analysis:

    • Measure the developed tension at each drug concentration.

    • Express the developed tension as a percentage of the baseline.

    • Plot the percentage of developed tension against the drug concentration and fit to a sigmoidal dose-response curve to determine the IC50.

Protocol 4: In Vivo Hemodynamic Assessment in Anesthetized Rats

Objective: To determine the dose-dependent effects of this compound on mean arterial pressure (MAP) and heart rate (HR) in anesthetized spontaneously hypertensive rats (SHR).

Materials:

  • Spontaneously hypertensive rats (SHR).

  • Anesthetic (e.g., isoflurane or urethane).

  • Pressure transducer and data acquisition system.

  • Catheters for cannulation of the carotid artery and jugular vein.

  • Infusion pump.

  • This compound solution for intravenous administration.

Procedure:

  • Animal Preparation: Anesthetize the SHR and maintain a stable level of anesthesia throughout the experiment.

  • Cannulation: Surgically expose and cannulate the right carotid artery for blood pressure measurement and the left jugular vein for drug administration.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until MAP and HR are constant.

  • Drug Administration: Administer this compound intravenously as a bolus or infusion at increasing doses.

  • Hemodynamic Monitoring: Continuously record MAP and HR before, during, and after drug administration.

  • Data Analysis:

    • Calculate the percentage change in MAP and HR from baseline for each dose.

    • Construct dose-response curves for the effects on MAP and HR.

    • Determine the dose required to produce a 25% reduction in MAP (ED25 MAP) and a 25% reduction in HR (ED25 HR).

    • Calculate the in vivo selectivity index (ED25 HR / ED25 MAP).

Conclusion

The protocols outlined in this document provide a robust framework for the comprehensive assessment of the cardiac selectivity of this compound. By integrating data from in vitro electrophysiological, in vitro functional, and in vivo hemodynamic studies, researchers can obtain a detailed and quantitative understanding of the pharmacological profile of this vascular-selective calcium channel blocker. This information is critical for guiding further drug development and for establishing a clear therapeutic window for this compound.

Application Notes and Protocols for Evaluating the Metabolic Effects of Las 30538

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Las 30538 is a vascular selective Ca(2+)-channel blocker with potent vasodilator effects, primarily investigated for its cardiovascular benefits.[1] As a member of the calcium channel blocker (CCB) class of drugs, its primary mechanism of action involves the inhibition of L-type calcium channels. Beyond their established cardiovascular applications, emerging evidence suggests that CCBs can exert significant metabolic effects, influencing glucose homeostasis, insulin secretion, and lipid metabolism.[2][3][4][5] Therefore, a thorough evaluation of the metabolic profile of a new CCB like this compound is crucial for a comprehensive understanding of its pharmacological effects and to identify any potential therapeutic benefits or adverse metabolic consequences.

Calcium ions (Ca²⁺) are critical second messengers in a multitude of cellular processes, including insulin secretion from pancreatic β-cells and signaling pathways regulating glucose and lipid metabolism in peripheral tissues. By modulating Ca²⁺ influx, CCBs can potentially impact these processes. For instance, some CCBs have been shown to affect insulin secretion and have been associated with altered glucose tolerance. While some studies suggest a neutral effect on lipid profiles, a comprehensive assessment is warranted for any new chemical entity in this class.

These application notes provide a detailed guide for researchers to investigate the potential metabolic effects of this compound. The following sections outline key experimental protocols to assess its impact on glucose metabolism, insulin sensitivity, lipid profiles, and overall energy homeostasis.

Data Presentation: Comparative Metabolic Effects of Calcium Channel Blockers

To provide a context for evaluating this compound, the following table summarizes the observed metabolic effects of other commonly used calcium channel blockers.

Calcium Channel BlockerEffect on Glucose MetabolismEffect on Insulin SecretionEffect on Lipid ProfileKey Findings
Verapamil Associated with lower fasting glucose levels in diabetic patients. May improve glucose homeostasis and insulin sensitivity.Can inhibit glucose-induced insulin secretion in vitro.Generally considered lipid-neutral.May protect pancreatic β-cells by reducing the expression of pro-apoptotic TXNIP.
Amlodipine Generally neutral effect on glucose tolerance.Minimal effect on insulin secretion in clinical settings.Generally lipid-neutral.Some studies suggest it is less favorable for glucose tolerance compared to other antihypertensives like ARBs.
Nifedipine Some case reports of hyperglycemia. In vitro, it inhibits insulin secretion.Potent inhibitor of insulin secretion in isolated pancreatic islets.Generally lipid-neutral.The in vivo relevance of in vitro findings on insulin secretion is debated.
Diltiazem Generally neutral effect on glucose metabolism.Can inhibit insulin secretion in vitro.Generally lipid-neutral.Similar to other CCBs, its in vivo metabolic effects appear less pronounced than in vitro.
Azelnidipine May improve glucose tolerance and insulin sensitivity compared to amlodipine.May have a more favorable effect on insulin sensitivity.Not extensively studied, but expected to be lipid-neutral.The beneficial effects may be linked to its sympatholytic activity.

Key Experiments and Protocols

Assessment of Glucose Metabolism and Insulin Sensitivity

Objective: To determine the direct effect of this compound on glucose transport in insulin-sensitive cells.

Protocol:

  • Cell Culture: Culture 3T3-L1 adipocytes or C2C12 myotubes in 24-well plates until differentiation is complete.

  • Serum Starvation: Serum-starve the cells for 3-4 hours in Krebs-Ringer-HEPES (KRH) buffer.

  • Drug Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for 1 hour. Include a positive control with insulin (100 nM).

  • Glucose Uptake: Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG) to the wells and incubate for 10-15 minutes.

  • Assay Termination: Stop the uptake by washing the cells rapidly with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Measurement: Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Data Analysis: Normalize the glucose uptake to the protein concentration in each well.

Objective: To evaluate the effect of this compound on glucose tolerance in a whole-organism setting.

Protocol:

  • Animal Model: Use appropriate rodent models, such as lean or diet-induced obese mice or rats.

  • Acclimatization and Dosing: Acclimatize the animals and administer this compound or vehicle orally at a predetermined dose and time before the glucose challenge.

  • Fasting: Fast the animals overnight (12-16 hours) with free access to water.

  • Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein.

  • Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.

  • Blood Sampling: Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Measure blood glucose concentrations using a glucometer.

  • Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Evaluation of Insulin Secretion

Objective: To assess the direct effect of this compound on pancreatic β-cell function.

Protocol:

  • Islet Isolation: Isolate pancreatic islets from rodents using collagenase digestion.

  • Islet Culture: Culture the isolated islets overnight to allow for recovery.

  • Pre-incubation: Pre-incubate batches of size-matched islets in KRH buffer with a low glucose concentration (e.g., 2.8 mM) for 1 hour.

  • Drug Treatment: Incubate the islets with varying concentrations of this compound or vehicle in KRH buffer containing low (2.8 mM) or high (16.7 mM) glucose for 1-2 hours.

  • Supernatant Collection: Collect the supernatant to measure secreted insulin.

  • Insulin Measurement: Quantify insulin concentration in the supernatant using an ELISA or radioimmunoassay (RIA).

  • Islet Lysis: Lyse the islets to measure total insulin content for normalization.

  • Data Analysis: Express secreted insulin as a percentage of total insulin content.

Assessment of Lipid Metabolism

Objective: To determine if this compound affects fat cell differentiation or the breakdown of stored fats.

Protocol (Adipogenesis):

  • Cell Culture: Culture 3T3-L1 preadipocytes to confluence.

  • Differentiation Induction: Induce differentiation using a standard cocktail (e.g., insulin, dexamethasone, and IBMX) in the presence of varying concentrations of this compound or vehicle.

  • Lipid Accumulation Staining: After 7-10 days, stain the cells with Oil Red O to visualize lipid droplets.

  • Quantification: Elute the stain and measure its absorbance to quantify lipid accumulation.

Protocol (Lipolysis):

  • Cell Culture: Differentiate 3T3-L1 adipocytes in multi-well plates.

  • Drug Treatment: Treat the mature adipocytes with this compound or vehicle, in the presence or absence of a lipolytic agent (e.g., isoproterenol).

  • Glycerol Measurement: After incubation, collect the medium and measure the concentration of glycerol (a byproduct of lipolysis) using a commercially available kit.

  • Data Analysis: Normalize glycerol release to the total protein content.

Objective: To evaluate the effect of chronic this compound administration on circulating lipid levels.

Protocol:

  • Animal Model and Dosing: Administer this compound or vehicle to rodents daily for an extended period (e.g., 4-8 weeks).

  • Fasting and Blood Collection: Fast the animals overnight and collect blood samples via cardiac puncture or from the retro-orbital sinus.

  • Plasma Separation: Separate plasma by centrifugation.

  • Lipid Measurement: Measure plasma levels of triglycerides, total cholesterol, high-density lipoprotein (HDL) cholesterol, and low-density lipoprotein (LDL) cholesterol using commercially available enzymatic assay kits.

  • Data Analysis: Compare the lipid profiles of the this compound-treated group with the vehicle-treated control group.

Evaluation of Energy Homeostasis

Objective: To assess the effect of this compound on whole-body energy expenditure, respiratory exchange ratio (RER), and physical activity.

Protocol:

  • Animal Acclimatization: Individually house animals in metabolic cages (e.g., TSE PhenoMaster or Columbus Instruments CLAMS) and allow them to acclimate for several days.

  • Baseline Measurement: Record baseline data for oxygen consumption (VO₂), carbon dioxide production (VCO₂), food and water intake, and locomotor activity for at least 24 hours.

  • Drug Administration: Administer this compound or vehicle and continue monitoring for a defined period (e.g., 24-72 hours).

  • Data Analysis: Calculate energy expenditure and RER (VCO₂/VO₂) from the gas exchange data. Analyze changes in energy expenditure, substrate utilization (RER), food intake, and activity levels between the treatment and control groups.

Visualizations

cluster_workflow Experimental Workflow: Evaluating Metabolic Effects of this compound cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Rodent Models) start Start: Hypothesis This compound may have metabolic effects glucose_uptake Glucose Uptake Assay (Adipocytes/Myotubes) start->glucose_uptake gsis GSIS Assay (Isolated Islets) start->gsis adipogenesis_lipolysis Adipogenesis & Lipolysis Assays (Preadipocytes/Adipocytes) start->adipogenesis_lipolysis calorimetry Indirect Calorimetry start->calorimetry ogtt Oral Glucose Tolerance Test (OGTT) glucose_uptake->ogtt gsis->ogtt lipid_profile Plasma Lipid Profile Analysis adipogenesis_lipolysis->lipid_profile data_analysis Data Analysis and Interpretation ogtt->data_analysis lipid_profile->data_analysis calorimetry->data_analysis conclusion Conclusion: Metabolic Profile of this compound data_analysis->conclusion

Caption: Workflow for assessing the metabolic effects of this compound.

cluster_pathway Hypothesized Signaling Pathway of CCB Metabolic Effects Las30538 This compound L_type_Ca_Channel L-type Ca²⁺ Channel (Pancreatic β-cell) Las30538->L_type_Ca_Channel Inhibition Peripheral_Tissues Peripheral Tissues (Muscle, Adipose) Las30538->Peripheral_Tissues Inhibition Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Insulin_Secretion Insulin Secretion Ca_influx->Insulin_Secretion Stimulates Glucose_Homeostasis Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Regulates Peripheral_Ca_influx Ca²⁺ Influx Peripheral_Tissues->Peripheral_Ca_influx Glucose_Uptake Glucose Uptake Peripheral_Ca_influx->Glucose_Uptake Modulates Glucose_Uptake->Glucose_Homeostasis Contributes to

Caption: Potential mechanism of this compound's metabolic effects.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Las 30538 in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Las 30538 in aqueous buffers. Given the limited publicly available solubility data for this compound, this guide focuses on general principles and best practices for small molecules with similar predicted properties.

Disclaimer: The following recommendations are based on general knowledge of small molecule solubility and the predicted pKa of this compound. It is essential to empirically determine the optimal conditions for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. What is the first step?

A1: The initial and most critical step is to prepare a concentrated stock solution of this compound in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of many small molecules. Once you have a dissolved stock solution, you can then dilute it into your aqueous experimental buffer. This two-step process is often more effective than attempting to dissolve the compound directly in an aqueous buffer.

Q2: What is the predicted pKa of this compound and how does it affect its solubility?

A2: The predicted pKa of this compound is approximately 6.12. The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. The ionization state of a compound significantly influences its aqueous solubility.[1]

  • For a compound with a pKa of 6.12, it will be predominantly in its less soluble, neutral form at a pH below 6.12.

  • At a pH above 6.12, it will increasingly exist in its more soluble, ionized (deprotonated) form.

Therefore, adjusting the pH of your aqueous buffer to be above 7 is likely to increase the solubility of this compound.

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do?

A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds and indicates that the final concentration in the aqueous medium is above its solubility limit under those conditions. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward solution is to test a lower final concentration of this compound.

  • Optimize the Dilution Method: Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that lead to precipitation.

  • Adjust the Buffer pH: As mentioned in Q2, increasing the pH of your buffer to a value further above the pKa of 6.12 should enhance solubility. We recommend testing buffers with a pH of 7.4 or higher.

  • Use a Co-solvent: Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous buffer can increase the solubility of hydrophobic compounds.[2]

Q4: Can I use heat to help dissolve this compound?

A4: Gently warming the solution (e.g., to 37°C) can increase the solubility of many compounds. However, it is crucial to first verify the thermal stability of this compound, as excessive heat can cause degradation. After warming to dissolve, ensure the compound remains in solution upon cooling to your experimental temperature.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Compound does not dissolve in aqueous buffer. Low intrinsic aqueous solubility.Prepare a concentrated stock solution in an organic solvent like DMSO first, then dilute into the aqueous buffer.
Precipitation upon dilution of organic stock. Final concentration exceeds solubility limit.Decrease the final concentration. Vigorously mix during dilution. Adjust buffer pH to >7.0.
Inconsistent solubility between experiments. Variability in buffer preparation or compound handling.Ensure consistent buffer pH and ionic strength. Aliquot stock solutions to minimize freeze-thaw cycles.
Solution is cloudy or has visible particles. Incomplete dissolution or precipitation.Centrifuge the solution and use the supernatant. Consider using solubilizing agents.

Enhancing Solubility: Quantitative Data Overview (Hypothetical Examples)

The following table provides hypothetical solubility data to illustrate the potential impact of different solubilizing agents on a compound with properties similar to this compound. These values must be experimentally determined for this compound.

Solubilizing Agent Concentration in Buffer Hypothetical Solubility of this compound (µM) Notes
None (Phosphate Buffered Saline, pH 7.4)-< 1Baseline solubility in a standard physiological buffer.
DMSO0.5% (v/v)10A common co-solvent that can increase solubility. Be mindful of potential effects on cells or assays at higher concentrations.
Ethanol1% (v/v)8Another co-solvent option.
PEG 4002% (v/v)15A polymer co-solvent that can be effective.
Tween® 800.05% (w/v)25A non-ionic surfactant that can form micelles to encapsulate and solubilize hydrophobic compounds.
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)10 mM50A cyclodextrin that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Accurately weigh a small amount of this compound powder.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary, provided the compound is thermally stable.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Determining the Effect of pH on Solubility
  • Prepare a series of buffers with different pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0). Common biological buffers include phosphate and Tris-based buffers.

  • To a fixed volume of each buffer, add a small aliquot of the this compound DMSO stock solution to a final concentration that is expected to be near the solubility limit.

  • Incubate the solutions at the desired experimental temperature for a set period (e.g., 1-2 hours) to allow for equilibration.

  • Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the measured solubility against the buffer pH to identify the optimal pH range for your experiments.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with a compound like this compound, where the pKa is known but solubility data is limited.

G start Start: Solubility Issue with this compound prep_stock Prepare concentrated stock in DMSO start->prep_stock dilute Dilute stock into aqueous buffer prep_stock->dilute observe Observe for precipitation dilute->observe success Success: Compound is soluble observe->success No precipitates Precipitation Occurs observe->precipitates Yes troubleshoot Troubleshoot Solubility precipitates->troubleshoot lower_conc Decrease final concentration troubleshoot->lower_conc adjust_ph Adjust buffer pH > 7.0 troubleshoot->adjust_ph add_cosolvent Add co-solvent (e.g., 0.5% DMSO) troubleshoot->add_cosolvent re_observe Re-evaluate solubility lower_conc->re_observe adjust_ph->re_observe add_cosolvent->re_observe re_observe->success Resolved consider_surfactant Consider surfactant (e.g., Tween® 80) re_observe->consider_surfactant Still Precipitates consider_surfactant->re_observe

Caption: Troubleshooting workflow for this compound solubility.

References

Technical Support Center: Optimizing Las 30538 Concentration for Maximum Vasodilation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Las 30538 concentration in vasodilation studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce vasodilation?

A1: this compound, or 1-[2-(2,6-dimethylphenoxy)ethyl]-alpha,alpha-bis-(p-fluorphenyl)-4-piperidine methanol, is a potent vasodilator agent.[1] Its primary mechanism of action is the blockade of Ca2+-channels, which has been demonstrated in electrophysiological studies.[1] By inhibiting the influx of calcium into vascular smooth muscle cells, this compound leads to muscle relaxation and subsequent dilation of the blood vessels.[1][2]

Q2: What is the primary signaling pathway activated by this compound for vasodilation?

A2: this compound-induced vasodilation is mediated through the inhibition of L-type voltage-dependent calcium channels (VDCCs) on vascular smooth muscle cells.[1] This blockade prevents the influx of extracellular calcium, a critical step in the smooth muscle contraction cascade. The reduction in intracellular calcium concentration leads to the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.

Q3: What are the typical effective concentrations of this compound used in research?

A3: The effective concentration of this compound can vary depending on the experimental model and the specific vascular bed being studied. In rat perfused hindlimbs, this compound has shown a half-maximal inhibitory concentration (IC50) value of 40 nM for contractions induced by 80 mM K+. For oral administration in conscious spontaneously hypertensive rats, the dose for a 30% effective dose (ED30) in reducing systolic blood pressure was 11 mg/kg.

Q4: How can I determine the optimal concentration for maximum vasodilation in my specific experimental model?

A4: The optimal concentration of this compound should be determined by performing a cumulative concentration-response curve. This involves starting with a low concentration and progressively increasing it in logarithmic steps until a maximal vasodilatory effect is observed. This will allow you to determine the EC50 (half-maximal effective concentration) and the Emax (maximum effect) for your specific tissue and experimental conditions.

Q5: I am observing a biphasic or bell-shaped dose-response curve. What could be the cause?

A5: A biphasic dose-response curve, where the response decreases at higher concentrations, can be due to several factors. These may include off-target effects at high concentrations, receptor desensitization, or the activation of counter-regulatory vasoconstrictor pathways. It is important to carefully evaluate the full concentration range and consider potential secondary mechanisms of action.

Q6: My results show high variability between experiments. How can I improve consistency?

A6: High variability can stem from inconsistencies in tissue preparation, drug application techniques, or experimental conditions. To improve consistency, ensure that all experimental parameters, such as buffer composition, temperature, and pH, are strictly controlled. Additionally, standardizing the tissue dissection and mounting procedures can help minimize variability.

Troubleshooting & Optimization

Problem Potential Cause(s) Suggested Solution(s)
No or weak vasodilator response - this compound concentration too low.- Degraded this compound solution.- Receptor desensitization (tachyphylaxis).- Tissue viability issues.- Perform a cumulative concentration-response curve to determine the optimal concentration.- Prepare fresh this compound solutions for each experiment.- Ensure adequate washout periods between applications.- Confirm tissue viability with a known vasodilator (e.g., sodium nitroprusside) at the beginning and end of the experiment.
High variability in results - Inconsistent drug application technique.- Differences in tissue preparation.- Fluctuations in experimental conditions (temperature, pH).- Use calibrated pipettes and ensure consistent timing of drug additions.- Standardize the dissection and mounting of vascular rings.- Continuously monitor and maintain stable experimental conditions.
Vasoconstriction observed at high concentrations - Off-target effects.- Activation of compensatory vasoconstrictor pathways.- Investigate potential off-target receptor interactions.- Consider the use of specific antagonists for known vasoconstrictor pathways to isolate the effect of this compound.
Difficulty dissolving this compound - Poor solubility in aqueous buffers.- Prepare a stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the experimental buffer. Ensure the final solvent concentration does not affect the tissue response.

Data Presentation

Table 1: Potency (IC50) of this compound in Different Vascular Tissues

Vascular Tissue Pre-constricting Agent IC50 (nM) Reference Compound (IC50, nM)
Rat Perfused Hindlimbs80 mM K+40Verapamil (60)
Guinea-pig Papillary Muscles (partially depolarized by 22 mM K+)-Consistent with Ca2+-channel blockadeVerapamil
Pithed Rats (inhibition of vasoconstriction)B-HT 933 (alpha 2-adrenoceptor agonist)ED50: 4 mg/kg p.o.-
Pithed Rats (inhibition of vasoconstriction)Bay K8644 (calcium agonist)ED50: 1.3 mg/kg i.v.-

Note: Data is based on published findings for this compound.

Experimental Protocols

Protocol 1: In Vitro Vasodilation Assay using Isolated Aortic Rings

This protocol describes the methodology for assessing the vasodilatory effect of this compound on isolated arterial segments.

Materials:

  • This compound

  • Phenylephrine (PE) or Potassium Chloride (KCl)

  • Krebs-Henseleit buffer (composition in mmol/L: NaCl 120, KCL 4.8, MgSO4•7H2O 1.2, KH2PO4 1.2, CaCl2 2.5, NaHCO3 25, and glucose 11; pH 7.4)

  • Organ bath system with force transducers

Procedure:

  • Tissue Preparation: Euthanize a rat via an approved method and excise the thoracic aorta. Immediately place the aorta in ice-cold Krebs-Henseleit buffer. Carefully remove adipose and connective tissue and cut the aorta into 2-3 mm rings.

  • Mounting: Mount the aortic rings on the wires of a myograph in a chamber filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a stable baseline tension (e.g., 1.0 g). Change the buffer every 20 minutes during equilibration.

  • Viability Test: Contract the rings with a high concentration of KCl (e.g., 80 mM) or a standard concentration of phenylephrine (e.g., 1 µM) to ensure tissue viability. Wash out the contracting agent and allow the rings to return to baseline.

  • Pre-constriction: Pre-constrict the aortic rings with a submaximal concentration of phenylephrine or KCl to achieve a stable contraction plateau.

  • Concentration-Response Curve: Add this compound in a cumulative manner, increasing the concentration in the chamber in logarithmic steps (e.g., 10⁻¹⁰ M to 10⁻⁵ M). Record the isometric tension after each addition until a maximal response is achieved.

  • Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine or KCl. Plot the concentration-response curve and calculate the EC50 value using non-linear regression analysis.

Visualizations

cluster_0 Vascular Smooth Muscle Cell Las30538 This compound VDCC L-type Ca2+ Channel (VDCC) Las30538->VDCC Inhibits Ca_influx Ca2+ Influx VDCC->Ca_influx Mediates Ca_calmodulin Ca2+-Calmodulin Complex Ca_influx->Ca_calmodulin Forms Relaxation Relaxation MLCK_active Active MLCK Ca_calmodulin->MLCK_active Activates MLC_P Phosphorylated Myosin Light Chain MLCK_active->MLC_P Phosphorylates Contraction Contraction MLC_P->Contraction Leads to

Caption: Signaling pathway of this compound-induced vasodilation.

start Start: Prepare Isolated Vascular Rings equilibrate Equilibrate Tissue (60 min) start->equilibrate viability Viability Test (e.g., 80mM KCl) equilibrate->viability preconstrict Pre-constrict with Agonist (e.g., PE) viability->preconstrict add_las Cumulative Addition of This compound (log scale) preconstrict->add_las record Record Isometric Tension add_las->record record->add_las Next Concentration analyze Analyze Data: Plot Dose-Response Curve, Calculate EC50 record->analyze Max Response Reached end End: Determine Optimal Concentration analyze->end

Caption: Experimental workflow for optimizing this compound concentration.

start Unexpected Result: No or Weak Vasodilation check_viability Is tissue viable? (Response to KCl/SNP) start->check_viability check_drug Is this compound solution fresh and correctly prepared? check_viability->check_drug Yes solution_tissue Action: Re-evaluate tissue dissection and handling check_viability->solution_tissue No check_conc Is the concentration range appropriate? check_drug->check_conc Yes solution_viable Action: Prepare fresh solution check_drug->solution_viable No solution_range Action: Perform broader dose-response curve check_conc->solution_range No solution_ok Potential issue with experimental model or compound mechanism check_conc->solution_ok Yes

Caption: Troubleshooting logic for unexpected vasodilation results.

References

Technical Support Center: Prevention of Las 30538 Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Las 30538 in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution is influenced by several factors. The most common contributors to its degradation are pH, temperature, and exposure to light.[1][2] Like many small molecules, this compound is susceptible to hydrolysis, oxidation, and photodecomposition.

Q2: How does pH affect the stability of this compound?

A2: The pH of the solution is a critical factor in maintaining the stability of this compound.[1][2] Generally, most drugs are most stable within a pH range of 4 to 8.[1] Extreme pH conditions, both acidic and alkaline, can catalyze hydrolysis reactions, leading to the breakdown of the compound. It is crucial to determine the optimal pH range for your specific experimental conditions.

Q3: What is the recommended storage temperature for this compound solutions?

A3: To minimize degradation, stock solutions of this compound should be stored at low temperatures. Higher temperatures accelerate the rate of chemical reactions, including degradation pathways such as hydrolysis and oxidation. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing at -20 °C or -80 °C is advisable. However, it is important to be mindful of freeze-thaw cycles, which can also impact stability.

Q4: Is this compound sensitive to light?

A4: Yes, exposure to light, particularly UV light, can lead to photodegradation. It is recommended to handle and store this compound solutions in amber vials or containers that protect the compound from light to prevent photochemical reactions.

Q5: I suspect my this compound solution has degraded. How can I confirm this?

A5: Degradation can be confirmed by various analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) detectors is a common and effective method to separate and identify degradation products. A change in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Troubleshooting Guide

This guide provides solutions to common issues encountered with this compound stability in solution.

Problem Possible Cause Recommended Solution
Precipitation of this compound upon dilution in aqueous buffer. The compound has exceeded its aqueous solubility limit.- Decrease the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not exceed a concentration that affects the experiment (typically ≤ 0.5%).- Adjust the pH of the buffer to a range where this compound has higher solubility.
Loss of biological activity over time in an assay. Degradation of this compound in the assay medium.- Prepare fresh dilutions of this compound immediately before use.- Perform a time-course experiment to determine the stability window of the compound in your specific assay medium.- Consider the use of antioxidants in the medium if oxidative degradation is suspected.
Inconsistent results between experiments. - Improper storage of stock solutions.- Multiple freeze-thaw cycles.- Contamination of the solution.- Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.- Store aliquots at -80 °C for long-term stability.- Use sterile techniques and high-purity solvents to prepare solutions.
Discoloration or change in the appearance of the solution. Significant degradation of this compound.- Discard the solution.- Prepare a fresh solution from a new stock.- Re-evaluate the preparation and storage protocol to identify the source of degradation.

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Stability

Objective: To identify the pH range where this compound exhibits maximum stability.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

  • Dilute the this compound stock solution into each buffer to a final concentration of 10 µM.

  • Incubate the solutions at a controlled temperature (e.g., 37 °C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analyze the aliquots by HPLC-UV to quantify the remaining percentage of this compound.

  • Plot the percentage of intact this compound against time for each pH to determine the degradation rate constant.

Protocol 2: Assessment of Thermal Stability

Objective: To evaluate the effect of temperature on the stability of this compound in solution.

Methodology:

  • Prepare a solution of this compound in a buffer at its optimal pH.

  • Aliquot the solution into several vials.

  • Store the vials at different temperatures (e.g., 4 °C, 25 °C, 37 °C, and 50 °C).

  • At specified time intervals (e.g., 0, 1, 3, 7, and 14 days), retrieve a vial from each temperature.

  • Analyze the samples using HPLC-UV to determine the concentration of this compound.

  • Calculate the percentage of degradation at each temperature over time.

Quantitative Data Summary

Table 1: pH-Dependent Degradation of this compound at 37 °C
pHDegradation after 24 hours (%)
2.045.2
4.015.8
6.05.1
7.48.3
8.012.5
10.038.9
Table 2: Temperature-Dependent Degradation of this compound at pH 6.0
Temperature (°C)Degradation after 7 days (%)
4< 1
2510.4
3728.7
5055.1

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_0 Cell Membrane Receptor Target Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Las_30538 This compound Las_30538->Receptor Binds and Inhibits Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Induces

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare Stock (this compound in DMSO) Working_Solution Dilute in Buffer (Optimal pH) Stock_Solution->Working_Solution Incubate Incubate Samples (Controlled Temp & Light) Working_Solution->Incubate Sampling Collect Aliquots (Time Points) Incubate->Sampling HPLC_Analysis HPLC-UV/MS Analysis Sampling->HPLC_Analysis Data_Analysis Calculate Degradation HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing this compound stability.

Logical Relationship Diagram

Logical_Relationship cluster_factors Degradation Factors cluster_prevention Prevention Strategies pH pH Degradation This compound Degradation pH->Degradation Temperature Temperature Temperature->Degradation Light Light Light->Degradation Optimal_pH Use Optimal pH Buffer Low_Temp_Storage Store at Low Temperature Light_Protection Protect from Light Use_Antioxidants Consider Antioxidants Fresh_Solutions Prepare Fresh Solutions Degradation->Optimal_pH Degradation->Low_Temp_Storage Degradation->Light_Protection Degradation->Use_Antioxidants Degradation->Fresh_Solutions

Caption: Factors influencing this compound degradation and prevention.

References

Technical Support Center: Addressing Off-Target Effects of Las 30538 in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Las 30538, a vascular selective L-type Ca(2+)-channel blocker. The information herein is designed to help identify and mitigate potential off-target effects in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a vascular selective calcium channel blocker. Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels (Ca_v_1.x), which are crucial for calcium influx into vascular smooth muscle cells. By blocking these channels, this compound leads to vasodilation.

Q2: What are the potential off-target effects of a calcium channel blocker like this compound?

A2: While this compound is designed for selectivity, compounds within the broader class of calcium channel blockers have been observed to interact with other ion channels (such as sodium and potassium channels), G-protein coupled receptors (GPCRs), and enzymes involved in drug metabolism (like cytochrome P450s).[1][2] These interactions can lead to unforeseen cellular phenotypes.

Q3: How can I proactively assess the selectivity of this compound in my cellular model?

A3: Before initiating extensive experiments, it is advisable to perform a selectivity profiling of this compound against a panel of relevant off-target proteins. This can include other ion channels, receptors, and kinases that are highly expressed in your cell type of interest or are common off-targets for this class of molecules.

Troubleshooting Guide

Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability

Q: I am observing significant cell death in my cultures treated with this compound, even at concentrations where I expect to see a specific phenotypic change. Is this an off-target effect?

A: Unexpected cytotoxicity can be a result of either exaggerated on-target effects in a sensitive cell line or genuine off-target toxicity. To dissect this, a systematic approach is necessary.

Troubleshooting Steps:

  • Confirm On-Target Engagement: First, verify that this compound is engaging with its intended L-type calcium channel target in your cells at the concentrations used. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.

  • Perform a Dose-Response Cytotoxicity Assay: Determine the concentration at which this compound induces cytotoxicity. This will help establish a therapeutic window for your desired phenotypic assay.

  • Use a Structurally Unrelated L-type Calcium Channel Blocker: If another L-type calcium channel blocker with a different chemical scaffold recapitulates the desired phenotype without causing cytotoxicity at equivalent on-target potency, it suggests the cytotoxicity of this compound may be an off-target effect.

  • Broad Off-Target Profiling: If off-target effects are suspected, consider screening this compound against a broad panel of targets, such as those offered by commercial screening services. This can help identify potential off-target liabilities.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify the binding of this compound to its target protein in intact cells.

  • Methodology:

    • Cell Treatment: Treat your cells with either vehicle control or a desired concentration of this compound.

    • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for a fixed time (e.g., 3 minutes).

    • Lysis: Lyse the cells to release the soluble proteins.

    • Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation.

    • Western Blot Analysis: Analyze the amount of the target L-type calcium channel protein remaining in the soluble fraction by Western blot. Ligand-bound proteins are typically more stable and will remain soluble at higher temperatures.

Data Presentation: Example Cytotoxicity Data

CompoundTarget IC₅₀ (nM)Cytotoxicity CC₅₀ (µM)Therapeutic Index (CC₅₀/IC₅₀)
This compound5015300
Verapamil10025250
Nifedipine205250

This is example data and may not reflect the actual values for this compound.

Issue 2: Inconsistent or Non-Specific Phenotypic Results

Q: The cellular phenotype I observe with this compound is not consistent with L-type calcium channel blockade, or I see the effect in a cell line that is not supposed to express this target. What could be the cause?

A: This scenario strongly suggests an off-target effect or unexpected expression of the on-target protein.

Troubleshooting Steps:

  • Verify Target Expression: Confirm the expression of L-type calcium channels in your cell line at both the mRNA (RT-qPCR) and protein (Western blot or flow cytometry) levels.

  • Genetic Knockdown of the Target: Use siRNA or shRNA to knock down the expression of the L-type calcium channel. If the phenotype persists in the knockdown cells upon treatment with this compound, it is likely an off-target effect.

  • Chemical Controls: As mentioned previously, use a structurally unrelated L-type calcium channel blocker. If this compound does not produce the same phenotype, it further points to an off-target effect of this compound.

  • Off-Target Identification: Employ techniques such as affinity chromatography coupled with mass spectrometry to identify the binding partners of this compound in your cellular context.

Experimental Protocol: siRNA-Mediated Target Knockdown

  • Objective: To determine if the observed phenotype is dependent on the presence of the L-type calcium channel.

  • Methodology:

    • Transfection: Transfect cells with either a validated siRNA targeting the alpha subunit of the L-type calcium channel (e.g., CACNA1C) or a non-targeting control siRNA.

    • Incubation: Allow 48-72 hours for the knockdown of the target protein.

    • Verification of Knockdown: Confirm the reduction in target protein expression by RT-qPCR or Western blot.

    • Phenotypic Assay: Treat the knockdown and control cells with this compound and assess the phenotype of interest.

Data Presentation: Example Off-Target Activity of Calcium Channel Blockers

CompoundPrimary Target (IC₅₀, nM)Off-Target 1 (hERG, IC₅₀, µM)Off-Target 2 (α1-adrenoceptor, K_i_, µM)
VerapamilL-type Ca²⁺ Channel (100)5.20.8
DiltiazemL-type Ca²⁺ Channel (80)> 302.5

This table presents known off-target activities of other calcium channel blockers and serves as an example of the types of off-target interactions that could be investigated for this compound.

Visualizations

L-type_Calcium_Channel_Signaling cluster_membrane Cell Membrane Depolarization Depolarization L_type_Channel L-type Ca²⁺ Channel (Target of this compound) Depolarization->L_type_Channel Activates Ca_influx Ca²⁺ Influx L_type_Channel->Ca_influx Mediates Las_30538 Las_30538 Las_30538->L_type_Channel Inhibits Cellular_Response Cellular Response (e.g., Muscle Contraction, Gene Expression) Ca_influx->Cellular_Response Triggers

Caption: Signaling pathway of L-type calcium channels and the inhibitory action of this compound.

Off_Target_Workflow start Unexpected Phenotype Observed with this compound is_on_target Is the effect mediated by the L-type Ca²⁺ channel? start->is_on_target verify_target Verify Target Expression (RT-qPCR, Western Blot) is_on_target->verify_target Yes off_target_effect Likely Off-Target Effect is_on_target->off_target_effect No genetic_knockdown Genetic Knockdown (siRNA) of L-type Ca²⁺ Channel verify_target->genetic_knockdown genetic_knockdown->off_target_effect Phenotype Persists on_target_effect Likely On-Target Effect genetic_knockdown->on_target_effect Phenotype Abolished identify_off_target Identify Off-Target (Affinity Chromatography, Broad-Panel Screening) off_target_effect->identify_off_target

Caption: Experimental workflow for investigating potential off-target effects.

Troubleshooting_Logic start Inconsistent Results check_reagents Check Reagent Quality (this compound, Cells, etc.) start->check_reagents check_protocol Review Experimental Protocol start->check_protocol is_reproducible Are results now reproducible? check_reagents->is_reproducible check_protocol->is_reproducible issue_resolved Issue Resolved is_reproducible->issue_resolved Yes investigate_off_target Investigate Off-Target Effects (See Workflow) is_reproducible->investigate_off_target No

Caption: Logical diagram for troubleshooting inconsistent experimental outcomes.

References

Improving the stability of Las 30538 for in-vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in-vivo stability of Las 30538, a vascular selective Ca(2+)-channel blocker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance for In-Vivo Stability
Molecular Formula C28H31F2NO2Provides the basis for all structural and property calculations.
Molecular Weight 451.55 g/mol Influences diffusion and distribution characteristics.
pKa (most basic) ~8.5 - 9.5The tertiary amine in the piperidine ring is likely to be protonated at physiological pH, which can affect solubility and cell membrane permeability.
logP > 5.0Indicates high lipophilicity, suggesting potential for poor aqueous solubility but good membrane permeability. High logP can also lead to higher plasma protein binding.
Aqueous Solubility LowPredicted low aqueous solubility is a significant hurdle for formulation and can lead to variable absorption and bioavailability in in-vivo studies.

Note: These values are estimations from in-silico prediction tools and should be experimentally verified.

Q2: What are the likely pathways of degradation for this compound in-vivo?

A2: Based on the chemical structure of this compound, several potential degradation pathways could affect its in-vivo stability. These include:

  • Oxidation of the Tertiary Amine: The piperidine nitrogen is susceptible to oxidation, which can lead to the formation of an N-oxide. This is a common metabolic pathway for tertiary amines.

  • N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the ethylphenoxy group can occur, leading to the formation of piperidine-containing metabolites.

  • Hydroxylation: The aromatic rings (dimethylphenoxy and bis-fluorophenyl) and the piperidine ring are potential sites for hydroxylation, a common phase I metabolic reaction.

  • Photodegradation: While less relevant for in-vivo studies unless the compound is exposed to light during formulation or administration, piperidine-containing compounds can be susceptible to photodegradation.

Q3: How can I improve the aqueous solubility of this compound for my in-vivo experiments?

A3: Given its predicted high lipophilicity and low aqueous solubility, improving the solubility of this compound is crucial for obtaining reliable in-vivo data. Here are some strategies:

  • pH Adjustment: For a basic compound like this compound, lowering the pH of the formulation vehicle to protonate the tertiary amine can increase its aqueous solubility. However, the pH must remain within a physiologically tolerable range for the chosen route of administration.

  • Co-solvents: Using a mixture of a sterile aqueous vehicle (like saline) with a biocompatible organic co-solvent (e.g., PEG400, propylene glycol, or DMSO) can significantly enhance solubility. The final concentration of the organic solvent should be minimized to avoid toxicity.

  • Surfactants: The inclusion of non-ionic surfactants such as Tween® 80 or Cremophor® EL can aid in solubilization by forming micelles that encapsulate the hydrophobic drug molecule.

  • Cyclodextrins: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can increase the aqueous solubility of poorly soluble compounds.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound across study animals.

  • Potential Cause: Poor and variable oral absorption due to low aqueous solubility.

  • Troubleshooting Steps:

    • Optimize Formulation: Experiment with different formulation strategies as outlined in Q3 of the FAQs. A solution formulation is preferable to a suspension to ensure dose uniformity.

    • Consider an Alternative Route of Administration: If oral bioavailability remains highly variable, consider intravenous (IV) administration to bypass absorption-related issues and establish a baseline pharmacokinetic profile.

    • Standardize Experimental Conditions: Ensure consistent fasting times and diet for all animals, as food can significantly impact the absorption of lipophilic drugs.

Issue 2: Rapid clearance of this compound in pharmacokinetic studies.

  • Potential Cause: Extensive first-pass metabolism or inherent instability in plasma.

  • Troubleshooting Steps:

    • Perform an In-Vitro Plasma Stability Assay: This will determine if the compound is rapidly degraded by plasma enzymes. A detailed protocol is provided below.

    • Conduct a Microsomal Stability Assay: This in-vitro assay assesses the metabolic stability of the compound in the presence of liver enzymes (cytochrome P450s), which are a major contributor to first-pass metabolism.

    • Identify Metabolites: Analyze plasma and urine samples using LC-MS/MS to identify the major metabolites of this compound. This information can guide medicinal chemistry efforts to block metabolic soft spots.

Experimental Protocols

Protocol 1: In-Vitro Plasma Stability Assay

This protocol outlines a general procedure to assess the stability of this compound in plasma from different species (e.g., mouse, rat, dog, human).

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Preparation of Working Solution: Dilute the stock solution in acetonitrile to an intermediate concentration (e.g., 100 µM).

  • Incubation:

    • Pre-warm plasma (e.g., rat plasma) to 37°C.

    • In a 96-well plate, add a small volume of the working solution to the pre-warmed plasma to achieve a final this compound concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an appropriate internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge at a high speed (e.g., 4000 rpm for 20 minutes) to precipitate plasma proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample and determine the half-life (t½) of the compound in plasma.

Table 2: Typical LC-MS/MS Parameters for Quantification of Piperidine-Containing Compounds

ParameterTypical Setting
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition To be determined for this compound (Parent ion -> Product ion)

Visualizations

G cluster_Troubleshooting Troubleshooting In-Vivo Instability of this compound Start In-Vivo Study Shows Instability (High Variability or Rapid Clearance) Formulation Is the compound adequately solubilized? Start->Formulation Metabolism Is the compound rapidly metabolized? Formulation->Metabolism Yes OptimizeFormulation Optimize Formulation: - pH adjustment - Co-solvents - Surfactants - Cyclodextrins Formulation->OptimizeFormulation No PlasmaStability Perform In-Vitro Plasma Stability Assay Metabolism->PlasmaStability Yes Stable Compound is Stable Metabolism->Stable No RerunInVivo Re-run In-Vivo Study with Optimized Formulation OptimizeFormulation->RerunInVivo MicrosomalStability Perform Microsomal Stability Assay PlasmaStability->MicrosomalStability MetaboliteID Identify Metabolites to Inform Structural Modification MicrosomalStability->MetaboliteID

Caption: A logical workflow for troubleshooting the in-vivo instability of this compound.

G cluster_Workflow Experimental Workflow for In-Vitro Plasma Stability Assay Stock Prepare 10 mM Stock of this compound in DMSO Working Dilute to Working Solution in Acetonitrile Stock->Working Incubate Incubate with Plasma at 37°C Working->Incubate TimePoints Collect Samples at Time Points (0-120 min) Incubate->TimePoints Quench Quench Reaction with Acetonitrile + Internal Standard TimePoints->Quench Process Centrifuge and Collect Supernatant Quench->Process Analyze Analyze by LC-MS/MS Process->Analyze Data Calculate % Remaining and Half-life (t½) Analyze->Data G cluster_Pathway Potential Degradation Pathways of this compound Las30538 This compound (Parent Compound) N_Oxidation N-Oxidation (Piperidine Nitrogen) Las30538->N_Oxidation N_Dealkylation N-Dealkylation (Cleavage of Ethylphenoxy Linker) Las30538->N_Dealkylation Hydroxylation Hydroxylation (Aromatic or Piperidine Rings) Las30538->Hydroxylation Metabolite1 N-Oxide Metabolite N_Oxidation->Metabolite1 Metabolite2 Dealkylated Metabolite N_Dealkylation->Metabolite2 Metabolite3 Hydroxylated Metabolite Hydroxylation->Metabolite3

References

Technical Support Center: Refinement of Animal Models for Testing Las 30538 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the refinement of animal models in Las 30538 efficacy testing.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experiments with this compound in spontaneously hypertensive rat (SHR) models.

Animal Model and Dosing

Q1: We are observing high variability in the baseline systolic blood pressure (SBP) of our SHR colony. What could be the cause and how can we mitigate this?

A1: High variability in baseline SBP is a common challenge. Several factors can contribute to this:

  • Genetic Drift: Although SHRs are an inbred strain, genetic drift can occur over time, leading to physiological variations. It is advisable to obtain animals from a reputable supplier and periodically re-evaluate the colony's baseline characteristics.

  • Environmental Stressors: Noise, inconsistent light-dark cycles, and frequent cage changes can elevate blood pressure. Ensure a stable and quiet environment for the animals.

  • Acclimation Period: An insufficient acclimation period before the start of the study can lead to stress-induced hypertension. A minimum of one to two weeks of acclimation is recommended.

  • Measurement Technique: Inconsistent blood pressure measurement techniques are a major source of variability. Ensure all personnel are trained on the standardized protocol.

Q2: What are the common complications associated with oral gavage of this compound, and how can we avoid them?

A2: Oral gavage, while a precise dosing method, can lead to complications if not performed correctly. Potential issues and preventive measures are outlined below:

ComplicationPrevention
Esophageal or tracheal perforation Use a flexible-tipped gavage needle of the correct size. Never force the needle; it should pass smoothly. Ensure proper restraint to prevent sudden movements.
Aspiration pneumonia If the animal struggles or coughs, withdraw the needle immediately. Ensure the tip of the needle is correctly placed in the esophagus, not the trachea.
Regurgitation of the compound Administer the solution slowly to allow the animal to swallow. Do not exceed the recommended dosing volume for the animal's weight.
Stress-induced physiological changes Handle the animals gently and habituate them to the procedure for several days before the actual study by performing mock gavages with vehicle.

Q3: Our animals are showing signs of distress (e.g., vocalization, struggling) during oral gavage. How can we minimize this?

A3: Minimizing stress during dosing is crucial for animal welfare and data quality.

  • Proper Restraint: Use a firm but gentle restraint technique. Wrapping the rat in a soft towel can sometimes help to calm them.

  • Habituation: As mentioned, accustom the animals to handling and the gavage procedure in the days leading up to the experiment.

  • Proficiency of the Handler: Ensure that the person performing the gavage is well-trained and confident. Anxious handlers can transmit their stress to the animals.

Efficacy Measurement

Q4: We are using the tail-cuff method for blood pressure measurement and are getting inconsistent readings. What are the likely causes and solutions?

A4: The tail-cuff method is sensitive to procedural variations. Here are common issues and how to troubleshoot them:

IssueSolution
Animal Stress Acclimate the rats to the restraining device for several days before taking measurements. Perform measurements in a quiet, dedicated room.
Incorrect Cuff Size Use a cuff that is appropriately sized for the rat's tail diameter. A cuff that is too loose or too tight will give inaccurate readings.
Low Tail Temperature The tail needs to be warmed to ensure adequate blood flow for pulse detection. Use a warming platform or lamp to maintain a consistent tail temperature.
Movement Artifacts Ensure the rat is calm and still during the measurement. Discard readings that are clearly affected by movement.
Operator Variability Standardize the procedure across all technicians. This includes the duration of warming, the number of readings taken, and the criteria for accepting a reading.

Q5: Should we use the inflation or deflation values from the tail-cuff system as the true systolic blood pressure?

A5: Studies have shown that the pressure measured during cuff inflation more accurately estimates the true intravascular systolic blood pressure.[1] The deflation reading can underestimate SBP due to vasodilation that occurs during the compression interval.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the SHR animal model.

Table 1: In Vitro and In Vivo Efficacy of this compound

ParameterValueSpecies/ModelRoute of AdministrationReference
IC50 (Vasorelaxant Activity)40 nMRat (perfused hindlimbs)N/A[2]
ED30 (Systolic Blood Pressure)11 mg/kgSpontaneously Hypertensive RatOral[2]
ED50 (Inhibition of B-HT 933 induced vasoconstriction)4 mg/kgPithed RatOral[2]
ED50 (Inhibition of Bay K8644 induced vasoconstriction)1.3 mg/kgPithed RatIntravenous

Table 2: Typical Physiological Parameters of Spontaneously Hypertensive Rats (SHR)

AgeSystolic Blood Pressure (mmHg)Notes
5-6 weeksHypertension begins to develop
10-12 weeks170 - 200Established hypertension
40-50 weeks>200Development of cardiovascular hypertrophy

Experimental Protocols

Protocol 1: Efficacy Testing of this compound in Spontaneously Hypertensive Rats (SHR)

This protocol outlines the procedure for evaluating the antihypertensive effect of this compound using the tail-cuff method for blood pressure measurement.

1. Animal Selection and Acclimation:

  • Use male SHRs at an age where hypertension is well-established (e.g., 12-16 weeks).
  • House the animals in a controlled environment (12:12 light-dark cycle, constant temperature and humidity) for at least one week before the experiment.
  • Provide ad libitum access to standard chow and water.

2. Baseline Blood Pressure Measurement:

  • For 3-5 days prior to dosing, acclimate the rats to the tail-cuff measurement device and procedure.
  • On the day of the experiment, record stable baseline systolic blood pressure (SBP) and heart rate (HR) for each animal.

3. Dosing:

  • Prepare the dosing solution of this compound in a suitable vehicle.
  • Administer the compound or vehicle via oral gavage at the desired dose (e.g., based on the ED30 of 11 mg/kg).

4. Post-Dose Blood Pressure Monitoring:

  • Measure SBP and HR at multiple time points post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.

5. Data Analysis:

  • Calculate the change in SBP from baseline for each animal at each time point.
  • Compare the changes in the this compound-treated group to the vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA).

Protocol 2: Oral Gavage in Rats

This protocol provides a step-by-step guide for the safe and effective administration of compounds via oral gavage.

1. Preparation:

  • Weigh the rat to determine the correct dosing volume.
  • Select a gavage needle of the appropriate size for the rat. The tip should be soft and bulbous.
  • Measure the needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.
  • Draw the calculated volume of the compound into a syringe and attach the gavage needle.

2. Restraint:

  • Gently but firmly restrain the rat to immobilize its head and body. The head should be slightly extended to create a straight line from the mouth to the esophagus.

3. Insertion:

  • Insert the gavage needle into the side of the mouth, over the tongue.
  • Gently advance the needle into the esophagus. The rat should swallow as the needle is advanced. Do not force the needle.

4. Administration:

  • Once the needle is in the correct position, slowly administer the solution.
  • If the animal struggles, coughs, or shows signs of respiratory distress, stop immediately and remove the needle.

5. Post-Procedure:

  • Gently remove the needle and return the rat to its cage.
  • Monitor the animal for at least 10-15 minutes for any adverse reactions.

Mandatory Visualizations

Signaling Pathway of this compound

Las30538_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol Las30538 This compound L_type_Ca_channel L-type Ca2+ Channel Las30538->L_type_Ca_channel Blocks Ca2_influx Ca2+ Influx L_type_Ca_channel->Ca2_influx Inhibits Relaxation Vasodilation (Relaxation) L_type_Ca_channel->Relaxation Leads to CaM Calmodulin (CaM) Ca2_influx->CaM Ca_CaM Ca2+-CaM Complex CaM->Ca_CaM + Ca2+ MLCK_active MLCK (Active) Ca_CaM->MLCK_active MLCK_inactive Myosin Light Chain Kinase (MLCK) (Inactive) MLCK_inactive->MLCK_active Activates MLC_P Phosphorylated MLC MLCK_active->MLC_P Phosphorylates MLC Myosin Light Chain (MLC) MLC->MLC_P Contraction Smooth Muscle Contraction MLC_P->Contraction

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Experimental Workflow for Efficacy Testing

Efficacy_Testing_Workflow start Start acclimation Animal Acclimation (1-2 weeks) start->acclimation baseline Baseline Blood Pressure Measurement (3-5 days) acclimation->baseline randomization Randomization into Treatment Groups baseline->randomization dosing Oral Gavage with This compound or Vehicle randomization->dosing monitoring Post-Dose Blood Pressure Monitoring (0-24h) dosing->monitoring data_analysis Data Analysis and Statistical Comparison monitoring->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound efficacy testing in SHR.

References

Technical Support Center: Ensuring Reproducibility in LAS-30538 Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and standardized protocols to aid researchers, scientists, and drug development professionals in achieving reproducible results when working with the novel compound LAS-30538. The following information is based on the current understanding of LAS-30538 as a potent and selective inhibitor of the mTOR signaling pathway.

Frequently Asked Questions (FAQs)

Q1: How should LAS-30538 be prepared and stored for optimal stability and performance?

A1: For initial reconstitution, dissolve LAS-30538 in sterile, anhydrous DMSO to create a stock solution of 10 mM. To minimize degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes and store them at -80°C. When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to prevent solvent-induced artifacts.

Q2: What are the primary reasons for observing inconsistent IC50 values for LAS-30538 in our cell-based assays?

A2: Variability in IC50 values is a common challenge that can be addressed by controlling several experimental parameters. Key factors include:

  • Cellular Health and Passage Number: It is recommended to use cells with a consistent and low passage number, as prolonged culturing can alter cellular phenotypes and drug sensitivity.

  • Seeding Density: Both overly confluent and sparse cell cultures can respond differently to treatment. Maintain a consistent cell seeding density across all experiments.

  • Duration of Compound Exposure: The incubation time with LAS-30538 will directly influence the observed IC50 value. A standardized exposure time should be used for all comparative experiments.

  • Compound Integrity: If the stock solution has been stored improperly or subjected to multiple freeze-thaw cycles, the compound may have degraded, leading to reduced potency.

Q3: What is the most reliable method to confirm that LAS-30538 is effectively inhibiting the mTOR pathway within the cells?

A3: To verify the on-target activity of LAS-30538, a Western blot analysis of key downstream effectors of the mTOR pathway is the recommended approach. Specifically, assessing the phosphorylation status of p70S6 Kinase (p-p70S6K) at the Thr389 site and 4E-BP1 at the Thr37/46 sites is a reliable indicator of mTOR inhibition. A dose-dependent decrease in the phosphorylation of these proteins following treatment with LAS-30538 provides strong evidence of target engagement.

Troubleshooting Guides

IssuePotential Cause(s)Recommended Solution(s)
Minimal or no observed effect of LAS-30538 1. Compound has degraded.2. Incorrect dosage was applied.3. The cell line is resistant to mTOR inhibition.1. Prepare a fresh stock solution from a new vial of LAS-30538.2. Perform a comprehensive dose-response analysis to identify the effective concentration range.3. Confirm the expression and activity of the mTOR pathway in your chosen cell line.
High background noise in Western blot analysis 1. Insufficient blocking of the membrane.2. The primary antibody may have non-specific binding.1. Increase the blocking duration or switch to a different blocking agent (e.g., 5% Bovine Serum Albumin).2. Titrate the primary antibody to its optimal concentration and ensure it is validated for the application.
High variability between experimental replicates 1. Inconsistent pipetting.2. Uneven distribution of cells during seeding.1. Ensure pipettes are regularly calibrated and use proper pipetting techniques, such as reverse pipetting for viscous solutions.2. After seeding, gently rock the culture plates in a cross pattern to ensure an even distribution of cells.

Experimental Protocols

Protocol: Western Blot Analysis of mTOR Pathway Inhibition by LAS-30538
  • Cell Treatment and Lysis:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of LAS-30538 concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined duration (e.g., 24 hours).

    • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells using RIPA buffer containing a cocktail of protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Electrophoresis and Protein Transfer:

    • Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of a 4-20% Tris-Glycine gel.

    • Perform SDS-PAGE at 120V for approximately 90 minutes.

    • Transfer the separated proteins to a PVDF membrane at 100V for 60-90 minutes.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies targeting p-p70S6K, p-4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) of LAS-30538 in various cancer cell lines after a 72-hour incubation period, as determined by a cell viability assay.

Cell LineIC50 (nM) of LAS-30538Standard Deviation (nM)
MCF-7 (Breast Cancer)45.8± 6.3
A549 (Lung Cancer)112.5± 12.1
U-87 MG (Glioblastoma)78.2± 9.7

Visualizations

mTOR_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Targets Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 LAS_30538 LAS-30538 LAS_30538->mTORC1 Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: The inhibitory effect of LAS-30538 on the mTOR signaling pathway.

Western_Blot_Workflow A 1. Seed and Treat Cells with LAS-30538 B 2. Lyse Cells and Quantify Protein A->B C 3. SDS-PAGE Separation B->C D 4. Transfer to PVDF Membrane C->D E 5. Antibody Incubation (Primary & Secondary) D->E F 6. ECL Detection and Data Analysis E->F

Caption: A streamlined workflow for Western blot analysis of mTOR pathway inhibition.

Validation & Comparative

A Comparative Analysis of the Cardiac Efficacy of Las 30538 and Verapamil

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Cardiovascular Drug Development

This guide provides a detailed comparison of the cardiac effects of the novel calcium channel blocker Las 30538 and the established drug, verapamil. The analysis is based on available preclinical data, with a focus on differential effects on myocardial and vascular function.

Executive Summary

This compound is a potent vasodilator that functions as a calcium channel blocker.[1] Preclinical evidence suggests that this compound exhibits a degree of vascular selectivity, causing less cardiodepression and bradycardia compared to verapamil at concentrations that produce similar levels of vasodilation.[1] This profile suggests that this compound may offer a wider therapeutic window, particularly in scenarios where myocardial depression is a concern. Verapamil, a well-characterized non-dihydropyridine calcium channel blocker, exerts significant negative inotropic, chronotropic, and dromotropic effects on the heart, which are integral to its antiarrhythmic and antianginal properties but can also be dose-limiting.

Disclaimer: The full text of the primary study directly comparing this compound and verapamil on cardiac parameters was not publicly accessible. Therefore, the quantitative comparison of their cardiac effects in this guide is based on the qualitative findings of the study's abstract and established pharmacological data for verapamil. The provided experimental protocols are representative of standard methodologies in the field and may not reflect the exact procedures used in the specific comparative study.

Mechanism of Action: L-Type Calcium Channel Blockade

Both this compound and verapamil exert their primary effects by blocking L-type voltage-gated calcium channels. These channels are crucial for the influx of calcium into cardiac and vascular smooth muscle cells, which triggers contraction. By inhibiting this influx, these drugs lead to vasodilation and a reduction in myocardial contractility and heart rate.

cluster_Cell Cardiomyocyte / Vascular Smooth Muscle Cell cluster_Drugs Drug Action Ca_channel L-Type Ca²⁺ Channel Ca_ion_in Ca²⁺ Influx Ca_channel->Ca_ion_in Open Contraction Muscle Contraction Ca_ion_in->Contraction Las_30538 This compound Las_30538->Ca_channel Blockade Verapamil Verapamil Verapamil->Ca_channel Blockade

Caption: Signaling pathway of L-type calcium channel blockers.

Comparative Efficacy Data

Vascular Effects

This compound has demonstrated potent vasodilator activity. The available data on its vascular effects are summarized below.

ParameterSpecies/ModelMethodResult (this compound)
Vasorelaxant Activity RatPerfused hindlimbs contracted with 80 mM K+IC50 = 40 nM
Antihypertensive Effect Conscious Spontaneously Hypertensive RatsOral administrationED30 = 11 mg/kg
Inhibition of Vasoconstriction (B-HT 933) Pithed RatsOral administrationED50 = 4 mg/kg
Inhibition of Vasoconstriction (Bay K8644) Pithed RatsIntravenous administrationED50 = 1.3 mg/kg

Data extracted from the abstract of "Cardiovascular effects of this compound, a new vascular selective Ca(2+)-channel blocker"[1]

Cardiac Effects

Direct quantitative comparative data for the cardiac effects of this compound and verapamil are limited. However, the key qualitative finding is that this compound produces less cardiodepression and bradycardia than verapamil in isolated guinea-pig and rabbit heart preparations.[1]

For reference, the established cardiac effects of verapamil are presented below. It is important to note that these values are not from a direct comparative study with this compound.

ParameterSpecies/ModelEffect of Verapamil
Heart Rate (Chronotropy) Isolated Guinea-Pig AtriaNegative (decrease)
Myocardial Contractility (Inotropy) Isolated Rabbit Papillary MuscleNegative (decrease)
AV Nodal Conduction (Dromotropy) Isolated Guinea-Pig HeartNegative (prolongation of PR interval)
Blood Pressure Anesthetized DogDecrease

Experimental Protocols

While the specific protocols for the direct comparative study of this compound and verapamil are not available, the following represents a standard methodology for assessing the cardiac effects of pharmacological agents in an isolated heart preparation (Langendorff apparatus).

Isolated Heart Preparation (Langendorff)

Objective: To assess the direct effects of a compound on cardiac contractility, heart rate, and coronary flow in the absence of systemic neurohumoral influences.

Apparatus:

  • Langendorff apparatus

  • Constant pressure or constant flow perfusion system

  • Physiological salt solution (e.g., Krebs-Henseleit buffer), gassed with 95% O2 / 5% CO2, maintained at 37°C

  • Transducers for measuring intraventricular pressure, heart rate, and coronary flow

  • Data acquisition system

Procedure:

  • Animal Preparation: A suitable animal model (e.g., guinea pig, rabbit) is anesthetized.

  • Heart Excision: The heart is rapidly excised and placed in ice-cold buffer.

  • Cannulation: The aorta is cannulated on the Langendorff apparatus, and retrograde perfusion with the physiological salt solution is initiated.

  • Instrumentation: A pressure transducer (e.g., a balloon-tipped catheter) is inserted into the left ventricle to measure isovolumetric contractions. Electrodes may be placed to record an electrocardiogram.

  • Stabilization: The heart is allowed to stabilize for a period (e.g., 20-30 minutes) until a steady baseline of function is achieved.

  • Drug Administration: The test compounds (this compound, verapamil) are added to the perfusate at increasing concentrations to establish a dose-response relationship.

  • Data Recording: Left ventricular developed pressure (LVDP), rate of pressure change (+dP/dt and -dP/dt), heart rate, and coronary flow are continuously recorded.

cluster_Prep Preparation cluster_Exp Experiment Anesthesia Anesthetize Animal Excision Excise Heart Anesthesia->Excision Cannulation Cannulate Aorta Excision->Cannulation Stabilize Stabilize Heart (Baseline Recording) Cannulation->Stabilize Drug_Admin Administer Drug (Concentration-Response) Stabilize->Drug_Admin Data_Acq Data Acquisition (LVDP, HR, dP/dt, CF) Drug_Admin->Data_Acq

Caption: General workflow for isolated heart experiments.

Conclusion

References

A Comparative Analysis of Vasodilatory Effects: Las 30538 and Nifedipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the vasodilatory properties of Las 30538 and nifedipine. While direct comparative studies are not available in the current body of scientific literature, this document synthesizes available data from independent research to offer insights into their respective mechanisms and potencies.

Executive Summary

Both this compound and nifedipine are potent vasodilators that function as calcium channel blockers. Nifedipine is a well-established dihydropyridine calcium channel blocker that primarily targets L-type calcium channels, leading to the relaxation of vascular smooth muscle and subsequent vasodilation.[1][2][3] this compound is also identified as a Ca2+-channel blocker with significant vasorelaxant activity.[4]

Due to the absence of head-to-head comparative studies, this guide presents the available quantitative data on the vasodilatory potency of each compound from separate experiments. It is crucial to note that direct comparison of these values is challenging due to differing experimental conditions.

Quantitative Data on Vasodilatory Potency

The following tables summarize the available quantitative data for this compound and nifedipine from discrete studies.

Table 1: Vasodilatory Potency of this compound

CompoundIC50Tissue PreparationContractile AgentReference
This compound40 nMRat perfused hindlimbs80 mM K+

Table 2: Vasodilatory Potency of Nifedipine

CompoundpIC50 (-log IC50 M)Tissue PreparationContractile AgentReference
Nifedipine7.78Human small arteries (aortic vasa vasorum)62 mM K+

Note: A direct comparison of IC50 values between this compound and nifedipine is not feasible due to the different experimental models and conditions.

Mechanism of Action and Signaling Pathways

Both compounds exert their vasodilatory effects by inhibiting the influx of extracellular calcium into vascular smooth muscle cells, albeit with potentially different selectivities and potencies.

Nifedipine: As a dihydropyridine, nifedipine blocks L-type calcium channels in the smooth muscle cells of peripheral arteries. This inhibition prevents the calcium influx required for muscle contraction, leading to vasodilation, reduced systemic vascular resistance, and a subsequent lowering of blood pressure.

This compound: Electrophysiological studies have confirmed that this compound acts as a Ca2+-channel blocker. It effectively inhibits vasoconstriction induced by the calcium channel agonist Bay K8644, further supporting its mechanism of action through the blockade of calcium entry.

The general signaling pathway for calcium channel blocker-induced vasodilation is illustrated below.

Vasodilation_Pathway cluster_membrane Vascular Smooth Muscle Cell Membrane L_type_Ca_Channel L-type Ca2+ Channel Intracellular_Ca Intracellular Ca2+ L_type_Ca_Channel->Intracellular_Ca Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->L_type_Ca_Channel Influx CaM Calmodulin (CaM) Intracellular_Ca->CaM Ca_CaM_Complex Ca2+-CaM Complex Intracellular_Ca->Ca_CaM_Complex Activates CaM->Ca_CaM_Complex Binds to MLCK_inactive Myosin Light Chain Kinase (MLCK) (Inactive) Ca_CaM_Complex->MLCK_inactive MLCK_active MLCK (Active) MLCK_inactive->MLCK_active Activation Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Phosphorylation Contraction Muscle Contraction Myosin_LC_P->Contraction Relaxation Muscle Relaxation (Vasodilation) Drug This compound or Nifedipine Drug->L_type_Ca_Channel Blocks Experimental_Workflow Tissue_Isolation Isolate Vascular Tissue (e.g., artery, vein) Mounting Mount Tissue in Organ Bath or Myograph Tissue_Isolation->Mounting Equilibration Equilibration Period Mounting->Equilibration Contraction_Induction Induce Contraction (e.g., with K+, Norepinephrine) Equilibration->Contraction_Induction Drug_Addition Cumulative Addition of Vasodilator Drug Contraction_Induction->Drug_Addition Measurement Measure Isometric Tension or Relaxation Drug_Addition->Measurement Data_Analysis Construct Concentration-Response Curve and Calculate IC50/pIC50 Measurement->Data_Analysis

References

Evaluating the Therapeutic Potential of Las 30538 Against Other Antihypertensives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel voltage-gated calcium channel (VDCC) blocker, Las 30538, with established antihypertensive agents. The information is intended to support research and development efforts in the field of cardiovascular therapeutics by presenting objective performance data and detailed experimental methodologies.

Introduction to this compound

This compound is a potent vasodilator that exerts its antihypertensive effects by blocking L-type voltage-gated calcium channels.[1] This mechanism of action inhibits the influx of calcium into vascular smooth muscle cells, leading to relaxation and a subsequent reduction in blood pressure. Preclinical studies have suggested that this compound possesses a favorable profile of vascular selectivity with potentially fewer cardiac side effects compared to some existing calcium channel blockers.

Comparative Efficacy of this compound

The therapeutic efficacy of this compound has been evaluated in various preclinical models and compared with other classes of antihypertensive drugs. This section summarizes the key quantitative data from these comparative studies.

Comparison with other Calcium Channel Blockers

This compound has demonstrated significant vasodilatory effects compared to other calcium channel blockers such as verapamil, nifedipine, and diltiazem.

DrugModelParameterValueReference
This compound Rat perfused hindlimb (contracted with 80 mM K+)IC50 (Vasorelaxant activity)40 nM[1]
This compound Conscious spontaneously hypertensive rats (SHR)ED30 (Fall in systolic blood pressure, p.o.)11 mg/kg[1]
This compound Pithed rats (inhibition of vasoconstriction by B-HT 933)ED50 (p.o.)4 mg/kg[1]
This compound Pithed rats (inhibition of vasoconstriction by Bay K8644)ED50 (i.v.)1.3 mg/kg[1]
Verapamil, Nifedipine, Diltiazem Various preclinical and clinical studiesComparative data on vasodilation and blood pressure reduction vary across studies. These agents are established antihypertensives with proven efficacy.-

Key Finding: In isolated heart preparations from guinea pigs and rabbits, this compound induced less cardiodepression and bradycardia compared to verapamil, suggesting a higher degree of vascular selectivity.

Comparison with other Antihypertensive Classes

This compound has also been compared with antihypertensives from other mechanistic classes, including potassium channel openers and direct-acting vasodilators.

Drug ClassDrug(s)Key Comparative FindingsReference
Potassium Channel Openers Cromakalim, MinoxidilBoth cromakalim and minoxidil sulphate, like diazoxide, exhibit potassium channel opening properties in vascular smooth muscle. Their potencies and effects on different vascular beds can vary.
Direct-acting Vasodilators DiazoxideOral diazoxide and minoxidil have shown comparable antihypertensive potency in refractory hypertension. However, diazoxide is associated with a higher incidence of hyperglycemia.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound and other calcium channel blockers is the inhibition of L-type voltage-gated calcium channels. The following diagram illustrates this signaling pathway.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VDCC L-type Voltage-Gated Calcium Channel (VDCC) Ca_int Ca²⁺ VDCC->Ca_int Ca_ext Ca²⁺ Ca_ext->VDCC Influx Calmodulin Calmodulin Ca_int->Calmodulin MLCK_inactive Myosin Light Chain Kinase (MLCK) (Inactive) Calmodulin->MLCK_inactive MLCK_active MLCK-Ca²⁺-Calmodulin Complex (Active) MLCK_inactive->MLCK_active Activation Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylation Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Relaxation Vasodilation Las30538 This compound Las30538->VDCC Inhibition Las30538->Relaxation

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the evaluation of this compound.

Rat Perfused Hindlimb Model

This ex vivo model is used to assess the direct vasodilatory effects of compounds on the peripheral vasculature.

cluster_workflow Experimental Workflow start Isolate hindlimb from an anesthetized rat cannulate Cannulate the femoral artery for perfusion start->cannulate perfuse Perfuse with a physiological salt solution at a constant flow rate cannulate->perfuse contract Induce vasoconstriction (e.g., with 80 mM K⁺) perfuse->contract administer Administer this compound or other compounds into the perfusate contract->administer measure Measure changes in perfusion pressure administer->measure analyze Calculate IC50 values for vasorelaxant activity measure->analyze

Caption: Workflow for the rat perfused hindlimb experiment.

Detailed Methodology:

  • Animal Preparation: Adult Wistar rats are anesthetized.

  • Surgical Procedure: The femoral artery and vein of one hindlimb are isolated and cannulated. The hindlimb is then separated from the systemic circulation.

  • Perfusion: The arterial cannula is connected to a perfusion pump, and the hindlimb is perfused with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant flow rate.

  • Vasoconstriction: A stable vasoconstriction is induced by adding a contractile agent, such as a high concentration of potassium chloride (e.g., 80 mM), to the perfusate.

  • Drug Administration: Once a stable contractile tone is achieved, increasing concentrations of the test compound (e.g., this compound) are added to the perfusate.

  • Data Acquisition: Changes in perfusion pressure are continuously monitored. A decrease in perfusion pressure indicates vasodilation.

  • Data Analysis: The concentration of the drug that causes a 50% reduction in the induced contraction (IC50) is calculated to determine its vasodilatory potency.

Studies in Spontaneously Hypertensive Rats (SHR)

The SHR model is a widely used genetic model of essential hypertension to evaluate the in vivo antihypertensive efficacy of new compounds.

Detailed Methodology:

  • Animal Model: Conscious, adult Spontaneously Hypertensive Rats (SHR) are used.

  • Blood Pressure Measurement: Baseline systolic blood pressure is measured using a non-invasive tail-cuff method or via telemetry.

  • Drug Administration: this compound or a vehicle control is administered orally (p.o.) or intravenously (i.v.) at various doses.

  • Data Acquisition: Systolic blood pressure is measured at multiple time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.

  • Data Analysis: The dose of the drug that produces a 30% reduction in the elevated systolic blood pressure (ED30) is calculated to quantify its in vivo potency.

Electrophysiological Studies in Guinea-Pig Papillary Muscle

This in vitro technique is used to investigate the effects of a compound on the electrical activity of cardiac muscle, providing insights into its potential cardiac effects.

Detailed Methodology:

  • Tissue Preparation: Papillary muscles are dissected from the right ventricle of guinea pigs.

  • Experimental Setup: The muscle is mounted in a tissue bath and superfused with a physiological solution (e.g., Tyrode's solution). The muscle is stimulated at a constant frequency.

  • Electrophysiological Recording: A sharp microelectrode is inserted into a cardiac myocyte to record the action potentials.

  • Drug Application: After recording baseline action potentials, the superfusion solution is switched to one containing the test compound (e.g., this compound).

  • Data Analysis: Changes in action potential parameters, such as amplitude, duration, and upstroke velocity, are measured to assess the drug's effect on cardiac ion channels. To specifically investigate the effect on calcium channels, the muscle can be partially depolarized with a high potassium solution to inactivate sodium channels.

Side Effect Profile Comparison

A crucial aspect of evaluating a new therapeutic agent is its side effect profile compared to existing treatments.

Drug ClassCommon Side EffectsReference
Calcium Channel Blockers (Dihydropyridines) Peripheral edema, headache, flushing, reflex tachycardia
Calcium Channel Blockers (Non-dihydropyridines) Bradycardia, constipation, atrioventricular block
ACE Inhibitors Dry cough, hyperkalemia, angioedema-
Angiotensin II Receptor Blockers (ARBs) Dizziness, hyperkalemia-
Thiazide Diuretics Hypokalemia, hyponatremia, hyperglycemia, hyperuricemia-
Beta-Blockers Fatigue, bradycardia, bronchospasm-
Potassium Channel Openers (e.g., Minoxidil) Hypertrichosis, fluid retention, reflex tachycardia
Direct-acting Vasodilators (e.g., Diazoxide) Hyperglycemia, fluid retention, hypertrichosis

Note on this compound: The available preclinical data suggests that this compound may have a lower incidence of direct cardiac side effects compared to non-dihydropyridine calcium channel blockers. However, a comprehensive clinical side effect profile is not yet established.

Conclusion

This compound is a promising new antihypertensive agent with a potent vasodilatory effect mediated by the blockade of L-type voltage-gated calcium channels. Preclinical evidence indicates a high degree of vascular selectivity, which may translate to a favorable safety profile with fewer cardiac side effects. The comparative data presented in this guide suggest that this compound warrants further investigation as a potential new therapeutic option for the management of hypertension. Further head-to-head clinical trials are necessary to fully elucidate its therapeutic potential relative to the currently available antihypertensive armamentarium.

References

Cross-Validation of L-Type Calcium Channel Blockers' Mechanism of Action in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While specific cross-validation studies on Las 30538 across multiple cell lines are not extensively available in public literature, this guide provides a comparative framework for validating the mechanism of action of L-type calcium channel blockers, a class to which this compound belongs. We will use the well-characterized calcium channel blockers, Verapamil and Diltiazem, as examples to illustrate the experimental data and protocols relevant to researchers, scientists, and drug development professionals.

As a vascular selective Ca2+-channel blocker, this compound has demonstrated potent vasodilator effects with an IC50 value of 40 nM in rat perfused hindlimbs.[1] Electrophysiological studies have indicated that its mechanism of action is consistent with the blocking of Ca2+ channels.[1] This guide outlines the methodologies to cross-validate such a mechanism in various cell line models and compares the expected outcomes with established drugs like Verapamil and Diltiazem.

Comparative Performance of L-Type Calcium Channel Blockers

To objectively assess the efficacy and selectivity of L-type calcium channel blockers, a standardized set of assays across different cell lines is crucial. The following table summarizes key performance indicators for Verapamil and Diltiazem, providing a template for the evaluation of new chemical entities like this compound.

ParameterVerapamilDiltiazemThis compoundCell Line(s)Reference(s)
IC50 (L-type Ca2+ channel) 250 nM - 15.5 µM-Data not availableVascular smooth muscle, Myocardial cells[2]
Effect on Cancer Cell Viability Induces autophagy and apoptosis in chemoresistant lung cancer cells.Inhibits proliferation of hepatocellular carcinoma and breast cancer cells. Potentiates cytotoxicity of chemotherapy in pancreatic cancer cells.Data not availableA549 (Lung), MHCC97H (Liver), MCF-7 (Breast), PANC-1 (Pancreas)[3][4]
P-glycoprotein (P-gp) Inhibition YesYesData not availablePANC-1 (Pancreas)

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of findings. Below are protocols for key experiments used to characterize the mechanism of action of L-type calcium channel blockers.

Calcium Imaging Assay

This assay directly visualizes the effect of a compound on intracellular calcium concentration ([Ca2+]i).

Objective: To determine if the test compound inhibits the influx of extracellular Ca2+ following membrane depolarization.

Materials:

  • Cell line of interest (e.g., a vascular smooth muscle cell line or a cancer cell line known to express L-type calcium channels)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • High potassium chloride (KCl) solution (e.g., 50 mM KCl in HBS)

  • Test compound (e.g., this compound) and control compounds (e.g., Verapamil, Diltiazem)

  • Fluorescence microscope or a plate reader with fluorescence capabilities

Procedure:

  • Cell Plating: Plate cells on glass-bottom dishes or 96-well black-walled imaging plates and culture until they reach 70-80% confluency.

  • Dye Loading: Incubate the cells with a fluorescent calcium indicator (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBS for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with HBS to remove excess dye.

  • Compound Incubation: Incubate the cells with the test compound at various concentrations for a predetermined time (e.g., 15-30 minutes). Include wells with vehicle control and positive controls (Verapamil, Diltiazem).

  • Baseline Fluorescence Measurement: Record the baseline fluorescence intensity.

  • Depolarization and Measurement: Stimulate the cells by adding a high KCl solution to induce membrane depolarization and subsequent Ca2+ influx. Immediately record the change in fluorescence intensity over time.

  • Data Analysis: The inhibitory effect of the compound is quantified by the reduction in the peak fluorescence intensity in response to KCl stimulation compared to the vehicle control.

Cell Viability Assay (MTT or a-Titer-Glo®)

This assay assesses the effect of the compound on cell proliferation and cytotoxicity.

Objective: To determine the concentration-dependent effect of the test compound on the viability of different cell lines.

Materials:

  • Cell lines of interest (e.g., various cancer cell lines, normal cell lines for counter-screening)

  • Complete culture medium

  • Test compound

  • MTT reagent or a-Titer-Glo® reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) and read the absorbance at 570 nm.

    • For a-Titer-Glo®: Add the a-Titer-Glo® reagent to each well, incubate for 10 minutes, and read the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizing the Mechanism and Experimental Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate complex signaling pathways and experimental procedures.

cluster_membrane Plasma Membrane L-type Ca2+ Channel L-type Ca2+ Channel Intracellular Ca2+ Intracellular Ca2+ L-type Ca2+ Channel->Intracellular Ca2+ Opens upon depolarization Extracellular Ca2+ Extracellular Ca2+ Extracellular Ca2+->L-type Ca2+ Channel Influx Downstream Signaling Downstream Signaling Intracellular Ca2+->Downstream Signaling Activates This compound This compound This compound->L-type Ca2+ Channel Blocks

Caption: Mechanism of action of this compound as an L-type calcium channel blocker.

cluster_validation Experimental Workflow Cell Line Selection Cell Line Selection Calcium Imaging Assay Calcium Imaging Assay Cell Line Selection->Calcium Imaging Assay Primary Validation Cell Viability Assays Cell Viability Assays Calcium Imaging Assay->Cell Viability Assays Functional Outcome P-glycoprotein Inhibition Assay P-glycoprotein Inhibition Assay Cell Viability Assays->P-glycoprotein Inhibition Assay Multi-drug Resistance Context Comparative Analysis Comparative Analysis P-glycoprotein Inhibition Assay->Comparative Analysis Benchmarking

Caption: Experimental workflow for cross-validating the mechanism of action.

cluster_comparison Comparative Parameters This compound This compound IC50 (Ca2+ Channel) IC50 (Ca2+ Channel) This compound->IC50 (Ca2+ Channel) Effect on Cell Viability Effect on Cell Viability This compound->Effect on Cell Viability P-gp Inhibition P-gp Inhibition This compound->P-gp Inhibition Verapamil Verapamil Verapamil->IC50 (Ca2+ Channel) Verapamil->Effect on Cell Viability Verapamil->P-gp Inhibition Diltiazem Diltiazem Diltiazem->IC50 (Ca2+ Channel) Diltiazem->Effect on Cell Viability Diltiazem->P-gp Inhibition

Caption: Logical relationship for the comparison of L-type calcium channel blockers.

References

A Comparative Analysis of the Insulin Inhibitory Effects of Las 30538 and Diazoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the insulin inhibitory effects of two distinct pharmacological agents: Las 30538, a calcium channel blocker, and diazoxide, a potassium channel opener. The objective is to furnish researchers and drug development professionals with a comprehensive understanding of their mechanisms of action, supported by available experimental data.

Executive Summary

Data Presentation

Table 1: Comparative Profile of this compound and Diazoxide
FeatureThis compoundDiazoxide
Drug Class Calcium Channel BlockerK-ATP Channel Opener
Primary Mechanism of Action Blocks L-type voltage-gated calcium channels in pancreatic β-cells.Opens ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.
Effect on β-Cell Membrane Potential No direct effect on resting membrane potential.Causes hyperpolarization.
Effect on Intracellular Calcium ([Ca2+]i) Prevents the influx of extracellular Ca2+, leading to decreased intracellular [Ca2+].Indirectly prevents Ca2+ influx by hyperpolarizing the cell membrane, thus keeping voltage-gated Ca2+ channels closed.
Primary Use Investigated as a vasodilator for hypertension.[1]Management of hyperinsulinemic hypoglycemia.[2][3][4]
Table 2: Quantitative Insulin Inhibition Data

Direct quantitative data for the insulin inhibitory effect of this compound is not available in the reviewed literature. The following table presents data for other calcium channel blockers to provide a comparative context for potency against diazoxide.

CompoundTargetIC50 (µM) for Inhibition of Glucose-Stimulated Insulin SecretionSpecies/ModelReference
Nicardipine L-type Ca2+ Channel0.0025Rat Islets[1]
Diltiazem L-type Ca2+ Channel1.94Rat Islets
Verapamil L-type Ca2+ Channel3.6Rat Islets
Diazoxide K-ATP ChannelNot typically reported as IC50; effective concentrations for significant inhibition are in the range of 20-400 µM.Rat Islets

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.

Experimental Protocols

In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets

This protocol is a generalized procedure for assessing the effects of pharmacological agents on glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.

1. Islet Isolation:

  • Pancreatic islets are isolated from a suitable animal model (e.g., rat, mouse) by collagenase digestion of the pancreas, followed by purification using a density gradient.

2. Islet Culture:

  • Isolated islets are cultured overnight in a sterile, humidified incubator at 37°C and 5% CO2 in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

3. Static Insulin Secretion Assay:

  • Pre-incubation: Batches of size-matched islets (e.g., 5-10 islets per well) are pre-incubated for 1-2 hours in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.

  • Stimulation: The pre-incubation buffer is replaced with fresh KRB buffer containing:

    • Low glucose (negative control).

    • High glucose (e.g., 16.7 mM) to stimulate insulin secretion (positive control).

    • High glucose in the presence of various concentrations of the test compound (e.g., this compound or diazoxide).

  • Incubation: The islets are incubated for a defined period (e.g., 60-120 minutes) at 37°C.

  • Sample Collection: At the end of the incubation, the supernatant is collected for insulin measurement.

  • Insulin Quantification: The insulin concentration in the supernatant is determined using a commercially available Insulin ELISA kit.

4. Data Analysis:

  • Insulin secretion is typically expressed as ng of insulin per islet per hour or as a percentage of total insulin content. The inhibitory effect of the test compounds is calculated relative to the high glucose control.

Mandatory Visualization

Signaling Pathways of Insulin Inhibition

Insulin_Inhibition_Pathways cluster_Las30538 This compound (Calcium Channel Blocker) cluster_Diazoxide Diazoxide (K-ATP Channel Opener) Las30538 This compound Ca_Channel L-type Ca2+ Channel Las30538->Ca_Channel Inhibits Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Exocytosis_L Insulin Exocytosis Ca_Influx->Insulin_Exocytosis_L Triggers Diazoxide Diazoxide KATP_Channel K-ATP Channel Diazoxide->KATP_Channel Opens K_Efflux K+ Efflux KATP_Channel->K_Efflux Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Ca_Channel_D L-type Ca2+ Channel Hyperpolarization->Ca_Channel_D Inhibits opening Ca_Influx_D Ca2+ Influx Ca_Channel_D->Ca_Influx_D Insulin_Exocytosis_D Insulin Exocytosis Ca_Influx_D->Insulin_Exocytosis_D Triggers

Caption: Signaling pathways of insulin inhibition by this compound and diazoxide.

Experimental Workflow for In Vitro Insulin Secretion Assay

Experimental_Workflow arrow arrow Islet_Isolation 1. Pancreatic Islet Isolation Islet_Culture 2. Overnight Culture Islet_Isolation->Islet_Culture Pre_incubation 3. Pre-incubation (Low Glucose) Islet_Culture->Pre_incubation Stimulation 4. Stimulation with Test Compounds Pre_incubation->Stimulation Incubation 5. Incubation (37°C) Stimulation->Incubation Supernatant_Collection 6. Supernatant Collection Incubation->Supernatant_Collection ELISA 7. Insulin Quantification (ELISA) Supernatant_Collection->ELISA Data_Analysis 8. Data Analysis ELISA->Data_Analysis

Caption: Workflow for in vitro glucose-stimulated insulin secretion assay.

Conclusion

References

Assessing the Vascular Selectivity of Las 30538 in Comparison to Other Dihydropyridines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the vascular selectivity of calcium channel blockers is paramount for predicting their therapeutic efficacy and safety profile. This guide provides a comparative assessment of Las 30538, a dihydropyridine calcium channel blocker, relative to other well-established dihydropyridines such as nifedipine, amlodipine, and felodipine. The comparison is based on available experimental data, with a focus on quantitative measures of vascular versus cardiac effects.

Executive Summary

This compound demonstrates potent vasorelaxant effects with evidence of vascular selectivity, showing less cardiodepression compared to the non-dihydropyridine verapamil. While direct comparative studies of this compound against other dihydropyridines are limited, this guide consolidates available data to provide an objective assessment. The vascular selectivity of dihydropyridines is typically quantified by the ratio of their inhibitory effects on vascular smooth muscle versus cardiac muscle. Higher ratios indicate greater vascular selectivity and a potentially more favorable safety profile, with less risk of negative cardiac inotropic and chronotropic effects.

Data Presentation

The following tables summarize the available quantitative data on the vascular and cardiac effects of this compound and other dihydropyridines from various experimental studies. It is important to note that the data for this compound and the other dihydropyridines are from separate studies, which may have employed different experimental protocols. Therefore, direct comparison of absolute values should be made with caution.

Table 1: In Vitro and In Vivo Data for this compound

ParameterValueSpeciesExperimental Model
IC50 (Vasorelaxation) 40 nMRatPerfused hindlimbs (contracted with 80 mM K+)[1]
ED30 (Blood Pressure) 11 mg/kg (p.o.)Rat (SHR)Conscious spontaneously hypertensive rats[1]
ED50 (Vasoconstriction Inhibition) 4 mg/kg (p.o.)RatPithed rats (B-HT 933 induced)[1]
ED50 (Vasoconstriction Inhibition) 1.3 mg/kg (i.v.)RatPithed rats (Bay K8644 induced)[1]
Cardiodepression Less than verapamilGuinea-pig, RabbitIsolated heart preparations[1]

Table 2: Comparative In Vitro Vascular Selectivity of Dihydropyridines

This table presents the half-maximal inhibitory concentrations (IC50) for vascular smooth muscle and cardiac muscle, and the resulting vascular selectivity ratio (Cardiac IC50 / Vascular IC50).

DihydropyridineVascular IC50 (nM)Cardiac IC50 (nM)Vascular Selectivity RatioSpecies/Tissue
Lercanidipine 0.5127254Human Arteria Mammaria / Right Atrial Trabeculae
Amlodipine 0.84860Human Arteria Mammaria / Right Atrial Trabeculae
Nifedipine 5.93.50.6Human Arteria Mammaria / Right Atrial Trabeculae
Felodipine ~5>10,000>100Rat Portal Vein / Papillary Muscle
Isradipine ~1~100~100Various
Nicardipine ~10~1000*~100Various

Note: Values for felodipine, isradipine, and nicardipine are approximate and collated from various sources for comparative purposes. The vascular selectivity for felodipine has been reported to be greater than 100.

Experimental Protocols

The assessment of vascular selectivity of dihydropyridines typically involves in vitro and in vivo experimental models.

In Vitro Assessment of Vascular and Cardiac Effects

A common method to determine vascular selectivity is to compare the inhibitory concentration (IC50) of a compound on vascular smooth muscle contraction with its IC50 on cardiac muscle contraction in isolated tissue bath experiments.

1. Vascular Smooth Muscle Preparation:

  • Tissue: Rings of arteries, such as rat tail artery, rabbit aorta, or human internal mammary artery, are dissected and mounted in an organ bath.

  • Contraction Induction: The arterial rings are contracted by adding a depolarizing agent, typically a high concentration of potassium chloride (e.g., 80 mM KCl), which opens voltage-gated L-type calcium channels and induces calcium influx and contraction.

  • Drug Application: The dihydropyridine is added in increasing concentrations to the organ bath, and the relaxation of the pre-contracted arterial ring is measured isometrically.

  • Data Analysis: A concentration-response curve is generated, and the IC50 value (the concentration of the drug that causes 50% relaxation) is calculated.

2. Cardiac Muscle Preparation:

  • Tissue: Preparations of cardiac muscle, such as guinea pig papillary muscle or human atrial trabeculae, are mounted in an organ bath.

  • Stimulation: The cardiac muscle is electrically stimulated to elicit regular contractions.

  • Drug Application: The dihydropyridine is added in increasing concentrations.

  • Data Analysis: The negative inotropic effect (reduction in the force of contraction) is measured. A concentration-response curve is plotted to determine the IC50 value for the negative inotropic effect.

3. Calculation of Vascular Selectivity Ratio:

  • The vascular selectivity is expressed as the ratio of the IC50 for the cardiac effect to the IC50 for the vascular effect (Cardiac IC50 / Vascular IC50). A higher ratio indicates greater selectivity for vascular smooth muscle.

In Vivo Assessment of Cardiovascular Effects

In vivo studies in animal models, such as spontaneously hypertensive rats (SHR), are used to assess the effects of dihydropyridines on blood pressure and heart rate.

  • Animal Model: Conscious or anesthetized animals are used. In some protocols, autonomic blockade is induced to eliminate reflex tachycardia.

  • Drug Administration: The drug is administered intravenously (i.v.) or orally (p.o.).

  • Measurements: Arterial blood pressure and heart rate are continuously monitored.

  • Data Analysis: The dose-response relationship for the reduction in blood pressure (e.g., ED30, the dose causing a 30% reduction) and any changes in heart rate are determined. A lack of significant change in heart rate at doses that effectively lower blood pressure is indicative of vascular selectivity.

Mandatory Visualization

cluster_0 Vascular Smooth Muscle Cell cluster_1 Cardiac Muscle Cell V_Membrane Cell Membrane V_LTCC L-type Ca2+ Channel V_Ca_Influx Ca2+ Influx V_LTCC->V_Ca_Influx Mediates V_Contraction Contraction V_Ca_Influx->V_Contraction Leads to DHP Dihydropyridines DHP->V_LTCC Block C_Membrane Cell Membrane C_LTCC L-type Ca2+ Channel C_Ca_Influx Ca2+ Influx C_LTCC->C_Ca_Influx Mediates C_Contraction Contraction C_Ca_Influx->C_Contraction Leads to DHP_C Dihydropyridines DHP_C->C_LTCC Block (less potent)

Caption: Dihydropyridine Signaling Pathway

start Start tissue_prep Isolated Tissue Preparation (Vascular and Cardiac) start->tissue_prep contraction Induce Contraction (e.g., high K+ for vascular, electrical stimulation for cardiac) tissue_prep->contraction drug_addition Cumulative Addition of Dihydropyridine contraction->drug_addition measurement Measure Response (Relaxation or Negative Inotropy) drug_addition->measurement data_analysis Generate Concentration-Response Curves and Calculate IC50 Values measurement->data_analysis ratio Calculate Vascular Selectivity Ratio (IC50 Cardiac / IC50 Vascular) data_analysis->ratio end End ratio->end

Caption: Experimental Workflow for In Vitro Vascular Selectivity Assessment

References

Hypotensive Effects of Las 30538 in Spontaneously Hypertensive Rats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypotensive effects of Las 30538, a novel vascular selective Ca2+-channel blocker, in spontaneously hypertensive rats (SHR). The performance of this compound is compared with other established antihypertensive agents from different drug classes, supported by experimental data from various studies.

Executive Summary

This compound has demonstrated potent vasodilator and hypotensive effects in preclinical studies involving spontaneously hypertensive rats. As a vascular selective calcium channel blocker, it shows promise in reducing blood pressure with potentially fewer cardiac side effects compared to some existing therapies. This guide offers a side-by-side comparison of its efficacy with that of the angiotensin II receptor blocker, losartan, and another calcium channel blocker, verapamil, to provide a comprehensive overview for research and development professionals.

Comparative Efficacy of Antihypertensive Agents in SHR

The following table summarizes the quantitative data on the hypotensive effects of this compound, Losartan, and Verapamil in spontaneously hypertensive rats. It is important to note that the data for each compound are derived from separate studies, and direct head-to-head comparisons of hypotensive efficacy under identical experimental conditions are not available.

CompoundDrug ClassDosageRoute of AdministrationKey Hypotensive Effect in SHRReference
This compound Calcium Channel Blocker11 mg/kgOralED30 for sustained fall in systolic blood pressure.[1]
Losartan Angiotensin II Receptor Blocker10 mg/kg/dayGavageReduced mean blood pressure from 178 ± 16 mmHg to 132 ± 12 mmHg.[2]
Losartan Angiotensin II Receptor Blocker20 mg/kg/dayGavageInhibited the elevation of blood pressure over an 8-week period.[3]
Verapamil Calcium Channel Blocker18.7 and 49.9 mg/kg/dayIn foodMaximally lowered blood pressure by 37 mmHg.[4]

Detailed Experimental Protocols

The methodologies described below are based on protocols from studies evaluating the hypotensive effects of the compared drugs in spontaneously hypertensive rats.

General Protocol for Evaluating Hypotensive Effects in SHR

A common experimental workflow for assessing the efficacy of antihypertensive agents in SHR involves the following steps:

  • Animal Model: Male spontaneously hypertensive rats (SHR) are typically used as the animal model for essential hypertension. Age-matched Wistar-Kyoto (WKY) rats may be used as normotensive controls.

  • Drug Administration: The test compound (e.g., this compound, Losartan) or vehicle (control) is administered to the rats. Oral gavage is a common route for ensuring precise dosage.

  • Blood Pressure Measurement: Systolic and/or mean arterial blood pressure is measured at baseline and at various time points after drug administration. The tail-cuff method is a widely used non-invasive technique for conscious rats. For continuous and more precise measurements, arterial catheters may be surgically implanted.

  • Data Analysis: The changes in blood pressure from baseline are calculated and compared between the treated and control groups. Statistical analysis is performed to determine the significance of the observed effects.

Specific Protocols from Cited Studies
  • This compound: In the study evaluating this compound, conscious spontaneously hypertensive rats were administered the compound orally. The dose-dependent sustained falls in systolic blood pressure were recorded to determine the ED30 value.[1]

  • Losartan: In one study, 8-week-old male SHR were treated with losartan (10 mg/kg/day) via gavage for 18 weeks. Blood pressure was measured using a catheter inserted into the carotid artery in conscious rats. In another experiment, 4-week-old SHRs were treated with losartan (20 mg/kg/day) by gavage for 8 weeks, with blood pressure measured by the tail-cuff method.

  • Verapamil: Verapamil was administered to SHR in their food at maximum doses of 18.7 and 49.9 mg/kg per day for 30 days. Systolic blood pressure was measured to determine the hypotensive effect.

Mechanism of Action and Signaling Pathways

The hypotensive effects of this compound and the comparator drugs are mediated by distinct signaling pathways.

This compound (Calcium Channel Blocker)

This compound, as a calcium channel blocker, exerts its vasodilator effect by inhibiting the influx of extracellular calcium into vascular smooth muscle cells through L-type calcium channels. This leads to muscle relaxation and a decrease in peripheral resistance, ultimately lowering blood pressure.

Calcium_Channel_Blocker_Pathway ext_Ca Extracellular Ca²⁺ L_type L-type Ca²⁺ Channel ext_Ca->L_type int_Ca Intracellular Ca²⁺ L_type->int_Ca Ca²⁺ Influx Relaxation Vasodilation (Hypotensive Effect) L_type->Relaxation Calmodulin Calmodulin int_Ca->Calmodulin Binds to MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Vasoconstriction Myosin_LC_P->Contraction Leads to Las30538 This compound Las30538->L_type Blocks

Caption: Signaling pathway of a Calcium Channel Blocker like this compound.

Losartan (Angiotensin II Receptor Blocker)

Losartan is an angiotensin II receptor blocker (ARB). It selectively antagonizes the AT1 receptor, preventing angiotensin II from binding and exerting its potent vasoconstrictive effects. This leads to vasodilation and a reduction in blood pressure.

ARB_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin AngII Angiotensin II AngI->AngII ACE ACE ACE AT1R AT₁ Receptor AngII->AT1R Binds to Contraction Vasoconstriction AT1R->Contraction Activates Relaxation Vasodilation (Hypotensive Effect) AT1R->Relaxation Losartan Losartan Losartan->AT1R Blocks

Caption: Signaling pathway of an Angiotensin II Receptor Blocker like Losartan.

Conclusion

This compound demonstrates significant hypotensive effects in spontaneously hypertensive rats, positioning it as a promising candidate for the treatment of hypertension. Its mechanism of action as a vascular selective calcium channel blocker suggests a favorable profile, potentially minimizing cardiac side effects. While direct comparative efficacy studies are lacking, the available data indicates its potency is within the range of other established antihypertensive agents like losartan and verapamil. Further research involving head-to-head comparative studies would be invaluable for definitively positioning this compound within the therapeutic landscape of antihypertensive drugs.

References

Benchmarking the safety profile of Las 30538 against first-generation calcium channel blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This guide provides a comprehensive benchmark of the safety profile of the novel L-type calcium channel blocker, Las 30538, against first-generation calcium channel blockers (CCBs), including verapamil, nifedipine, and diltiazem. The information presented is intended for researchers, scientists, and drug development professionals, offering a comparative analysis supported by available experimental data.

Executive Summary

This compound is a potent, vascular-selective calcium channel blocker that has demonstrated a favorable safety profile in preclinical studies when compared to the first-generation CCB, verapamil.[1] Key findings suggest that this compound induces significant vasodilation with less cardiodepression and bradycardia, indicating a potential for a wider therapeutic window.[1] First-generation CCBs, while effective in treating hypertension and angina, are associated with a range of adverse effects stemming from their mechanism of action, including peripheral edema, reflex tachycardia, and negative inotropic effects. This guide synthesizes the available data to facilitate an objective comparison.

Data Presentation: Quantitative Safety and Efficacy Comparison

The following tables summarize the quantitative data gathered from preclinical and clinical studies to compare the safety and efficacy profiles of this compound and first-generation calcium channel blockers.

Table 1: Comparative Efficacy and Potency

CompoundParameterValueSpecies/Model
This compound IC50 (Vasodilation)40 nMRat perfused hindlimbs[1]
ED30 (Antihypertensive)11 mg/kg (p.o.)Conscious spontaneously hypertensive rats[1]
ED50 (Inhibition of Vasoconstriction)4 mg/kg (p.o.)Pithed rats (vs. B-HT 933)[1]
ED50 (Inhibition of Vasoconstriction)1.3 mg/kg (i.v.)Pithed rats (vs. Bay K8644)
First-Generation CCBs -Data varies by specific drug and study-

Table 2: Comparative Cardiovascular Safety Profile

CompoundAdverse EffectIncidence/ObservationSpecies/Model/Study Details
This compound CardiodepressionLess than verapamilGuinea-pig and rabbit isolated heart preparations
BradycardiaLess than verapamilGuinea-pig and rabbit isolated heart preparations
Verapamil Hypotension37%Retrospective case-control study in patients with atrial fibrillation
Bradycardia19%Retrospective case-control study in patients with atrial fibrillation
Constipation6.5%User-reported data
Dizziness8.7%User-reported data
Nifedipine Cardiovascular Events (monotherapy)0.27% (14/5198 exposures)Meta-analysis of 98 RCTs in hypertension
Withdrawal due to adverse eventsSignificantly higher than controlsMeta-analysis of 98 RCTs in hypertension
Peripheral EdemaCommonly reportedGeneral safety information
Reflex TachycardiaCommonly reported with short-acting formulationsGeneral safety information
Diltiazem Hypotension33%Retrospective case-control study in patients with atrial fibrillation
Bradycardia18%Retrospective case-control study in patients with atrial fibrillation
Adverse Events (vs. Placebo)11/99 patients (drug-related in 3)Cooperative clinical trial in stable angina
DizzinessCommonly reportedGeneral safety information
HeadacheCommonly reportedGeneral safety information

Disclaimer: Direct comparative studies for this compound against nifedipine and diltiazem are not publicly available. The data for first-generation CCBs are from various clinical studies and may not be directly comparable due to differences in study design, patient populations, and drug formulations.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure transparency and facilitate replication.

Assessment of Vasodilator Activity (Rat Perfused Hindlimb)

This protocol is used to determine the vasorelaxant properties of a compound.

  • Animal Preparation: Male Wistar rats are anesthetized, and the abdominal aorta is cannulated for perfusion of the hindlimbs. The venous effluent is collected for measurement.

  • Perfusion: The hindlimbs are perfused with a Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C. Perfusion pressure is monitored continuously.

  • Induction of Vasoconstriction: A sustained vasoconstriction is induced by adding a high concentration of potassium chloride (e.g., 80 mM K+) to the perfusion solution.

  • Drug Administration: Once a stable vasoconstrictor response is achieved, the test compound (e.g., this compound) is added to the perfusion solution in increasing concentrations.

  • Data Analysis: The reduction in perfusion pressure is measured, and the concentration of the compound that causes a 50% inhibition of the vasoconstrictor response (IC50) is calculated.

Evaluation of Antihypertensive Activity (Conscious Spontaneously Hypertensive Rats)

This protocol assesses the blood pressure-lowering effects of a compound in a relevant animal model of hypertension.

  • Animal Model: Conscious, adult spontaneously hypertensive rats (SHRs) are used.

  • Blood Pressure Measurement: A catheter is implanted in the carotid artery for direct and continuous measurement of blood pressure and heart rate. Alternatively, a non-invasive tail-cuff method can be used. For continuous monitoring in conscious animals, telemetry devices can be surgically implanted to record the electrocardiogram (ECG) and blood pressure. A non-invasive method using a custom-made jacket with platinum electrodes can also be employed for ECG recording in conscious rats.

  • Drug Administration: The test compound is administered orally (p.o.) or intravenously (i.v.) at various doses.

  • Data Collection: Blood pressure and heart rate are monitored continuously before and after drug administration for a specified period.

  • Data Analysis: The dose of the compound that produces a 30% reduction in systolic blood pressure (ED30) is determined.

Assessment of Cardiac Effects (Isolated Heart Preparations)

This protocol evaluates the direct effects of a compound on heart function, such as contractility and heart rate.

  • Preparation: Hearts are excised from guinea pigs or rabbits and mounted on a Langendorff apparatus for retrograde perfusion with an oxygenated physiological salt solution.

  • Measurement of Cardiac Parameters: A force transducer is attached to the apex of the ventricle to measure contractile force (inotropic effect), and the heart rate is recorded (chronotropic effect).

  • Drug Administration: The test compound is added to the perfusion solution in increasing concentrations.

  • Data Analysis: Changes in contractile force and heart rate are recorded and compared to a control (e.g., a first-generation CCB like verapamil) to assess relative cardiodepression and bradycardia.

Electrophysiological Studies (Patch-Clamp Technique)

This protocol is the gold standard for studying the effects of a compound on ion channel function.

  • Cell Preparation: Single ventricular myocytes are isolated from animal hearts (e.g., guinea pig).

  • Recording Configuration: The whole-cell patch-clamp technique is used to measure the L-type calcium current (ICa,L). A glass micropipette filled with an internal solution is sealed onto the surface of a single myocyte. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior.

  • Voltage Clamp: The membrane potential is held at a specific voltage, and depolarizing voltage steps are applied to elicit the ICa,L.

  • Drug Application: The test compound is applied to the cell via the external perfusion solution.

  • Data Analysis: The effect of the compound on the amplitude and kinetics of the ICa,L is measured to determine its calcium channel blocking activity.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the action of calcium channel blockers.

G cluster_0 Vascular Smooth Muscle Cell Membrane Cell Membrane LTypeCaChannel L-type Ca²⁺ Channel CaIn Ca²⁺ Influx LTypeCaChannel->CaIn Calmodulin Calmodulin CaIn->Calmodulin binds MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive activates MLCK_active Active MLCK MyosinLC Myosin Light Chain MLCK_active->MyosinLC phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain Contraction Contraction MyosinLC_P->Contraction Las30538 This compound / First-Gen CCBs Las30538->LTypeCaChannel blocks

Caption: Mechanism of action of L-type calcium channel blockers.

G cluster_1 Experimental Workflow: Vasodilator Activity Start Isolate and Perfuse Rat Hindlimb InduceConstriction Induce Vasoconstriction (e.g., 80 mM K⁺) Start->InduceConstriction StableResponse Achieve Stable Vasoconstrictor Response InduceConstriction->StableResponse AdministerDrug Administer Test Compound (e.g., this compound) StableResponse->AdministerDrug MeasurePressure Measure Reduction in Perfusion Pressure AdministerDrug->MeasurePressure CalculateIC50 Calculate IC50 MeasurePressure->CalculateIC50

Caption: Workflow for assessing vasodilator activity.

G cluster_2 Logical Relationship: Safety Profile Comparison Las30538 This compound VascularSelectivity Higher Vascular Selectivity Las30538->VascularSelectivity Cardiodepression Lower Cardiodepression Las30538->Cardiodepression Bradycardia Lower Bradycardia Las30538->Bradycardia FirstGenCCB First-Generation CCBs (Verapamil, Nifedipine, Diltiazem) PeripheralEdema Peripheral Edema FirstGenCCB->PeripheralEdema ReflexTachycardia Reflex Tachycardia FirstGenCCB->ReflexTachycardia

Caption: Comparative safety profile attributes.

References

A comparative study of the electrophysiological effects of Las 30538 and other Ca2+ antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the electrophysiological effects of the novel piperidine derivative, Las 30538, alongside established calcium channel antagonists such as verapamil, diltiazem, and nifedipine. The information is tailored for researchers, scientists, and professionals in drug development, offering a concise overview of available experimental data, detailed methodologies for key electrophysiological assays, and visual representations of relevant pathways and workflows.

Summary of Electrophysiological Effects

Calcium channel blockers (CCBs) are a class of drugs that impede the movement of calcium (Ca2+) through calcium channels.[1] In the cardiovascular system, they primarily target L-type calcium channels, which play a crucial role in the electrical activity and contraction of cardiac and vascular smooth muscle cells.[2][3] By blocking these channels, CCBs can induce vasodilation, reduce myocardial contractility, and alter cardiac conduction.[3]

This compound is a potent vasodilator that has been shown to act as a Ca2+ channel blocker.[4] While detailed public data on its specific cardiac electrophysiological profile is limited, initial studies indicate that it may offer a more favorable cardiac safety profile compared to some existing CCBs.

Data Presentation

The following tables summarize the available quantitative and qualitative data on the electrophysiological and related cardiovascular effects of this compound and other selected Ca2+ antagonists.

Table 1: Vasoactive and Hemodynamic Effects of this compound

ParameterSpecies/ModelValue
IC50 (Vasorelaxation) Rat perfused hindlimbs (contracted with 80 mM K+)40 nM
ED30 (Systolic Blood Pressure Reduction) Conscious spontaneously hypertensive rats (oral)11 mg/kg
ED50 (Inhibition of B-HT 933-induced vasoconstriction) Pithed rats (oral)4 mg/kg
ED50 (Inhibition of Bay K8644-induced vasoconstriction) Pithed rats (i.v.)1.3 mg/kg

Table 2: Comparative Electrophysiological and Cardiac Effects

ParameterThis compoundVerapamilDiltiazemNifedipine
Primary Class PiperidinePhenylalkylamineBenzothiazepineDihydropyridine
L-type Ca2+ Channel Blockade Yes (inferred from functional studies)YesYesYes
Heart Rate Less bradycardia than verapamilDecreased or Increased (reflex)Decreased or no changeIncreased (reflex)
AV Nodal Conduction Data not availableProlongs AH interval, slows conductionSlows conductionFacilitates or no significant effect
Myocardial Contractility (Inotropy) Less cardiodepression than verapamilNegativeNegativeMinimal in vivo
Action Potential Duration (APD) Data not availableProlongs APDData varies with conditionsShortens APD (in some studies)

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the electrophysiological effects of Ca2+ antagonists.

Whole-Cell Patch-Clamp for L-type Ca2+ Current (ICa,L) Measurement

This protocol is designed to isolate and record ICa,L from single ventricular cardiomyocytes.

Cell Preparation:

  • Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, or rat).

  • The heart is retrogradely perfused via a Langendorff apparatus with a Ca2+-free solution, followed by an enzyme solution containing collagenase.

  • The digested tissue is then gently triturated to release single, rod-shaped myocytes.

Recording Solutions:

  • External Solution (in mM): 135 TEA-Cl, 1 MgCl2, 10 HEPES, 10 Glucose, 2 CaCl2; pH adjusted to 7.4 with TEA-OH. Na+ and K+ are replaced to eliminate their respective currents.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with CsOH. Cesium is used to block outward K+ currents.

Electrophysiological Recording:

  • A glass micropipette with a resistance of 2-4 MΩ is filled with the internal solution and mounted on a micromanipulator.

  • The pipette is brought into contact with a single myocyte, and a high-resistance "giga-seal" is formed through gentle suction.

  • The membrane patch under the pipette tip is then ruptured by further suction to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • The cell is voltage-clamped at a holding potential of -80 mV. A brief prepulse to -40 mV is applied to inactivate Na+ channels.

  • ICa,L is elicited by depolarizing voltage steps (e.g., to 0 mV for 200 ms).

  • The peak inward current is measured and plotted against the test potential to generate a current-voltage (I-V) relationship.

  • The test compound is perfused at various concentrations, and the inhibition of the peak ICa,L is measured to determine the IC50 value.

Action Potential Duration (APD) Measurement

This protocol measures the effect of a compound on the action potential duration in isolated cardiomyocytes.

Cell Preparation:

  • Cardiomyocytes are isolated as described in the patch-clamp protocol.

Recording Configuration:

  • The whole-cell current-clamp configuration of the patch-clamp technique is used.

  • External Solution: Standard Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4.

  • Internal (Pipette) Solution: A potassium-based solution is used, for example (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 MgATP; pH 7.2 with KOH.

Electrophysiological Recording:

  • After establishing the whole-cell configuration, the amplifier is switched to current-clamp mode.

  • Action potentials are elicited by injecting brief suprathreshold depolarizing current pulses (e.g., 2-4 ms) through the patch pipette at a constant frequency (e.g., 1 Hz).

  • The resulting changes in membrane potential (the action potential) are recorded.

  • The Action Potential Duration is measured at different levels of repolarization, typically at 50% (APD50) and 90% (APD90).

  • The effects of the test compound are assessed by perfusing it at various concentrations and measuring the percentage change in APD50 and APD90 compared to the baseline.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_antagonist Ca2+ Antagonist (e.g., this compound) L_type_Ca_channel L-type Ca2+ Channel Ca_antagonist->L_type_Ca_channel Blocks Ca_influx Ca2+ Influx L_type_Ca_channel->Ca_influx Mediates CaM Calmodulin (CaM) Ca_influx->CaM Contraction Myofilament Contraction Ca_influx->Contraction Triggers Ca_CaM Ca2+-CaM Complex CaM->Ca_CaM Binds Ca2+ AC Adenylyl Cyclase Ca_CaM->AC Modulates Gene_Expression Gene Expression Ca_CaM->Gene_Expression Regulates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->L_type_Ca_channel Phosphorylates (Modulates activity)

Caption: Signaling pathway of L-type Ca2+ channel antagonists in cardiomyocytes.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis isolate_cells Isolate Cardiomyocytes patch_clamp Whole-Cell Patch-Clamp (Voltage- or Current-Clamp) isolate_cells->patch_clamp baseline Record Baseline Activity (ICa,L or APD) patch_clamp->baseline apply_drug Apply Test Compound (e.g., this compound) baseline->apply_drug record_effect Record Post-Drug Activity apply_drug->record_effect measure_params Measure Electrophysiological Parameters record_effect->measure_params dose_response Generate Dose-Response Curve measure_params->dose_response calculate_ic50 Calculate IC50 / EC50 dose_response->calculate_ic50 compare Compare with other Ca2+ Antagonists calculate_ic50->compare

Caption: Experimental workflow for electrophysiological comparison of Ca2+ antagonists.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Las 30538

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the proper disposal of Las 30538, a vascular selective Ca2+-channel blocker (CAS Number: 145067-04-5). The information herein is intended to supplement, not replace, the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's established protocols.

As a novel research compound, this compound should be treated as potentially hazardous. All handling and disposal procedures must be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations.[1][2][3]

Personal Protective Equipment (PPE) and Handling

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. All operations involving the solid compound or its solutions should be performed within a certified chemical fume hood.[2]

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile) tested according to EN 374.
Eye Protection Safety Glasses/GogglesUse safety goggles with side protection. A face shield may be necessary for splash hazards.
Body Protection Lab CoatA standard laboratory coat should be worn.
Respiratory Protection RespiratorMay be required for handling fine powders or when aerosolization is possible. Consult your institution's EHS for specific guidance.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and the protection of the environment.[1] Unused or expired compounds must be disposed of through approved chemical waste channels. Never pour this compound solutions down the drain or discard them as regular trash.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment, must be segregated as hazardous chemical waste.

  • Keep this waste stream separate from other chemical wastes unless their compatibility is known and confirmed to avoid potentially violent reactions or the generation of toxic gases.

2. Waste Container and Labeling:

  • Use a designated, leak-proof, and sealable container for collecting this compound waste.

  • The container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards of the waste (e.g., "Toxic," "Hazards Not Fully Known").

    • The date when waste was first added to the container.

    • The name of the principal investigator and the laboratory location.

3. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.

  • Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.

4. Waste Pickup and Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • An environmental professional will collect the waste, ensure it is in a Department of Transportation (DOT) approved container, and transport it to a permitted storage and disposal facility.

  • The waste will ultimately be destroyed, typically via incineration, by an approved environmental management vendor.

  • Ensure that a certificate of destruction is obtained and kept for your records, as per institutional policy.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste Waste Collection & Segregation cluster_label Labeling & Storage cluster_disposal Final Disposal A Don appropriate PPE (Gloves, Goggles, Lab Coat) B Handle this compound in a Chemical Fume Hood A->B C Segregate all contaminated materials (solid waste, solutions, PPE) B->C D Place in a designated, sealed Hazardous Waste Container C->D E Label container with: 'Hazardous Waste', Chemical Name, PI Info, Date D->E F Store in a secure, designated waste accumulation area E->F G Contact Institutional EHS for waste pickup F->G H Transfer to a licensed waste disposal facility G->H I Incineration & Destruction H->I J Retain Certificate of Destruction I->J

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is based on general laboratory safety principles for research compounds. Always prioritize the Safety Data Sheet (SDS) for this compound and your institution's specific waste disposal protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Las 30538
Reactant of Route 2
Reactant of Route 2
Las 30538

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.